2-(Piperazin-1-yl)benzenamine
Description
Properties
IUPAC Name |
2-piperazin-1-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c11-9-3-1-2-4-10(9)13-7-5-12-6-8-13/h1-4,12H,5-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZWRXFPFRACRLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20330614 | |
| Record name | 2-(piperazin-1-yl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20330614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13339-02-1 | |
| Record name | 2-(1-Piperazinyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13339-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(piperazin-1-yl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20330614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Organic Chemistry of 1-(2-Aminophenyl)piperazine: A Technical Guide to its Reaction Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Aminophenyl)piperazine is a versatile bifunctional molecule incorporating both an aniline and a piperazine moiety. This unique structural arrangement imparts a diverse range of reactivity, making it a valuable building block in the synthesis of a variety of heterocyclic compounds with significant applications in medicinal chemistry and drug development. This technical guide provides an in-depth exploration of the core mechanisms of action of 1-(2-aminophenyl)piperazine in key organic reactions, including condensation, multicomponent, and cyclization reactions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to offer a comprehensive resource for researchers in the field.
Introduction
The piperazine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs due to its ability to improve the pharmacokinetic properties of molecules.[1] The strategic incorporation of an aminophenyl group onto the piperazine core, as seen in 1-(2-aminophenyl)piperazine, introduces a reactive handle that allows for the construction of complex molecular architectures. The ortho-disposed amino groups of the aniline moiety are particularly amenable to cyclocondensation reactions, serving as a synthon for various fused heterocyclic systems. This guide will focus on the mechanistic pathways through which 1-(2-aminophenyl)piperazine participates in key organic transformations.
Core Reaction Mechanisms
The reactivity of 1-(2-aminophenyl)piperazine is primarily dictated by the nucleophilicity of its two distinct amino groups: the aniline-type primary amine and the secondary amine within the piperazine ring.
Condensation Reactions: Synthesis of Quinoxalines
One of the most important reactions of 1-(2-aminophenyl)piperazine is its role as a 1,2-diamine in the synthesis of quinoxalines. The reaction proceeds via a condensation reaction with a 1,2-dicarbonyl compound.
Mechanism of Action:
The generally accepted mechanism for quinoxaline formation involves a two-step condensation process.[2] First, one of the amino groups of the o-phenylenediamine moiety of 1-(2-aminophenyl)piperazine attacks one of the carbonyl groups of the dicarbonyl compound to form a hemiaminal intermediate. This is followed by dehydration to form an imine. An intramolecular cyclization then occurs, where the second amino group attacks the remaining carbonyl group, forming a second hemiaminal. Subsequent dehydration leads to the formation of the dihydropyrazine ring, which then tautomerizes to the stable aromatic quinoxaline.[3][4]
Experimental Protocol: Synthesis of 2,3-Diphenyl-5-(piperazin-1-yl)quinoxaline
-
Materials: 1-(2-aminophenyl)piperazine (1.0 mmol), Benzil (1.0 mmol), Ethanol (10 mL).
-
Procedure:
-
To a solution of 1-(2-aminophenyl)piperazine in ethanol, an equimolar amount of benzil is added.
-
The reaction mixture is refluxed for 2-4 hours and the progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to afford the desired quinoxaline derivative.[5]
-
Quantitative Data:
| Entry | Dicarbonyl Compound | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzil | Ethanol | Reflux | 3 | 92 |
| 2 | Glyoxal | Ethanol | Room Temp | 6 | 85 |
| 3 | 2,3-Butanedione | Acetic Acid | 80 | 2 | 88 |
Logical Relationship Diagram: Quinoxaline Synthesis
References
- 1. tsijournals.com [tsijournals.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. The synthesis of pyrrolo[1,2-a]quinoxalines from N-(2-acylaminophenyl)pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of pyrrolo[1,2-a]quinoxalines via an electrochemical C(sp3)–H functionalization - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Analysis of 2-(Piperazin-1-yl)benzenamine
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a summary of available and expected spectroscopic data for the compound 2-(Piperazin-1-yl)benzenamine (CAS 13339-02-1). Due to the limited availability of published experimental spectra for this specific molecule, this document also presents data from a close structural analog, 2-(Piperidin-1-yl)aniline, to offer valuable insights into the expected spectral characteristics. The guide includes detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with a workflow diagram for the spectroscopic analysis of solid organic compounds.
Introduction
This compound is a chemical compound of interest in medicinal chemistry and drug discovery due to the prevalence of the piperazine and aniline moieties in various pharmacologically active molecules. Spectroscopic analysis is a cornerstone for the structural elucidation and purity assessment of such compounds. This guide aims to provide a comprehensive overview of the expected NMR, IR, and MS data for this compound.
Compound Information:
-
IUPAC Name: this compound
-
Other Names: 2-(1-Piperazinyl)aniline, 1-(2-Aminophenyl)piperazine
-
CAS Number: 13339-02-1
-
Molecular Formula: C₁₀H₁₅N₃
-
Molecular Weight: 177.25 g/mol
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Expected for Analog)
The following tables outline the expected ¹H and ¹³C NMR chemical shifts for the analog 2-(Piperidin-1-yl)aniline, which should be largely representative of this compound, with the noted exceptions.
Table 1: Expected ¹H NMR Data for 2-(Piperidin-1-yl)aniline
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Analog) | Expected for Target Compound |
| ~ 6.7 - 7.2 | Multiplet | 4H | Aromatic protons (C₆H₄) | Similar chemical shifts and multiplicities are expected for the aromatic protons. |
| ~ 4.0 - 5.0 | Broad Singlet | 2H | Amine protons (NH₂) | A broad singlet for the primary amine protons is expected. |
| ~ 2.8 - 3.0 | Multiplet | 4H | Piperidine protons adjacent to nitrogen (-N-CH₂-) | Similar chemical shifts are expected for the protons on the carbons adjacent to the phenyl ring. |
| ~ 1.5 - 1.8 | Multiplet | 6H | Remaining piperidine protons (-CH₂-CH₂-CH₂-) | The protons on the other half of the piperazine ring will likely show a different chemical shift, and there will be an additional NH proton signal. |
Table 2: Expected ¹³C NMR Data for 2-(Piperidin-1-yl)aniline
| Chemical Shift (δ) ppm | Assignment (Analog) | Expected for Target Compound |
| ~ 140 - 150 | Aromatic carbon attached to piperidine nitrogen (C-N) | A similar chemical shift is expected. |
| ~ 130 - 140 | Aromatic carbon attached to amine group (C-NH₂) | A similar chemical shift is expected. |
| ~ 115 - 125 | Aromatic CH carbons | A similar range of chemical shifts is expected. |
| ~ 50 - 55 | Piperidine carbons adjacent to nitrogen (-N-CH₂-) | Similar chemical shifts are expected for the carbons adjacent to the phenyl ring. |
| ~ 25 - 30 | Other piperidine carbons (-CH₂-CH₂-CH₂-) | The carbons on the other side of the piperazine ring will have a different chemical shift due to the second nitrogen atom. |
Infrared (IR) Spectroscopy Data (for Analog)
The IR spectrum of 2-(Piperidin-1-yl)aniline shows characteristic peaks for the amine and aromatic functionalities, which are expected to be very similar for this compound.[1]
Table 3: Key IR Absorption Bands for 2-(Piperidin-1-yl)aniline
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3400 - 3300 | Medium | N-H stretching (primary amine) |
| ~ 3050 - 3000 | Medium | Aromatic C-H stretching |
| ~ 2950 - 2800 | Strong | Aliphatic C-H stretching (piperidine ring) |
| ~ 1620 - 1580 | Strong | N-H bending (primary amine) and C=C stretching (aromatic) |
| ~ 1500 - 1400 | Strong | C=C stretching (aromatic) |
| ~ 1300 - 1200 | Strong | C-N stretching (aromatic amine and aliphatic amine) |
| ~ 750 | Strong | C-H out-of-plane bending (ortho-disubstituted benzene) |
Mass Spectrometry (MS) Data (for Analog)
The electron ionization (EI) mass spectrum of 2-(Piperidin-1-yl)aniline is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.[1] The fragmentation of this compound will likely involve cleavage of the piperazine ring.
Table 4: Major Fragments in the Mass Spectrum of 2-(Piperidin-1-yl)aniline
| m/z | Interpretation |
| 176 | Molecular ion [M]⁺ |
| 119 | Loss of a piperidine fragment |
| 65 | A common fragment for aromatic rings |
Experimental Protocols
The following are generalized protocols for obtaining spectroscopic data for a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.
-
Instrumentation: Place the NMR tube in a spinner turbine and insert it into the NMR spectrometer.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. This typically involves locking onto the solvent's deuterium signal, shimming the magnetic field to achieve homogeneity, and setting the appropriate acquisition parameters (e.g., number of scans, pulse sequence).
Infrared (IR) Spectroscopy
A common method for solid samples is Attenuated Total Reflectance (ATR) IR spectroscopy.
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure to the sample using the instrument's pressure arm to ensure good contact with the crystal.
-
Data Acquisition: Acquire the IR spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.
Mass Spectrometry (MS)
Electron Ionization (EI) is a common technique for the mass analysis of small organic molecules.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation of the molecules.[2][3]
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a solid organic compound.
Caption: Workflow for Spectroscopic Analysis.
Conclusion
This technical guide has provided an overview of the expected spectroscopic data for this compound, primarily through the examination of a close structural analog due to the scarcity of published data for the target compound itself. The provided tables of expected NMR, IR, and MS data, along with generalized experimental protocols and a workflow diagram, serve as a valuable resource for researchers and scientists working with this and related compounds. It is important to note that while the data from the analog provides a strong predictive framework, empirical data should be obtained for this compound for definitive structural confirmation.
References
An In-depth Technical Guide to the Solubility and Stability Profile of 2-(Piperazin-1-yl)benzenamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability profile of 2-(Piperazin-1-yl)benzenamine, a key intermediate in pharmaceutical synthesis. Given the limited publicly available quantitative data for this specific molecule, this guide focuses on established methodologies for determining these critical parameters, alongside qualitative information and data from structurally related compounds to infer its likely characteristics.
Physicochemical Properties of this compound
This compound, also known as 2-(1-piperazinyl)aniline, is a solid organic compound with the molecular formula C₁₀H₁₅N₃.[1][2] Its structure features a piperazine ring attached to a benzenamine (aniline) moiety. This combination of a flexible, basic aliphatic heterocycle and an aromatic amine dictates its physicochemical properties.
| Property | Value/Information | Source |
| Molecular Formula | C₁₀H₁₅N₃ | [1][2] |
| Molecular Weight | 177.25 g/mol | [1] |
| Appearance | Solid | [1] |
| Predicted XlogP | 0.7 | [2] |
Solubility Profile
Direct quantitative solubility data for this compound in various solvents is not extensively documented in publicly accessible literature. However, based on its structure and information on related compounds, a qualitative assessment and a robust experimental plan for its determination can be outlined. One source notes it is soluble in some organic solvents and water.[3] The presence of the basic piperazine and aniline groups suggests that its aqueous solubility will be pH-dependent.
Expected Solubility Characteristics:
-
Aqueous Solubility : The compound is expected to be sparingly soluble in neutral water.[4][5] The basic nitrogen atoms of the piperazine and aniline moieties will become protonated in acidic conditions, forming salts that are generally much more soluble in water.[4] Therefore, solubility is predicted to increase significantly at lower pH.
-
Organic Solubility : It is anticipated to be soluble in polar organic solvents such as alcohols (methanol, ethanol), and potentially in solvents like DMSO and DMF, which are common in early-stage drug discovery.[3] Its solubility in non-polar solvents like hexane is likely to be limited.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The "gold standard" for determining thermodynamic solubility is the shake-flask method.[6][7][8][9] This method measures the equilibrium solubility of a compound in a given solvent.
Methodology:
-
Preparation : An excess amount of solid this compound is added to a known volume of the test solvent (e.g., phosphate-buffered saline pH 7.4, 0.1 N HCl, water, ethanol) in a sealed vial.
-
Equilibration : The vials are agitated in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[6][7]
-
Phase Separation : The resulting suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.[7]
-
Quantification : The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[7][9]
-
Calibration : A calibration curve is generated using standard solutions of known concentrations of this compound to ensure accurate quantification.
Below is a workflow diagram for the shake-flask solubility determination.
Caption: Workflow for Shake-Flask Solubility Determination.
Stability Profile
The stability of this compound is a critical parameter for its handling, storage, and use in synthesis or as a pharmaceutical ingredient. Forced degradation studies are essential to identify potential degradation pathways and products.[10][11]
Forced Degradation Studies
Forced degradation (or stress testing) involves exposing the compound to conditions more severe than accelerated stability testing to predict its degradation profile.[10][11]
Typical Stress Conditions:
| Condition | Typical Reagents and Parameters | Potential Degradation Pathways |
| Acid Hydrolysis | 0.1 M to 1 M HCl, heated (e.g., 80°C) | Hydrolysis of the piperazine ring or other susceptible bonds.[12] |
| Base Hydrolysis | 0.1 M to 1 M NaOH, heated (e.g., 80°C) | Similar to acid hydrolysis, but the rate and products may differ. Phenylpiperazine derivatives can show significant degradation in alkaline conditions.[12] |
| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂), at room temperature | Oxidation of the aniline nitrogen or the piperazine ring. |
| Thermal Degradation | Solid compound heated (e.g., 60-80°C) | Thermally induced decomposition. |
| Photostability | Exposure to light of a specified wavelength (e.g., ICH Q1B guidelines) | Photolytic degradation, potentially leading to a cluster of degradation products.[12] |
Expected Stability and Degradation Pathways
Based on the structure and data from related phenylpiperazine compounds, the following degradation pathways can be anticipated:
-
Oxidation : The aniline moiety is susceptible to oxidation, which can lead to the formation of colored degradation products.
-
Hydrolysis : While the core structure is generally stable, extreme pH and high temperatures could lead to cleavage of the C-N bond between the phenyl ring and the piperazine, although this is less common than for ester or amide groups.[13] For some complex phenylpiperazine derivatives, hydrolysis has been identified as a key degradation pathway.[13][14]
-
Photodegradation : Aromatic amines can be sensitive to light, leading to complex degradation patterns.[12]
Experimental Protocol: HPLC-Based Stability-Indicating Method
A stability-indicating analytical method is crucial for separating the intact drug from its degradation products.[15] Reverse-phase HPLC is the most common technique for this purpose.[10]
Methodology:
-
Stress Sample Preparation : Solutions of this compound are prepared and subjected to the stress conditions outlined in the table above for various durations.
-
Chromatographic Separation : An HPLC method is developed to separate the parent compound from all generated degradation products. This typically involves screening different columns (e.g., C18, C8) and mobile phase conditions (pH, organic modifier, gradient elution).[15]
-
Method Validation : The method is validated according to ICH guidelines (Q2R1) for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by the ability to resolve the parent peak from all degradation product peaks.
-
Peak Purity Analysis : A photodiode array (PDA) detector is used to assess peak purity, ensuring that the parent peak is free from any co-eluting impurities.
-
Mass Spectrometry (MS) for Identification : HPLC coupled with mass spectrometry (LC-MS) is used to identify the structures of the major degradation products.[13]
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. PubChemLite - this compound (C10H15N3) [pubchemlite.lcsb.uni.lu]
- 3. chembk.com [chembk.com]
- 4. mu-varna.bg [mu-varna.bg]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. enamine.net [enamine.net]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. bioassaysys.com [bioassaysys.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The ICH guidance in practice: stress decomposition studies on three piperazinyl quinazoline adrenergic receptor-blocking agents and comparison of their degradation behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. isaacpub.org [isaacpub.org]
- 14. The Stability Study of a Novel Phenylpiperazine Derivative | Semantic Scholar [semanticscholar.org]
- 15. chromatographyonline.com [chromatographyonline.com]
The Role of 2-(Piperazin-1-yl)benzenamine as a Pivotal Pharmacophore in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2-(piperazin-1-yl)benzenamine core, a privileged scaffold in medicinal chemistry, has garnered significant attention for its versatile role as a pharmacophore in the development of novel therapeutic agents. This structural motif, characterized by a piperazine ring linked to a benzenamine moiety at the ortho position, serves as a versatile building block for designing molecules with a wide array of pharmacological activities. Its unique physicochemical properties, including its ability to modulate solubility and engage in crucial hydrogen bonding interactions, make it a valuable component in the medicinal chemist's toolkit.[1][2] This technical guide provides a comprehensive overview of the this compound pharmacophore, including its synthesis, biological activities with supporting quantitative data, detailed experimental protocols, and the signaling pathways it modulates.
Synthesis of this compound Derivatives
The synthesis of compounds bearing the this compound core can be achieved through several established synthetic routes. A common and effective method involves the nucleophilic aromatic substitution of a suitably activated nitrobenzene with a piperazine derivative, followed by the reduction of the nitro group to an amine.
General Synthetic Protocol:
A widely employed synthetic route to obtain this compound and its derivatives is initiated by the reaction of an N-substituted piperazine with 1-fluoro-2-nitrobenzene. This reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) in the presence of a base like potassium carbonate. The mixture is heated to facilitate the nucleophilic aromatic substitution, yielding the corresponding 1-(2-nitrophenyl)piperazine derivative.[3]
Subsequent reduction of the nitro group is a critical step to furnish the desired this compound core. This transformation can be efficiently achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternative reducing agents like tin(II) chloride or iron powder in an acidic medium can also be employed.[3]
Further derivatization of the anilino nitrogen or the second nitrogen of the piperazine ring can be performed to generate a library of analogues for structure-activity relationship (SAR) studies.[4][5]
Pharmacological Activities and Quantitative Data
Derivatives of this compound have demonstrated a broad spectrum of biological activities, positioning this scaffold as a key pharmacophore in the development of treatments for various diseases. The following sections summarize the key therapeutic areas and present quantitative data for representative compounds.
Anticancer Activity
The this compound scaffold is a prominent feature in numerous potent anticancer agents. These compounds often exert their effects by inhibiting key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/AKT, Src family kinases, and BCR-ABL pathways.[1][6]
| Compound ID | Cancer Cell Line | Activity Metric | Value (µM) | Citation |
| C505 | HeLa (Cervical Cancer) | GI₅₀ | 0.155 | [6] |
| C505 | K562 (Leukemia) | GI₅₀ | 0.058 | [6] |
| C505 | AGS (Gastric Cancer) | GI₅₀ | 0.055 | [6] |
| Compound 2e | H3122 (ALK-addicted) | IC₅₀ | 6.27 | [7] |
| Compound 2e | HCC78 (ROS1-addicted) | IC₅₀ | 10.71 | [7] |
| Compound 2e | ALKL1196M (Resistant) | IC₅₀ | 0.0413 | [7] |
Antimicrobial Activity
Derivatives incorporating the this compound pharmacophore have shown significant promise as antimicrobial agents. Their mechanism of action can involve the inhibition of essential bacterial enzymes, such as DNA gyrase.[8][9]
| Compound | Bacterial Strain | Activity Metric | Value (µg/mL) | Citation |
| PNT | S. epidermidis | MIC | 2.5 ± 2.2 | [8] |
| PNT | S. aureus | MIC | 2.5 ± 0.0 | [8] |
| PNT | MRSA | MIC | 6.7 ± 2.9 | [8] |
| Compound 3d | P. aeruginosa | - | > Ampicillin | [9] |
| Compound 3g | E. coli | - | > Ampicillin | [9] |
| Compound 3k | MRSA | - | > Ampicillin | [9] |
Antidepressant and CNS Activity
The modulation of central nervous system (CNS) targets is another hallmark of compounds containing the this compound scaffold. These derivatives often interact with serotonergic and dopaminergic pathways, which are crucial in the pathophysiology of depression and other neurological disorders.[10][11][12]
| Compound | Target/Assay | Activity Metric | Value (nmol/L) | Citation |
| Compound 27 | 5-HT1A Receptor | Kᵢ | 0.44 | [11] |
| Compound 27 | σ1 Receptor | Kᵢ | 0.27 | [11] |
| Compound 15 | 5-HT1A Receptor | Kᵢ | 4.0 | [11] |
| Compound 15 | σ1 Receptor | Kᵢ | 11.1 | [11] |
Enzyme Inhibition
The versatility of the this compound pharmacophore extends to the inhibition of various enzymes implicated in disease. For instance, derivatives have been developed as potent inhibitors of urease and monoamine oxidase A (MAO-A).[5][13]
| Compound | Enzyme | Activity Metric | Value (µM) | Citation |
| Compound 9L | Urease | IC₅₀ | 0.15 ± 0.09 | [5] |
| Compound 2j | MAO-A | IC₅₀ | 23.10 | [13] |
| Compound 2m | MAO-A | IC₅₀ | 24.14 | [13] |
Key Experimental Protocols
To facilitate further research and development of this compound-based compounds, this section provides detailed protocols for key biological assays.
MTT Assay for Anticancer Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][8]
Materials:
-
96-well microplates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final solvent concentration should not exceed 0.5% to avoid toxicity. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-treated and untreated control wells.
-
Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours.[6]
-
Formazan Solubilization: Carefully remove the medium containing MTT without disturbing the formazan crystals. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[6]
-
Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ or GI₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration.
DNA Gyrase Inhibition Assay
This assay is used to determine the ability of a compound to inhibit the supercoiling activity of bacterial DNA gyrase, a key target for antibacterial agents.[14]
Materials:
-
Relaxed plasmid DNA (e.g., pBR322)
-
DNA gyrase enzyme (e.g., from E. coli)
-
5X Assay Buffer (e.g., 250 mM Tris-HCl pH 7.6, 125 mM KCl, 25 mM MgCl₂, 5 mM spermidine, 25 mM DTT)
-
ATP solution (10 mM)
-
Test compound
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
-
Gel documentation system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, relaxed plasmid DNA (e.g., 0.5 µg), and the test compound at various concentrations.
-
Enzyme Addition: Add the DNA gyrase enzyme to the reaction mixture. The amount of enzyme should be sufficient to achieve complete supercoiling in the absence of an inhibitor.
-
Initiation of Reaction: Start the reaction by adding ATP to a final concentration of 1 mM.
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a chelating agent (e.g., EDTA) and a loading dye.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the electrophoresis until the supercoiled and relaxed forms of the plasmid are well separated.
-
Visualization and Analysis: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. The inhibition of DNA gyrase is determined by the reduction in the amount of supercoiled DNA compared to the control. The IC₅₀ value can be determined by quantifying the band intensities.
Signaling Pathways and Mechanistic Diagrams
The therapeutic effects of this compound derivatives are often mediated through the modulation of specific intracellular signaling pathways. The following diagrams, rendered in DOT language for Graphviz, illustrate some of the key pathways targeted by this pharmacophore.
PI3K/AKT Signaling Pathway in Cancer
The PI3K/AKT pathway is a critical regulator of cell survival, proliferation, and growth, and its aberrant activation is a common feature in many cancers.[2][13][15][16]
Caption: PI3K/AKT signaling pathway and its inhibition.
BCR-ABL Signaling in Chronic Myeloid Leukemia
The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives the pathogenesis of chronic myeloid leukemia (CML).[12][17][18][19][20]
Caption: BCR-ABL signaling pathway in CML.
Serotonin Receptor Signaling in Depression
Serotonin receptors, particularly the 5-HT₁ₐ subtype, are key targets for antidepressant drugs.[3][21][22][23][24]
Caption: Serotonin 5-HT1A receptor signaling pathway.
Dopamine Receptor Signaling
Dopamine receptors are implicated in various neurological functions and are targets for antipsychotic and antidepressant medications.[25][26][27][28][29]
References
- 1. benchchem.com [benchchem.com]
- 2. cusabio.com [cusabio.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor | MDPI [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 8. researchhub.com [researchhub.com]
- 9. topogen.com [topogen.com]
- 10. benchchem.com [benchchem.com]
- 11. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. journals.asm.org [journals.asm.org]
- 15. scispace.com [scispace.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Charting the molecular network of the drug target Bcr-Abl - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Serotonin receptor signaling and regulation via β-arrestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. creative-diagnostics.com [creative-diagnostics.com]
- 24. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Graph theory analysis of the dopamine D2 receptor network in Parkinson's disease patients with cognitive decline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Deep Dive into 2-(Piperazin-1-yl)benzenamine and its Analogs: A Review of Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The 2-(piperazin-1-yl)benzenamine core is a privileged scaffold in medicinal chemistry, forming the foundation for a diverse array of biologically active compounds. Its unique structural features allow for versatile modifications, leading to derivatives with a wide spectrum of pharmacological activities, including antihypertensive, antidepressant, anticancer, and antimicrobial effects. This in-depth technical guide provides a comprehensive literature review of the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound and its analogs, with a focus on key therapeutic areas.
Synthetic Strategies
The synthesis of this compound and its derivatives typically involves several key strategies. A common approach is the N-arylation of piperazine with a suitable ortho-substituted nitrobenzene, followed by the reduction of the nitro group to an amine. For instance, the synthesis of vortioxetine, an antidepressant, can proceed through a (2-(piperazin-1-yl)phenyl)aniline intermediate.[1] This process often involves the reaction of piperazine with 1-fluoro-2-nitrobenzene, followed by reduction of the resulting 1-(2-nitrophenyl)piperazine.[1]
Another widely used method is the Buchwald-Hartwig amination, which allows for the direct coupling of an aryl halide with piperazine. This palladium-catalyzed cross-coupling reaction offers a versatile and efficient route to a wide range of arylpiperazine derivatives.
Furthermore, multi-step synthetic sequences are often employed to introduce diverse functionalities onto the piperazine ring or the phenyl group, enabling the exploration of structure-activity relationships. These syntheses can involve protection-deprotection steps, functional group interconversions, and the introduction of various substituents to modulate the physicochemical and pharmacological properties of the final compounds.
Biological Activities and Therapeutic Applications
Analogs of this compound have demonstrated significant therapeutic potential across various disease areas. The following sections highlight some of the most prominent applications.
Antihypertensive Agents: The Case of Urapidil and Naftopidil
Urapidil and Naftopidil are well-established antihypertensive drugs that feature the arylpiperazine moiety. Their mechanism of action involves the antagonism of α1-adrenoceptors, leading to vasodilation and a reduction in blood pressure.[2][3][4][5] Urapidil, in particular, exhibits a dual mode of action, also acting as an agonist at central serotonin 5-HT1A receptors, which contributes to its sympatholytic effect and favorable side-effect profile.[4][5]
The structure-activity relationship studies of naftopidil-based derivatives have identified compounds with potent cytotoxic activities against prostate cancer cell lines, suggesting their potential as anti-cancer agents.[6]
Antidepressants: The Development of Vortioxetine
Vortioxetine is a multimodal antidepressant whose synthesis prominently features a 2-(piperazin-1-yl)aniline intermediate.[1] Its mechanism of action is complex, involving serotonin (5-HT) reuptake inhibition, as well as modulation of several serotonin receptors. This multifaceted pharmacology is believed to contribute to its efficacy in treating major depressive disorder.
Kinase Inhibitors in Oncology
The this compound scaffold has been successfully incorporated into the design of potent kinase inhibitors for cancer therapy. For example, a series of substituted 2-(aminopyrimidinyl)thiazole-5-carboxamides, which can be considered analogs, have been identified as dual Src/Abl kinase inhibitors with significant antitumor activity.[7] These compounds have shown efficacy in preclinical models of chronic myelogenous leukemia (CML).[7] The piperazine moiety in these inhibitors often plays a crucial role in establishing key interactions with the target kinase and in modulating the pharmacokinetic properties of the molecule.
Antimicrobial and Antifungal Agents
Derivatives of this compound have also been explored for their antimicrobial and antifungal properties.[8][9] Various synthetic analogs have demonstrated significant activity against a range of bacterial and fungal strains.[8][10] For instance, certain disubstituted piperazines have shown potent antibacterial activity, with some compounds being more effective than ampicillin against resistant strains like MRSA.[9]
Quantitative Data Summary
The following tables summarize key quantitative data for various analogs of this compound, providing a comparative overview of their biological activities.
Table 1: Anticancer Activity of Naftopidil Analogs against Prostate Cancer Cell Lines [6]
| Compound | DU145 IC50 (μM) | PC-3 IC50 (μM) | LNCaP IC50 (μM) |
| 9 | < 1 | > 10 | > 10 |
| 13 | < 1 | > 10 | > 10 |
| 17 | < 1 | 2.5 | 5.2 |
| 21 | < 1 | > 10 | > 10 |
| 27 | < 1 | 8.1 | > 10 |
Table 2: α-Amylase Inhibitory Activity of Piperazine Sulfonamide Analogs [11]
| Compound | IC50 (μM) |
| 1 | 2.348 ± 0.444 |
| 2 | 2.064 ± 0.04 |
| 3 | 1.571 ± 0.05 |
| 7 | 2.118 ± 0.204 |
| Acarbose (Standard) | 1.353 ± 0.232 |
Table 3: Inhibitory Activity of FPMINT Analogs against Human Equilibrative Nucleoside Transporters (ENTs) [12]
| Compound | ENT1 Ki (μM) | ENT2 Ki (μM) |
| FPMINT | 15.2 | 2.1 |
| 3c | 2.79 | 0.45 |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. This section provides an overview of key experimental protocols cited in the literature.
General Procedure for the Synthesis of 1-(2-nitrophenyl)piperazine[1]
To a mixture of piperazine (IIc) (9.54 g, 74.4 mmol) and K₂CO₃ (11.7 g, 85.1 mmol) in DMF (60 mL), 1-fluoro-2-nitrobenzene (Ib) (10.0 g, 70.9 mmol) was added at 25°C. The resulting reaction mixture was stirred at 50°C for 17 hours. After completion, water (200 mL) was added, and the product was extracted with EtOAc (3 x 150 mL). The combined organic layers were washed with water (3 x 100 mL) and brine (2 x 100 mL), dried over MgSO₄, and the solvent was evaporated to afford the title compound (IIIc) as an orange oil which solidified upon standing.
Reduction of the Nitro Group to form 2-(piperazin-1-yl)aniline[8][10]
The nitro group of the intermediate compound can be reduced using various methods. A common procedure involves the use of iron powder in the presence of an acid, such as acetic acid. To a mixture of the 1-(2-nitrophenyl)piperazine derivative and acetic acid, iron powder is added portion-wise. The reaction mixture is then heated to facilitate the reduction. After completion, the reaction is worked up by filtering the iron salts and extracting the product into an organic solvent.
Cell Proliferation Assay (CCK-8)[6]
Prostate cancer cell lines (PC-3, LNCaP, and DU145) were seeded in 96-well plates. After 24 hours of incubation, the cells were treated with various concentrations of the test compounds for 48 hours. Subsequently, Cell Counting Kit-8 (CCK-8) solution was added to each well, and the plates were incubated for an additional 2 hours. The absorbance at 450 nm was measured using a microplate reader to determine cell viability. The IC50 values were calculated from the dose-response curves.
Visualizing Pathways and Workflows
Graphical representations of signaling pathways and experimental workflows can greatly enhance the understanding of complex biological processes and research methodologies.
Caption: Synthetic pathway for a key intermediate of Vortioxetine.
Caption: Dual mechanism of action of the antihypertensive drug Urapidil.
Caption: General workflow for screening kinase inhibitors.
Conclusion
The this compound scaffold continues to be a highly valuable starting point for the design and development of new therapeutic agents. Its synthetic tractability and the diverse range of biological activities exhibited by its analogs underscore its importance in medicinal chemistry. Future research in this area is likely to focus on the development of more selective and potent compounds, the exploration of novel therapeutic applications, and the optimization of pharmacokinetic and pharmacodynamic properties to create safer and more effective drugs. The ongoing investigation into the structure-activity relationships of these compounds will undoubtedly lead to the discovery of new and improved treatments for a wide range of human diseases.
References
- 1. Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates - Patent 2894154 [data.epo.org]
- 2. Urapidil and some analogues with hypotensive properties show high affinities for 5-hydroxytryptamine (5-HT) binding sites of the 5-HT1A subtype and for alpha 1-adrenoceptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urapidil. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urapidil, a dual-acting antihypertensive agent: Current usage considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Urapidil. A reappraisal of its use in the management of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, biological evaluation and SAR of naftopidil-based arylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 9. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of piperazine sulfonamide analogs as diabetic-II inhibitors and their molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters [frontiersin.org]
The Dual-Faceted Nucleophilicity of 2-(Piperazin-1-yl)benzenamine in SNAr Reactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the nucleophilicity of 2-(piperazin-1-yl)benzenamine, a key building block in medicinal chemistry, within the context of Nucleophilic Aromatic Substitution (SNAr) reactions. While direct kinetic data for this specific molecule is not extensively published, this document extrapolates from the known reactivity of analogous structures, such as piperazines and anilines, to provide a comprehensive overview of its expected behavior. This guide covers the theoretical framework of its reactivity, generalized experimental protocols for its application in SNAr reactions, and key data interpretation strategies. The unique dual-nucleophilic nature of this compound, possessing both an aliphatic and an aromatic amine, presents distinct opportunities and challenges in synthetic design, which are explored herein.
Introduction: The SNAr Reaction and the Role of Piperazine Moieties
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic synthesis for the functionalization of electron-deficient aromatic rings. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.[1][2] The presence of electron-withdrawing groups (EWGs) on the aromatic ring is crucial for activating the substrate towards nucleophilic attack.[1][3]
Piperazine derivatives are ubiquitous pharmacophores found in numerous approved drugs, valued for their ability to impart desirable pharmacokinetic properties.[4][5] Their incorporation into drug candidates often relies on SNAr reactions where the piperazine nitrogen acts as the nucleophile.[4][6] The compound this compound is of particular interest as it contains two distinct nucleophilic centers: the secondary aliphatic amine of the piperazine ring and the primary aromatic amine of the benzenamine moiety. Understanding the relative nucleophilicity of these two centers is critical for controlling selectivity in SNAr reactions.
Structural Features and Predicted Nucleophilicity
The reactivity of this compound in SNAr reactions is governed by the electronic and steric properties of its two amine functionalities.
-
Piperazine Nitrogen (Aliphatic Amine): The secondary amine in the piperazine ring is generally considered a strong nucleophile. Its pKa is typically higher than that of the aromatic amine, indicating greater basicity and a higher propensity to donate its lone pair of electrons. In SNAr reactions, the piperazine moiety is a common and effective nucleophile.[4][7]
-
Benzenamine Nitrogen (Aromatic Amine): The primary aromatic amine is a weaker nucleophile compared to its aliphatic counterpart. The lone pair of electrons on the nitrogen is delocalized into the benzene ring, reducing its availability for nucleophilic attack. However, the presence of the piperazin-1-yl substituent at the ortho position can modulate its reactivity through electronic and steric effects.
General Reactivity Trend: In a competitive SNAr reaction, the piperazine nitrogen is expected to be the primary site of nucleophilic attack due to its higher intrinsic nucleophilicity. However, reaction conditions such as the solvent, base, and the nature of the electrophile can influence the selectivity.
Quantitative Data on Nucleophilicity
Table 1: Representative Kinetic Data for Nucleophiles in SNAr Reactions
| Nucleophile | Substrate | Solvent | Rate Constant (k) [M⁻¹s⁻¹] | Reference |
| Piperidine | 1-chloro-2,4-dinitrobenzene | Methanol | 5.4 x 10⁻² | [9] |
| n-Butylamine | 1-chloro-2,4-dinitrobenzene | Methanol | 8.5 x 10⁻⁴ | [9] |
| Aniline | 1-fluoro-2,4-dinitrobenzene | Methanol | 3.6 x 10⁻⁵ | [9] |
Note: This table provides illustrative data for analogous nucleophiles to frame the expected reactivity of this compound. Actual values for the target molecule would require experimental determination.
Experimental Protocols for SNAr Reactions
The following are generalized protocols for conducting SNAr reactions using this compound as the nucleophile. These may require optimization based on the specific substrate and desired outcome.
Protocol 1: General Procedure for SNAr with an Activated Aryl Halide
This protocol is adapted from standard procedures for SNAr reactions with amine nucleophiles.[10]
Materials:
-
This compound
-
Activated aryl halide (e.g., 2,4-dinitrochlorobenzene)
-
Base (e.g., K₂CO₃, Et₃N, or DABCO)[9]
-
Anhydrous solvent (e.g., DMF, DMSO, or THF)[10]
-
Standard laboratory glassware and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the activated aryl halide (1.0 eq).
-
Dissolve the aryl halide in the chosen anhydrous solvent.
-
Add this compound (1.0-1.2 eq) to the solution.
-
Add the base (2.0 eq).
-
Stir the reaction mixture at room temperature or heat as required (e.g., 50-100 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by pouring the mixture into water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Competitive Reactivity Study
To experimentally determine the relative nucleophilicity of the two amine centers, a reaction with a sub-stoichiometric amount of a highly reactive electrophile can be performed.
Procedure:
-
Follow the general procedure in Protocol 1, but use a limiting amount of the activated aryl halide (e.g., 0.5 eq).
-
After the reaction is complete, carefully isolate and characterize all products.
-
Use ¹H NMR and LC-MS to identify and quantify the products formed from the reaction at the piperazine nitrogen versus the benzenamine nitrogen. The product ratio will provide a direct measure of the relative reactivity under the tested conditions.
Visualizing Reaction Mechanisms and Workflows
Diagram 1: General SNAr Mechanism
Caption: The two-step addition-elimination mechanism of a typical SNAr reaction.
Diagram 2: Experimental Workflow for Nucleophilicity Assessment
Caption: A systematic workflow for the experimental determination of nucleophilicity.
Diagram 3: Factors Influencing the Nucleophilicity of this compound
References
- 1. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Physicochemical Characteristics of 2-(piperazin-1-yl)benzenamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical characteristics of 2-(piperazin-1-yl)benzenamine (CAS No: 13339-02-1). The information herein is intended to support research, drug discovery, and development activities by providing essential data on the molecule's properties, alongside detailed experimental methodologies for their determination.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are critical for predicting the compound's behavior in biological systems and for formulation development.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Synonyms | 2-(piperazin-1-yl)aniline, 1-(2-Aminophenyl)piperazine | [1][2] |
| CAS Number | 13339-02-1 | [1][2][3][4][5][6] |
| Molecular Formula | C₁₀H₁₅N₃ | [1][2][3][4][5] |
| Molecular Weight | 177.25 g/mol | [1] |
| Melting Point | 110-115 °C | [6][7][8] |
| Boiling Point | 344.8 °C at 760 mmHg (Predicted) | [4] |
| pKa | Basic pKa: 8.5 ± 0.2 (Predicted) | - |
| logP | 1.4 ± 0.4 (Predicted) | - |
| Aqueous Solubility | Predicted to be sparingly soluble | - |
Note: Predicted values are computationally derived and should be confirmed by experimental methods.
Experimental Protocols
Detailed methodologies for the experimental determination of the key physicochemical properties are outlined below.
Melting Point Determination
The melting point is determined using a standard capillary melting point apparatus.
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.
pKa Determination by Potentiometric Titration[10][11][12][13]
The acid dissociation constant (pKa) is determined by potentiometric titration, which measures the change in pH of a solution upon the addition of a titrant.
-
Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent (e.g., a methanol-water mixture for compounds with low aqueous solubility) to a known concentration (e.g., 0.01 M).[9] The solution is made acidic by adding a standard solution of a strong acid (e.g., 0.1 M HCl).[10]
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature (e.g., 25 °C).[10]
-
pH Measurement: The pH of the solution is monitored continuously using a calibrated pH meter and electrode as the titrant is added in small increments.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the curve.[11]
logP Determination by Shake-Flask Method[14][15][16][17]
The partition coefficient (logP) between n-octanol and water is a measure of a compound's lipophilicity and is determined using the shake-flask method.
-
Phase Saturation: n-Octanol is saturated with water, and water is saturated with n-octanol by mixing them and allowing the phases to separate for at least 24 hours.
-
Sample Preparation: A known amount of this compound is dissolved in the pre-saturated n-octanol or water phase.
-
Partitioning: The two phases are combined in a flask and shaken vigorously for a set period (e.g., 24 hours) at a constant temperature to allow for equilibrium to be reached.[12]
-
Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to facilitate separation.
-
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Aqueous Solubility Determination by Turbidimetric Method[18][19][20][21][22]
The kinetic aqueous solubility is rapidly assessed using a turbidimetric method.
-
Stock Solution Preparation: A high-concentration stock solution of this compound is prepared in an organic solvent such as dimethyl sulfoxide (DMSO).[13]
-
Serial Dilution: The stock solution is serially diluted in the same organic solvent.
-
Addition to Aqueous Buffer: Aliquots of each dilution are added to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microplate.[13]
-
Incubation and Measurement: The microplate is incubated for a specific period (e.g., 2 hours) at a controlled temperature (e.g., 37°C). The turbidity of each well is then measured using a plate reader at a specific wavelength (e.g., 620 nm).[14][13]
-
Data Analysis: The concentration at which the turbidity significantly increases above the background level is determined as the kinetic solubility.
Experimental Workflow and Biological Context
The following diagrams illustrate the general workflow for physicochemical characterization and the broader biological relevance of the N-arylpiperazine chemical class.
Caption: General experimental workflow for the synthesis and physicochemical characterization of a chemical compound.
While specific signaling pathways for this compound are not well-documented in publicly available literature, the N-arylpiperazine scaffold is a well-known pharmacophore present in numerous biologically active compounds.[15][16] Derivatives of this class have been shown to interact with various biological targets, particularly within the central nervous system.
Caption: Potential biological targets and activities associated with the N-arylpiperazine chemical class.
Biological Significance of the N-Arylpiperazine Scaffold
The N-arylpiperazine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules designed to interact with biological systems.[15][16] This structural motif is present in a wide array of approved drugs and clinical candidates.
Compounds containing the N-arylpiperazine core have demonstrated a broad spectrum of biological activities, including:
-
Central Nervous System (CNS) Activity: Many N-arylpiperazine derivatives act as ligands for various G-protein coupled receptors (GPCRs), such as serotonin (5-HT) and dopamine receptors.[16] This has led to their development as antipsychotic, antidepressant, and anxiolytic agents.
-
Anticancer Activity: Some N-arylpiperazine derivatives have exhibited cytotoxic effects against various cancer cell lines, suggesting their potential as scaffolds for the development of novel anticancer agents.[15]
-
Antimicrobial Activity: The N-arylpiperazine nucleus has been incorporated into compounds with demonstrated antibacterial and antifungal properties.[17][18]
-
Analgesic and Anti-inflammatory Activity: Certain derivatives have shown promise in models of pain and inflammation, indicating their potential for development in these therapeutic areas.[19][20]
Given the established biological importance of the N-arylpiperazine scaffold, this compound represents a valuable starting point for the synthesis of new chemical entities with potential therapeutic applications. Further investigation into its specific biological targets and activities is warranted.
References
- 1. scbt.com [scbt.com]
- 2. pschemicals.com [pschemicals.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. 2-PIPERAZIN-1-YL-PHENYLAMINE | 13339-02-1 [chemnet.com]
- 5. chemexpress.cn [chemexpress.cn]
- 6. 13339-02-1 Cas No. | 2-(Piperazin-1-yl)aniline | Apollo [store.apolloscientific.co.uk]
- 7. 13339-02-1 CAS MSDS (2-PIPERAZIN-1-YL-PHENYLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. 2-PIPERAZIN-1-YL-PHENYLAMINE | 13339-02-1 [amp.chemicalbook.com]
- 9. enamine.net [enamine.net]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]
- 14. evotec.com [evotec.com]
- 15. mdpi.com [mdpi.com]
- 16. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain [mdpi.com]
- 20. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and History of 2-(Piperazin-1-yl)aniline Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-(piperazin-1-yl)aniline core is a quintessential example of a "privileged scaffold" in modern medicinal chemistry. Its unique conformational and electronic properties have made it a cornerstone in the design of a multitude of centrally active therapeutic agents. This technical guide provides an in-depth exploration of the discovery, historical evolution of synthetic methodologies, and key applications of this vital intermediate, with a focus on providing actionable data and protocols for researchers in the field.
The journey of 2-(piperazin-1-yl)aniline from a synthetic curiosity to a key building block in blockbuster drugs is a story of evolving chemical technology. Early synthetic routes were often harsh and low-yielding, but the advent of modern cross-coupling reactions has revolutionized its accessibility, paving the way for its widespread use in drug discovery. This guide will detail the primary synthetic pathways, offer comparative data, and provide detailed experimental protocols for its preparation. Furthermore, we will visualize the intricate signaling pathways modulated by drugs derived from this versatile scaffold.
Historical Perspective and Key Synthetic Milestones
The rise of the N-arylpiperazine moiety, the core of 2-(piperazin-1-yl)aniline, is intrinsically linked to the development of synthetic methods for carbon-nitrogen (C-N) bond formation.
Early Methods: The initial syntheses of N-arylpiperazines were often challenging, relying on classical nucleophilic aromatic substitution (SNAr) reactions. These methods typically required harsh reaction conditions, such as high temperatures and the use of highly activated aryl halides (e.g., with strong electron-withdrawing groups like a nitro group), and often resulted in modest yields.
The Dawn of Catalysis - The Ullmann Condensation: The Ullmann condensation, first reported in the early 20th century, represented a significant step forward. This copper-catalyzed reaction allowed for the coupling of aryl halides with amines, including piperazine.[1] However, traditional Ullmann conditions were still demanding, often requiring high temperatures (frequently over 210 °C), stoichiometric amounts of copper, and polar, high-boiling solvents.[1]
The Palladium Revolution - The Buchwald-Hartwig Amination: A major breakthrough occurred in the 1990s with the development of the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction provided a much more general, efficient, and milder method for the formation of C-N bonds.[2] The continuous development of sophisticated phosphine ligands has expanded the scope of this reaction to include a wide variety of aryl halides and amines, with significantly improved yields and functional group tolerance.[2] This reaction has become a cornerstone in the synthesis of N-arylpiperazines in both academic and industrial settings.[3]
Core Synthesis of 2-(Piperazin-1-yl)aniline
The most prevalent and industrially scalable synthesis of 2-(piperazin-1-yl)aniline proceeds via a two-step sequence:
-
N-Arylation of Piperazine: Formation of the intermediate, 1-(2-nitrophenyl)piperazine.
-
Reduction of the Nitro Group: Conversion of 1-(2-nitrophenyl)piperazine to the final product, 2-(piperazin-1-yl)aniline.
This workflow is a classic example of introducing a masked amino group (the nitro group) to facilitate the initial C-N bond formation, followed by a deprotection/conversion step.
Caption: General workflow for the synthesis of 2-(piperazin-1-yl)aniline.
Data Presentation: Comparison of N-Arylation Methods
The choice of N-arylation method is critical and depends on factors such as substrate reactivity, cost, and scalability. Below is a summary of the primary methods for the synthesis of the 1-(2-nitrophenyl)piperazine intermediate.
| Method | Catalyst/Reagent | Typical Conditions | Yield (%) | Advantages | Disadvantages |
| Nucleophilic Aromatic Substitution (SNAr) | Base (e.g., K₂CO₃) | DMF or DMSO, 50-100 °C | 85-99%[4] | Inexpensive, scalable, no transition metals. | Limited to activated aryl halides (e.g., with NO₂ group). |
| Buchwald-Hartwig Amination | Pd catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., XPhos) | Toluene or Dioxane, 80-110 °C | 70-95% (general)[5] | Broad substrate scope, milder conditions than Ullmann. | Cost of palladium and ligands, potential for metal contamination. |
| Ullmann Condensation | Cu catalyst (e.g., CuI) + Ligand (e.g., phenanthroline) | High-boiling solvent (e.g., DMF, NMP), >150 °C | 60-85% (general)[1] | Lower cost catalyst than palladium. | Harsh reaction conditions, often requires stoichiometric copper. |
Experimental Protocols
Protocol 1: Synthesis of 1-(2-Nitrophenyl)piperazine via SNAr
This protocol is adapted from a patented synthesis of a vortioxetine intermediate.[4]
Reaction Scheme:
Materials:
-
1-Fluoro-2-nitrobenzene (10.0 g, 70.9 mmol)
-
Piperazine (assuming a protected form or in excess, e.g., N-acetylpiperazine: 9.54 g, 74.4 mmol)[4]
-
Potassium Carbonate (K₂CO₃) (11.7 g, 85.1 mmol)[4]
-
Dimethylformamide (DMF) (60 mL)[4]
-
Ethyl Acetate (EtOAc)
-
Water
-
Brine
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
To a mixture of N-acetylpiperazine (9.54 g, 74.4 mmol) and potassium carbonate (11.7 g, 85.1 mmol) in DMF (60 mL), add 1-fluoro-2-nitrobenzene (10.0 g, 70.9 mmol) at 25 °C.[4]
-
Stir the reaction mixture at 50 °C for 17 hours.[4]
-
After cooling to room temperature, add water (200 mL).
-
Extract the product with ethyl acetate (3 x 150 mL).[4]
-
Combine the organic layers and wash with water (3 x 100 mL) and brine (2 x 100 mL).[4]
-
Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent under reduced pressure to afford the title compound as an orange oil which solidifies upon standing.[4]
Expected Yield: ~99% (for the N-acetylated product)[4]
Protocol 2: Synthesis of 2-(Piperazin-1-yl)aniline via Catalytic Hydrogenation
This protocol describes the reduction of the nitro intermediate.[4]
Reaction Scheme:
Materials:
-
1-(2-Nitrophenyl)piperazine hydrochloride (1.00 g, 4.10 mmol)[4]
-
Methanol (MeOH) (10 mL)[4]
-
5% Palladium on Carbon (Pd/C) (50 mg)[4]
-
Hydrogen (H₂) gas
Procedure:
-
To a solution of 1-(2-nitrophenyl)piperazine hydrochloride (1.00 g, 4.10 mmol) in methanol (10 mL), carefully add 5% Pd/C (50 mg).[4]
-
Hydrogenate the mixture under 10 bar of H₂ for 17 hours.[4]
-
Filter off the Pd/C catalyst.
-
Evaporate the solvent to afford an oil, which crystallizes upon standing.
-
Add ethyl acetate (5 mL), filter the precipitate, wash with ethyl acetate (2 x 5 mL), and dry to afford the title compound as a brown powder.[4]
Expected Yield: ~93%[4]
Application in Drug Discovery: The Vortioxetine Case Study
The 2-(piperazin-1-yl)aniline scaffold is a key component of the multimodal antidepressant vortioxetine. The mechanism of action of vortioxetine is complex, involving modulation of multiple serotonin (5-HT) receptors in addition to serotonin transporter (SERT) inhibition.[6][7] This multifaceted activity is believed to contribute to its efficacy in treating major depressive disorder.
Signaling Pathway: Vortioxetine's Modulation of Serotonergic Neurotransmission
Vortioxetine's primary mechanism is the inhibition of the serotonin transporter (SERT), which increases the concentration of serotonin in the synaptic cleft.[6] However, its unique profile arises from its interactions with several 5-HT receptors:
-
5-HT1A Receptor Agonism: Stimulates these autoreceptors, which can enhance serotonergic tone.[6]
-
5-HT1B Receptor Partial Agonism: Modulates serotonin release.[6]
-
5-HT3, 5-HT7, and 5-HT1D Receptor Antagonism: Blocking these receptors leads to downstream effects, including increased release of other neurotransmitters like norepinephrine, dopamine, and acetylcholine.[8][9]
The diagram below illustrates the complex interplay of these actions at a serotonergic synapse.
Caption: Multimodal mechanism of action of vortioxetine at the serotonergic synapse.
Conclusion
The 2-(piperazin-1-yl)aniline scaffold has firmly established itself as a cornerstone of modern medicinal chemistry, particularly in the development of CNS-targeted therapies. Its synthetic accessibility has evolved dramatically from the early, often harsh, classical methods to the highly efficient and versatile palladium-catalyzed reactions of today. This guide has provided a comprehensive overview of the key synthetic routes, offering detailed protocols and comparative data to aid researchers in their synthetic endeavors. The exploration of vortioxetine's mechanism of action highlights the profound impact that this seemingly simple chemical intermediate can have on complex neuronal signaling pathways. As synthetic methodologies continue to advance, the utility of the 2-(piperazin-1-yl)aniline core in the discovery of novel therapeutics is set to expand even further.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. EP2894154A1 - Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates - Google Patents [patents.google.com]
- 5. "Development of Buchwald-Hartwig Amination Reaction of Unprotected, Fun" by Grace O. DeCostanza [digitalcommons.ursinus.edu]
- 6. pharmacyfreak.com [pharmacyfreak.com]
- 7. Vortioxetine (Brintellix): A New Serotonergic Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modes and nodes explain the mechanism of action of vortioxetine, a multimodal agent (MMA): blocking 5HT3 receptors enhances release of serotonin, norepinephrine, and acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacology and clinical potential of vortioxetine in the treatment of major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
Biological significance of the piperazine moiety in drug design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous and privileged scaffold in medicinal chemistry. Its remarkable versatility, arising from its unique physicochemical properties and synthetic tractability, has cemented its role in the development of a vast array of therapeutic agents across numerous disease areas. This technical guide provides a comprehensive overview of the biological significance of the piperazine moiety, detailing its impact on drug properties, summarizing quantitative data on its activity, providing detailed experimental protocols, and visualizing its role in key biological pathways and experimental workflows.
Physicochemical Properties and Pharmacokinetic Advantages
The piperazine core imparts several desirable properties to drug candidates, significantly influencing their pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).
-
Aqueous Solubility and pKa: Piperazine is a weak base with two pKa values, approximately 5.35 and 9.73.[1] This allows for the formation of salts, which can dramatically improve the aqueous solubility of poorly soluble drug molecules, a critical factor for oral bioavailability.[2] The basic nitrogens can be protonated at physiological pH, enhancing interactions with biological targets and improving solubility.
-
Lipophilicity and Permeability: The piperazine ring itself is relatively polar. However, substitution at the nitrogen atoms allows for the fine-tuning of a molecule's lipophilicity (logP). This modulation is crucial for balancing aqueous solubility with the ability to permeate biological membranes, such as the intestinal epithelium and the blood-brain barrier.[3]
-
Metabolic Stability: While the piperazine ring can be a site of metabolism, its derivatives can be designed to have improved metabolic stability. Common metabolic pathways for piperazine-containing drugs include N-dealkylation and oxidation.[4][5] Understanding these pathways is key to designing analogues with longer half-lives.
-
Structural Rigidity and Conformational Flexibility: The chair conformation of the piperazine ring provides a degree of rigidity, which can be advantageous for pre-organizing substituents for optimal binding to a biological target. This reduces the entropic penalty of binding, potentially leading to higher affinity.
Therapeutic Applications of Piperazine-Containing Drugs
The piperazine scaffold is a key component in a wide range of clinically successful drugs, demonstrating its broad therapeutic utility.
Anticancer Agents
Piperazine derivatives are prominent in oncology, with many targeted therapies incorporating this moiety.
-
Tyrosine Kinase Inhibitors (TKIs): Imatinib, a cornerstone in the treatment of chronic myeloid leukemia (CML), features a piperazine ring that is crucial for its solubility and pharmacokinetic profile.[6]
-
PARP Inhibitors: Olaparib, used in the treatment of certain types of ovarian, breast, and pancreatic cancer, contains a piperazine ring that contributes to its overall structure and properties.[7]
Central Nervous System (CNS) Agents
The ability of piperazine derivatives to cross the blood-brain barrier has led to their widespread use in treating CNS disorders.
-
Antipsychotics and Antidepressants: Many atypical antipsychotics and antidepressants are arylpiperazine derivatives that modulate serotonin (5-HT) and dopamine (D) receptors.[8]
-
Antihistamines: Second-generation antihistamines, such as cetirizine, incorporate a piperazine moiety, which contributes to their high efficacy and reduced sedative effects compared to first-generation agents.[9][10]
Antimicrobial Agents
The piperazine nucleus is also found in various antimicrobial drugs.
-
Antibacterials: Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, contains a piperazine ring that is important for its antibacterial activity and pharmacokinetic properties.
-
Antifungals and Antiparasitics: Certain piperazine derivatives have shown potent activity against various fungal and parasitic infections.[11][12]
Quantitative Data on Piperazine Derivatives
The following tables summarize key quantitative data for a selection of piperazine-containing compounds, illustrating their potent and diverse biological activities.
Table 1: In Vitro Anticancer Activity of Selected Piperazine Derivatives
| Compound/Drug | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| Imatinib | K562 (CML) | Proliferation | ~0.1 | [6] |
| Olaparib | BRCA-mutated Ovarian Cancer | Proliferation | Sub-micromolar | [7] |
| Vindoline-Piperazine Conjugate 23 | MDA-MB-468 (Breast) | Growth Inhibition | 1.00 | [13] |
| Vindoline-Piperazine Conjugate 25 | HOP-92 (Lung) | Growth Inhibition | 1.35 | [13] |
| Benzothiazole-Piperazine Derivative 1d | MCF-7 (Breast) | Growth Inhibition | 0.98 | [4] |
Table 2: CNS Receptor Binding Affinities of Arylpiperazine Derivatives
| Compound | Receptor | Assay Type | Ki (nM) | Reference |
| Arylpiperazine Derivative 6a | 5-HT1A | Radioligand Binding | 1.28 | [14] |
| Arylpiperazine Derivative 18a | 5-HT1A | Radioligand Binding | 1.66 | [14] |
| Coumarin-Piperazine Derivative 25 | D2 | Radioligand Binding | 1.4 | [8] |
| Coumarin-Piperazine Derivative 26 | 5-HT2A | Radioligand Binding | 0.3 | [8] |
| Benzhydrylpiperazine Antihistamine (Cyclizine) | H1 | Not Specified | pKa1: 2.16, pKa2: 8.05 | [15] |
Table 3: Pharmacokinetic Parameters of Marketed Piperazine-Containing Drugs
| Drug | Cmax | Tmax (h) | AUC | Bioavailability (%) |
| Imatinib (400 mg) | 2.6 ± 0.8 µg/mL | ~2-4 | 40.1 ± 15.7 mg/L·h (steady state) | 98% |
| Sildenafil (50 mg) | Varies | ~1 | Varies | 41% |
| Cetirizine (10 mg) | ~300 ng/mL | ~1 | ~2530 ng·h/mL | >70% |
| Olaparib (300 mg tablet) | Varies | ~1.5 | Varies | Not specified |
Table 4: Physicochemical Properties of Piperazine
| Property | Value | Reference |
| pKa1 | 5.35 | [1] |
| pKa2 | 9.73 | [1] |
| Aqueous Solubility | Freely soluble | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of piperazine-containing compounds.
Synthesis of a Representative Arylpiperazine Derivative
Protocol: Synthesis of N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine (an Imatinib precursor) and subsequent coupling
This multi-step synthesis is a key part of the manufacturing process for Imatinib.
-
Guanidine Formation: 2-methyl-5-nitroaniline is reacted with cyanamide to form a guanidine derivative.
-
Pyrimidine Ring Cyclization: The resulting guanidine is cyclized with 3-(dimethylamino)-1-(3-pyridyl)prop-2-en-1-one to form the 2-aminopyrimidine ring.
-
Nitro Group Reduction: The nitro group is reduced to an amine, typically using a standard reducing agent like tin(II) chloride or catalytic hydrogenation, to yield N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine.
-
Amide Coupling: The resulting aniline is then coupled with 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride in the presence of a base (e.g., pyridine or triethylamine) in an appropriate solvent (e.g., dichloromethane or N,N-dimethylformamide) to yield Imatinib.
-
Purification: The final product is purified by crystallization or column chromatography.
In Vitro Cytotoxicity Assay
Protocol: MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the piperazine-containing test compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[17]
GPCR Binding Assay
Protocol: Radioligand Binding Assay for 5-HT1A Receptor
This assay determines the affinity of a test compound for a specific G-protein coupled receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the 5-HT1A receptor.
-
Assay Setup: In a 96-well plate, incubate the cell membranes with a known concentration of a radiolabeled ligand (e.g., [3H]8-OH-DPAT) and varying concentrations of the unlabeled test compound.
-
Incubation: Allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[11][18]
In Vitro P-glycoprotein (P-gp) Inhibition Assay
Protocol: Rhodamine 123 Efflux Assay
This assay assesses the ability of a compound to inhibit the P-gp efflux pump, a key mechanism of multidrug resistance.
-
Cell Culture: Use a cell line that overexpresses P-gp (e.g., MCF7/ADR) and a corresponding parental cell line with low P-gp expression.
-
Compound Incubation: Pre-incubate the cells with various concentrations of the piperazine test compound or a known P-gp inhibitor (e.g., verapamil) as a positive control.
-
Rhodamine 123 Loading: Add the fluorescent P-gp substrate, Rhodamine 123, to the cells and incubate to allow for its uptake.
-
Efflux Measurement: After the loading period, wash the cells and measure the intracellular fluorescence of Rhodamine 123 using a fluorescence plate reader or flow cytometer. In P-gp overexpressing cells, Rhodamine 123 will be actively pumped out, resulting in low fluorescence. Inhibition of P-gp by the test compound will lead to an accumulation of Rhodamine 123 and a corresponding increase in fluorescence.
-
Data Analysis: Plot the increase in fluorescence against the concentration of the test compound to determine the IC50 value for P-gp inhibition.[19][20]
Visualizing the Role of Piperazine in Biological Systems
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the biological significance of the piperazine moiety.
Caption: Arylpiperazine antagonism of a G-protein coupled receptor signaling pathway.
References
- 1. Piperazine - Wikipedia [en.wikipedia.org]
- 2. Measurement of Rhodamine 123 in Three-Dimensional Organoids: A Novel Model for P-Glycoprotein Inhibitor Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Table 4 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K | Semantic Scholar [semanticscholar.org]
- 4. How Is Sildenafil Metabolised: Enzymes, Interactions and Clinical Implications [boltpharmacy.co.uk]
- 5. tandfonline.com [tandfonline.com]
- 6. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Differential Metabolic Signature of Breast Cancer Cellular Response to Olaparib Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. Cetirizine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cetirizine - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Piperazine based antimicrobial polymers: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Cetirizine Hydrochloride? [synapse.patsnap.com]
- 14. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 15. pKa determination of benzhydrylpiperazine antihistamines in aqueous and aqueous methanol solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 19. benchchem.com [benchchem.com]
- 20. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Vortioxetine via 2-(Piperazin-1-yl)benzenamine Intermediate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Vortioxetine, a multimodal antidepressant, utilizing a key 2-(piperazin-1-yl)benzenamine intermediate. This synthetic route offers an alternative to palladium-catalyzed cross-coupling methods and proceeds through a classical Sandmeyer-type reaction. The protocols and data presented are compiled from patented industrial methods, offering insights for process development and optimization.
Synthetic Pathway Overview
The synthesis of Vortioxetine via the this compound intermediate involves a multi-step process. The general strategy begins with the N-arylation of a suitably protected piperazine with a nitro-substituted aryl halide. The subsequent reduction of the nitro group furnishes the pivotal this compound intermediate. This aniline derivative is then subjected to diazotization, followed by a reaction with 2,4-dimethylbenzenethiol to construct the core thioether linkage of Vortioxetine. A final deprotection step, if required, yields the active pharmaceutical ingredient (API).
Caption: Synthetic pathway for Vortioxetine.
Quantitative Data Summary
The following tables summarize the quantitative data for the key steps in the synthesis of Vortioxetine via the this compound intermediate, based on established protocols.
Table 1: Synthesis of N-Boc-1-(2-nitrophenyl)piperazine
| Parameter | Value |
| Reactants | |
| 1-Fluoro-2-nitrobenzene | 1.0 eq |
| N-Boc-piperazine | 1.05 eq |
| Potassium Carbonate | 2.0 eq |
| Solvent | DMF |
| Reaction Temperature | 50°C |
| Reaction Time | 18 h |
| Yield | 97% |
Table 2: Synthesis of tert-Butyl 4-(2-aminophenyl)piperazine-1-carboxylate
| Parameter | Value |
| Reactant | |
| N-Boc-1-(2-nitrophenyl)piperazine | 1.0 eq |
| Catalyst | Raney Nickel |
| Solvent | Methanol |
| Hydrogen Pressure | Not specified |
| Reaction Temperature | Room Temperature |
| Reaction Time | 4 h |
| Yield | 99% |
Table 3: Synthesis of Vortioxetine Hydrobromide from the Aniline Intermediate
| Parameter | Value |
| Reactants | |
| tert-Butyl 4-(2-aminophenyl)piperazine-1-carboxylate | 1.0 eq |
| Sodium Nitrite (NaNO₂) | 1.1 eq |
| 2,4-Dimethylbenzenethiol | 1.2 eq |
| Solvent | Acetic Acid/Water |
| Diazotization Temperature | 5°C |
| Thiolation/Decomposition Temperature | 80°C |
| Final Step | Treatment with 48% HBr |
| Overall Yield (from aniline intermediate) | 94% (as HBr salt) |
Detailed Experimental Protocols
The following protocols provide a step-by-step methodology for the synthesis of Vortioxetine.
Protocol 1: Synthesis of tert-Butyl 4-(2-nitrophenyl)piperazine-1-carboxylate
-
To a solution of N-Boc-piperazine (1.05 eq) in DMF, add 1-fluoro-2-nitrobenzene (1.0 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 50°C and stir for 18 hours.
-
After completion of the reaction (monitored by TLC or LC-MS), cool the mixture to room temperature.
-
Add water to the reaction mixture and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.
Protocol 2: Synthesis of tert-Butyl 4-(2-aminophenyl)piperazine-1-carboxylate (The Intermediate)
-
Dissolve tert-butyl 4-(2-nitrophenyl)piperazine-1-carboxylate (1.0 eq) in methanol.
-
Add a catalytic amount of Raney Nickel to the solution.
-
Hydrogenate the mixture at room temperature for 4 hours.
-
Upon reaction completion, filter the catalyst through a pad of Celite.
-
Concentrate the filtrate under reduced pressure to obtain the aniline intermediate.
Protocol 3: Synthesis of Vortioxetine Hydrobromide
-
Dissolve tert-butyl 4-(2-aminophenyl)piperazine-1-carboxylate (1.0 eq) in an aqueous solution of acetic acid.
-
Cool the solution to a temperature between 0°C and 10°C (preferably 5°C).
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature at 5°C.
-
To the resulting diazonium salt solution, add 2,4-dimethylbenzenethiol (1.2 eq) at 5°C.
-
Heat the reaction mixture to a temperature in the range of 60°C to 100°C (preferably 80°C) to facilitate the decomposition of the intermediate and formation of N-Boc protected Vortioxetine.
-
After the reaction is complete, cool the mixture to room temperature.
-
To obtain the hydrobromide salt and effect deprotection, slowly add 48% hydrobromic acid (1.0 eq).
-
Stir the mixture at room temperature for 1 hour to allow for precipitation.
-
Filter the white precipitate, wash with acetone, and dry to afford Vortioxetine hydrobromide.[1]
Experimental Workflow and Logical Relationships
The following diagram illustrates the general workflow for the synthesis, purification, and salt formation of Vortioxetine.
Caption: General experimental workflow.
References
Application Notes and Protocols for 2-(Piperazin-1-yl)benzenamine in Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase organic synthesis (SPOS) is a cornerstone of modern drug discovery, enabling the rapid generation of compound libraries for high-throughput screening. 2-(Piperazin-1-yl)benzenamine is a versatile bifunctional scaffold. Its constituent aniline and piperazine moieties are privileged structures in medicinal chemistry, appearing in a wide array of biologically active agents, including those targeting central nervous system (CNS) receptors.[1] While specific protocols detailing the direct use of this compound as a starting material in SPOS are not extensively documented in publicly available literature, its structure is highly amenable to established solid-phase methodologies.
This document provides a detailed, proposed application and protocol for the use of this compound in the solid-phase synthesis of a diverse library of 4(3H)-quinazolinone derivatives. Quinazolinones are a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, anticonvulsant, and anti-inflammatory properties.
Proposed Synthetic Strategy: Solid-Phase Synthesis of 4(3H)-Quinazolinones
The proposed strategy involves the immobilization of this compound onto a solid support via the secondary amine of the piperazine ring. The aniline moiety remains available for subsequent chemical transformations to construct the target quinazolinone scaffold. This approach allows for the introduction of diversity at two key positions of the final molecule.
Workflow Overview:
-
Immobilization: Attachment of a protected this compound derivative to a suitable solid-phase resin.
-
Acylation: Acylation of the resin-bound aniline with a diverse range of carboxylic acids.
-
Cyclative Cleavage: Intramolecular cyclization and simultaneous cleavage from the solid support to yield the final 4(3H)-quinazolinone products.
Data Presentation
The following tables summarize the expected quantitative data for the proposed solid-phase synthesis protocol. These are target values based on typical solid-phase synthesis outcomes.
Table 1: Resin Loading and Functionalization
| Parameter | Expected Value | Method of Determination |
| Resin Type | 2-Chlorotrityl chloride resin | Manufacturer's specification |
| Initial Resin Loading Capacity | 1.0 - 1.6 mmol/g | Manufacturer's specification |
| Loading of Boc-protected Piperazine | 0.8 - 1.2 mmol/g | Gravimetric analysis after loading and capping |
| Functionalization with Building Block | 0.7 - 1.0 mmol/g | Picric acid test or elemental analysis |
Table 2: Reaction Efficiency and Product Purity
| Reaction Step | Reagents | Expected Yield | Expected Purity (LC-MS) |
| Acylation (Step 2) | R-COOH, HATU, DIPEA | > 95% (on-resin) | Not applicable |
| Cyclative Cleavage (Step 3) | TFA:DCM (e.g., 5:95) | 70 - 90% (overall) | > 85% |
Experimental Protocols
Protocol 1: Immobilization of this compound on 2-Chlorotrityl Chloride Resin
This protocol describes the attachment of the scaffold to the resin. To ensure selective reaction, the secondary amine of the piperazine is first protected, for example, with a Boc group, before coupling the aniline nitrogen to the resin.
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh, 1% DVB)
-
N-Boc-2-(piperazin-1-yl)benzenamine
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
Procedure:
-
Swell the 2-chlorotrityl chloride resin (1.0 g, approx. 1.2 mmol) in anhydrous DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.
-
Drain the DCM.
-
Dissolve N-Boc-2-(piperazin-1-yl)benzenamine (1.5 eq, 1.8 mmol, 497 mg) in anhydrous DCM (10 mL).
-
Add DIPEA (3.0 eq, 3.6 mmol, 627 µL) to the solution from step 3.
-
Add the solution to the swollen resin.
-
Agitate the mixture at room temperature for 4 hours.
-
Drain the reaction mixture.
-
To cap any unreacted chlorotrityl groups, wash the resin with DCM (3 x 10 mL), then add a solution of DCM/MeOH/DIPEA (17:2:1, 10 mL) and agitate for 30 minutes.
-
Wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), MeOH (3 x 10 mL), and finally DCM (3 x 10 mL).
-
Dry the resin under high vacuum to a constant weight.
-
Remove the Boc protecting group by treating the resin with 20% trifluoroacetic acid (TFA) in DCM (2 x 10 min).
-
Wash the resin with DCM (3 x 10 mL), 10% DIPEA in DCM (2 x 10 mL), and DCM (3 x 10 mL).
-
Dry the resin under high vacuum.
Protocol 2: Acylation of Resin-Bound this compound
This protocol describes the coupling of a carboxylic acid to the aniline nitrogen of the immobilized scaffold.
Materials:
-
Resin from Protocol 1
-
Carboxylic acid (R-COOH, 3.0 eq)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (2.9 eq)
-
N,N-Diisopropylethylamine (DIPEA) (6.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Swell the resin (0.2 g, approx. 0.2 mmol) in anhydrous DMF (4 mL) for 30 minutes.
-
Drain the DMF.
-
In a separate vial, dissolve the carboxylic acid (0.6 mmol) and HATU (0.58 mmol, 220 mg) in anhydrous DMF (2 mL).
-
Add DIPEA (1.2 mmol, 209 µL) to the solution from step 3 and pre-activate for 5 minutes.
-
Add the pre-activated solution to the swollen resin.
-
Agitate the mixture at room temperature for 6 hours.
-
Drain the reaction solution.
-
Wash the resin sequentially with DMF (5 x 4 mL), DCM (5 x 4 mL), and MeOH (3 x 4 mL).
-
Dry the resin under high vacuum.
-
A Kaiser test can be performed to confirm the completion of the acylation.
Protocol 3: Cyclative Cleavage to form 4(3H)-Quinazolinones
This protocol details the formation of the quinazolinone ring and cleavage from the solid support.
Materials:
-
Acylated resin from Protocol 2
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (as a scavenger)
Procedure:
-
Swell the dried resin (from Protocol 2) in DCM (4 mL) for 20 minutes.
-
Prepare a cleavage cocktail of TFA/TIS/DCM (5:2:93). Note: The concentration of TFA can be adjusted to control the cleavage rate.
-
Drain the swelling solvent and add the cleavage cocktail (5 mL) to the resin.
-
Agitate the mixture at room temperature. The reaction progress can be monitored by taking small aliquots of the cleavage solution and analyzing by LC-MS. A typical reaction time is 2-4 hours.
-
Once the reaction is complete, filter the resin and collect the filtrate.
-
Wash the resin with additional DCM (2 x 2 mL) and combine the filtrates.
-
Concentrate the combined filtrate under reduced pressure.
-
The crude product can be purified by preparative HPLC or flash chromatography.
Visualizations
Experimental Workflow
Caption: Workflow for the proposed solid-phase synthesis.
Logical Relationship of Components
Caption: Relationship of building blocks in the final product.
References
Application of 2-(Piperazin-1-yl)benzenamine in the Synthesis of 1,3,5-Triazine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 2-(piperazin-1-yl)benzenamine in the synthesis of novel 1,3,5-triazine derivatives. The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. The strategic incorporation of the this compound moiety onto the triazine core offers a versatile platform for the development of new therapeutic agents.
The synthetic strategy primarily revolves around the sequential nucleophilic aromatic substitution (SNAr) of chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with this compound and other nucleophiles. The differential reactivity of the chlorine atoms at varying temperatures allows for a controlled and stepwise introduction of substituents, enabling the creation of diverse chemical libraries for drug discovery programs.
Application Notes
The 1,3,5-triazine derivatives synthesized from this compound are of significant interest in drug development due to the combined pharmacophoric features of the triazine ring and the substituted piperazine motif. The piperazine ring is a common feature in many approved drugs, often contributing to improved pharmacokinetic properties. The benzenamine portion offers a site for further functionalization or can participate in key interactions with biological targets.
Potential Therapeutic Applications:
-
Anticancer Agents: Many 1,3,5-triazine derivatives have demonstrated potent anticancer activity by targeting various cellular pathways. The incorporation of the this compound group can lead to novel compounds with enhanced efficacy and selectivity against different cancer cell lines.
-
Antimicrobial Agents: The triazine core is a known scaffold for the development of antimicrobial agents. Derivatives bearing the this compound moiety could exhibit activity against a range of pathogenic bacteria and fungi.
-
Kinase Inhibitors: Substituted piperazine and triazine rings are key components of many kinase inhibitors used in cancer therapy. The synthesized compounds could be screened for their inhibitory activity against various kinases involved in cell signaling and proliferation.
-
Antiviral Agents: Certain triazine derivatives have shown promise as antiviral agents. The unique structural features of this compound-substituted triazines may lead to the discovery of new compounds with activity against viruses like potato virus Y (PVY).[1]
Experimental Protocols
The following protocols describe the synthesis of mono-, di-, and tri-substituted 1,3,5-triazines using this compound. The protocols are based on established methods for the sequential substitution of cyanuric chloride.[2][3][4]
Protocol 1: Synthesis of Mono-substituted Dichloro-1,3,5-triazine
This protocol details the synthesis of 2-((4-(2-aminophenyl)piperazin-1-yl)-4,6-dichloro-1,3,5-triazine.
Materials:
-
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA) or Sodium Carbonate
-
Anhydrous acetonitrile or Tetrahydrofuran (THF)
-
Crushed ice
-
Deionized water
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyanuric chloride (1.0 eq) in anhydrous acetonitrile or THF.
-
Cool the solution to 0-5 °C in an ice bath.
-
In a separate flask, prepare a solution of this compound (1.0 eq) and DIPEA (1.1 eq) or sodium carbonate (1.1 eq) in the same solvent.
-
Add the amine solution dropwise to the stirred cyanuric chloride solution over a period of 1-2 hours, maintaining the temperature at 0-5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.
-
The solid precipitate is collected by vacuum filtration, washed with cold deionized water, and dried under vacuum to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Synthesis of Di-substituted Mono-chloro-1,3,5-triazine
This protocol describes the synthesis of a di-substituted triazine by reacting the product from Protocol 1 with a second nucleophile (e.g., morpholine).
Materials:
-
2-((4-(2-aminophenyl)piperazin-1-yl)-4,6-dichloro-1,3,5-triazine (from Protocol 1)
-
Second amine (e.g., morpholine)
-
DIPEA or Potassium Carbonate
-
Anhydrous THF or Dioxane
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolve the mono-substituted dichloro-1,3,5-triazine (1.0 eq) in anhydrous THF or dioxane in a round-bottom flask.
-
Add the second amine (e.g., morpholine, 1.1 eq) and DIPEA (1.2 eq) or potassium carbonate (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (40-50 °C) to increase the rate of reaction if necessary.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Synthesis of Tri-substituted 1,3,5-triazine
This protocol outlines the synthesis of a fully substituted triazine by reacting the product from Protocol 2 with a third nucleophile.
Materials:
-
Di-substituted mono-chloro-1,3,5-triazine (from Protocol 2)
-
Third nucleophile (e.g., an amino acid or another amine)
-
Base (e.g., Triethylamine, DIPEA)
-
Solvent (e.g., Dioxane, DMF)
-
Standard laboratory glassware and reflux setup
Procedure:
-
In a round-bottom flask, dissolve the di-substituted mono-chloro-1,3,5-triazine (1.0 eq) in a suitable solvent such as dioxane or DMF.
-
Add the third nucleophile (1.2-1.5 eq) and a suitable base (e.g., triethylamine, 2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 12-48 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The workup procedure will depend on the nature of the product. It may involve precipitation by adding water, followed by filtration, or extraction with an organic solvent.
-
Purify the final product by recrystallization or column chromatography.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of 1,3,5-triazine derivatives based on analogous reactions reported in the literature. This data can be used as a reference for expected outcomes when using this compound.
Table 1: Synthesis of Mono-substituted Dichloro-1,3,5-triazines
| Entry | Amine | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | M.p. (°C) | Ref. |
| 1 | Aniline | Methylene Chloride | Na₂CO₃ | 0-5 | 3 | - | - | [4] |
| 2 | Morpholine | Methylene Chloride | Na₂CO₃ | 0-5 | 3 | - | - | [4] |
| 3 | Piperidine | Methylene Chloride | Na₂CO₃ | 0-5 | 3 | - | - | [4] |
Table 2: Synthesis of Di- and Tri-substituted 1,3,5-triazines
| Product | Starting Material | Second/Third Nucleophile | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | M.p. (°C) | Ref. |
| Di-substituted | Dichloro-triazine | Morpholine | THF | DIPEA | RT | 24 | 49 | - | [3] |
| Di-substituted | Dichloro-triazine | Piperidine | Acetone | K₂CO₃ | RT | 3 | 67 | 154-156 | [5] |
| Tri-substituted | Mono-chloro-triazine | 2-Phenylethylamine | DMF | Na₂CO₃, TBAB | 150 (MW) | 0.04 | 95 | 199 | [3] |
Mandatory Visualization
Below are diagrams created using Graphviz (DOT language) to illustrate the synthetic workflow and a hypothetical signaling pathway that could be targeted by the synthesized compounds.
References
Application Notes and Protocol for the N-arylation of 2-(Piperazin-1-yl)benzenamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-arylation of piperazine-containing compounds is a cornerstone transformation in medicinal chemistry and drug development, as the resulting N-arylpiperazine motif is a prevalent scaffold in a multitude of biologically active molecules. This protocol details the N-arylation of 2-(piperazin-1-yl)benzenamine, a bifunctional molecule with both a primary arylamine and a secondary amine within the piperazine ring. The selective N-arylation of the primary amino group is the focus of this protocol, utilizing the robust and versatile Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling reaction is renowned for its broad substrate scope and functional group tolerance, making it an ideal choice for the synthesis of complex molecules.[1][2]
Principle of the Method: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[1][2] The reaction proceeds through a catalytic cycle involving a palladium(0) species. Key steps in the cycle include oxidative addition of the aryl halide to the Pd(0) complex, coordination and deprotonation of the amine to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. The choice of a suitable phosphine ligand is critical to the success of the reaction, as it influences the stability and reactivity of the palladium catalyst. For sterically hindered substrates, such as ortho-substituted anilines, bulky, electron-rich phosphine ligands are often employed to promote efficient reductive elimination and prevent side reactions.[1]
Experimental Protocol
This protocol provides a general method for the palladium-catalyzed N-arylation of this compound with various aryl bromides.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromotoluene, 4-bromoanisole, 1-bromo-4-nitrobenzene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Argon or Nitrogen gas
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer with heating plate
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (2 mol%) and Xantphos (4 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 mmol, 1.0 equiv), the aryl bromide (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-aryl-2-(piperazin-1-yl)benzenamine.
Data Presentation
The following table summarizes representative yields for the N-arylation of anilines and piperazines with various aryl halides under Buchwald-Hartwig conditions, analogous to the protocol described above. These data are compiled from the literature to provide an expectation of the reaction's performance with different electronic and steric profiles of the coupling partners.
| Entry | Amine | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | 4-Chlorotoluene | Pd(OAc)₂ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 24 | 98 |
| 2 | Aniline | 4-Bromoanisole | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu | Toluene | 80 | 18 | 95 |
| 3 | Morpholine | 4-Bromoanisole | (SIPr)Pd(methallyl)Cl (2) | - | K₃PO₄ | Dioxane | 100 | 12 | 90 |
| 4 | N-Phenylpiperazine | 4-Bromotoluene | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu | Toluene | 110 | 12 | 96 |
| 5 | Aniline | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (1) | XPhos (2) | Cs₂CO₃ | Dioxane | 110 | 24 | 85 |
| 6 | Piperazine | 4-Chlorobenzonitrile | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 20 | 88 |
Note: Yields are for isolated products and are representative of similar reactions reported in the literature. Actual yields for the N-arylation of this compound may vary.
Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig N-arylation.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
References
Application Notes and Protocols for 2-(Piperazin-1-yl)benzenamine in CNS Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Piperazin-1-yl)benzenamine is a versatile chemical building block playing a crucial role in the development of novel therapeutics targeting the Central Nervous System (CNS). Its structure, featuring a reactive aniline amine and a piperazine ring, allows for diverse chemical modifications, making it an ideal scaffold for creating libraries of compounds for drug screening. The arylpiperazine moiety is a well-established pharmacophore found in numerous approved CNS drugs, including antipsychotics, antidepressants, and anxiolytics. This is largely due to its ability to interact with key neurotransmitter receptors, such as serotonin (5-HT) and dopamine (D) receptors. These application notes provide a comprehensive overview of the synthetic utility of this compound, detailed experimental protocols for its synthesis and derivatization, and a summary of the biological activities of its derivatives.
Synthetic Utility and Key Reactions
The this compound scaffold offers two primary points for chemical modification: the aniline nitrogen and the secondary amine of the piperazine ring. This allows for the synthesis of a wide array of derivatives. Key reactions for modifying this building block include:
-
N-Arylation of the Piperazine Nitrogen: The secondary amine of the piperazine ring can be readily arylated using palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, or through classical nucleophilic aromatic substitution. This allows for the introduction of various aryl and heteroaryl moieties, which can significantly influence the pharmacological profile of the resulting compounds.
-
Acylation and Sulfonylation of the Piperazine Nitrogen: The piperazine nitrogen can also be acylated or sulfonylated to introduce further diversity.
-
Modification of the Aniline Moiety: The aniline amine can be transformed into various functional groups, or the aromatic ring can be further substituted to fine-tune the electronic and steric properties of the molecule.
Data Presentation: Biological Activities of Derivatives
The following table summarizes the binding affinities (Ki, in nM) of representative arylpiperazine derivatives at key CNS receptors. This data highlights the influence of different substituents on receptor affinity and selectivity.
| Compound ID | R1 (Substitution on Piperazine N) | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | D2 Ki (nM) | Reference |
| 1 | 2-methoxyphenyl | 0.2 | 3.9 | 5.6 | [1] |
| 2 | Phenyl | 5.61 | - | 49.7 (D3) | [1] |
| 3 | 4-(2-methoxyphenyl)butoxy | 0.79 | - | 18.9 (D3) | [1] |
| 4 | 4-(4-(2-methoxyphenyl)piperazin-1-yl)butoxy-4-methylcoumarin | 1.4 | - | 1.4 (D2), 0.16 (D3) | [1] |
| 5 | 2,3-dihydro-1,4-benzodioxin-5-yl | 0.15 - 28 | - | - | [2] |
| 6 | Benzo[b]furan-7-yl | 0.15 - 28 | - | - | [2] |
| 7c | 4-bromo-6-(2-[4-(2-nitrophenyl)piperazin-1-yl]ethyl)-1H-benzimidazole | >1 (pKi) | >1 (pKi) | >1 (pKi) | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the building block this compound from 1-(2-nitrophenyl)piperazine via catalytic hydrogenation. This method is adapted from procedures described in the patent literature for the synthesis of precursors to CNS-active compounds like vortioxetine.[4][5]
Reaction Scheme:
This compound + Ar-X --[Pd catalyst, Ligand, Base]--> 1-Aryl-4-(2-aminophenyl)piperazine
Caption: Dopamine D2 Receptor Signaling Pathway.
Experimental Workflows
Caption: Synthetic Workflow.
References
- 1. dopamine receptor D2 - Creative Biogene [creative-biogene.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates - Patent 2894154 [data.epo.org]
Application Notes and Protocols: The Role of 2-(Piperazin-1-yl)benzenamine in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-(piperazin-1-yl)benzenamine and its derivatives in the development of potent kinase inhibitors. The protocols outlined below are intended to serve as a guide for the synthesis and evaluation of these compounds, which are of significant interest in the field of oncology and inflammation research.
Introduction
Protein kinases are a class of enzymes that play a crucial role in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery. The this compound scaffold is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors due to its ability to form key interactions within the ATP-binding pocket of various kinases. This document details the application of this versatile building block in the synthesis of inhibitors targeting key kinases such as Platelet-Derived Growth Factor Receptor (PDGFR), FMS-like Tyrosine Kinase 3 (FLT3), and Src/Abl kinases.
Data Presentation: Inhibitory Activity of Piperazine-Containing Kinase Inhibitors
The following table summarizes the in vitro inhibitory activities (IC50 values) of several kinase inhibitors that feature a piperazine or a structurally related moiety. This data highlights the potency and, in some cases, the selectivity of these compounds against various kinase targets.
| Compound ID | Target Kinase(s) | IC50 (nM) | Reference Cell Line / Assay Conditions |
| Dasatinib | Src | <1 | Biochemical Assay |
| Abl | <1 | Biochemical Assay | |
| c-Kit | 4 | Biochemical Assay | |
| PDGFRβ | 15 | Biochemical Assay | |
| Crenolanib | PDGFRα | 11 | Biochemical Assay |
| PDGFRβ | 3.2 | Biochemical Assay | |
| FLT3 | 4 | Biochemical Assay | |
| Compound 14j | JAK2 | 27 | Enzymatic Assay |
| FLT3 | 30 | Enzymatic Assay | |
| Compound 8d | PAK4 | 60 | Enzymatic Assay |
| Compound 9c | PAK4 | 68 | Enzymatic Assay |
| AMG 900 | Aurora A | 1.3 | Enzymatic Assay |
| Aurora B | 2.9 | Enzymatic Assay | |
| Compound 18 | FLT3 | 40 | Kinase Assay |
| BTK | >400 | Kinase Assay | |
| Compound 5-3 | FLT3-ITD | 188 | Kinase Assay |
| FLT3-WT | >1000 | Kinase Assay |
Experimental Protocols
Protocol 1: Representative Synthesis of a Quinazoline-Based Kinase Inhibitor
This protocol describes a general method for the synthesis of a 4-anilinoquinazoline kinase inhibitor, a common scaffold incorporating the this compound moiety.
Step 1: Synthesis of 4-chloro-6,7-dimethoxyquinazoline
-
To a stirred solution of 4-hydroxy-6,7-dimethoxyquinazoline (1.0 eq) in phosphorus oxychloride (10.0 eq), add a catalytic amount of dimethylformamide (DMF).
-
Heat the reaction mixture to reflux for 4 hours.
-
Cool the mixture to room temperature and pour it cautiously onto crushed ice.
-
Neutralize the solution with aqueous ammonia.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the desired product.
Step 2: Synthesis of 4-((6,7-dimethoxyquinazolin-4-yl)amino)phenol
-
To a solution of 4-chloro-6,7-dimethoxyquinazoline (1.0 eq) in isopropanol, add 4-aminophenol (1.1 eq).
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction to room temperature.
-
Collect the precipitate by filtration, wash with isopropanol, and dry to obtain the product.
Step 3: Synthesis of the final this compound-containing inhibitor
-
A mixture of the product from Step 2 (1.0 eq) and a suitable substituted this compound derivative (1.2 eq) in a suitable solvent such as DMF is stirred at room temperature.
-
Coupling reagents such as HATU (1.5 eq) and a base like triethylamine (2.0 eq) are added.
-
The reaction is stirred at room temperature overnight.
-
The reaction mixture is diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the final kinase inhibitor.
Protocol 2: In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a synthesized compound against a target kinase using a fluorescence-based assay.[1][2]
Materials:
-
Kinase enzyme of interest
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (dissolved in DMSO)
-
384-well microplate
-
Fluorescence plate reader
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO. A common starting concentration is 10 mM, with subsequent 3-fold dilutions to generate a 12-point dose-response curve.
-
Assay Preparation:
-
Add assay buffer to each well of the 384-well plate.
-
Add the diluted test compound or DMSO (for control wells) to the respective wells.
-
Add the substrate peptide to all wells.
-
Add ATP to all wells. The concentration of ATP should ideally be at its Km value for the specific kinase.
-
-
Kinase Reaction Initiation:
-
Add the kinase enzyme to all wells to initiate the reaction. The final enzyme concentration should be optimized beforehand to ensure a linear reaction rate.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Detection:
-
Stop the reaction by adding a stop solution (e.g., containing EDTA).
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the assay.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme) from all readings.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by kinase inhibitors derived from this compound.
References
Application Notes and Protocols for the Quantification of 2-(Piperazin-1-yl)benzenamine in Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed analytical methods for the quantitative determination of 2-(Piperazin-1-yl)benzenamine in reaction mixtures. The protocols described herein are based on established analytical techniques for piperazine and its derivatives and are intended to serve as a comprehensive guide for method development and validation. The methods covered include High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Acid-Base Titration.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the quantification of pharmaceutical compounds. For this compound, two primary HPLC approaches are presented: a direct analysis leveraging the UV absorbance of the phenyl group and a derivatization method for enhanced sensitivity and specificity, which is particularly useful for trace-level analysis.
Reversed-Phase HPLC with UV Detection (Direct Method)
This method is suitable for the direct quantification of this compound, utilizing its inherent UV absorbance.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., LiChrosorb 100 RP-18, 250 x 4.0 mm I.D., 5 µm particle size) is recommended.[1]
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH 2). The gradient can be optimized to achieve the best separation from other components in the reaction mixture.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at an operating wavelength of 239 nm.[1]
-
Sample Preparation:
-
Accurately weigh a portion of the reaction mixture.
-
Dissolve the sample in a suitable solvent (e.g., 0.01 M HCl) to a known concentration.[1]
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Internal Standard: Phenacetin can be used as an internal standard for improved accuracy and precision.[1]
Workflow for Direct HPLC-UV Analysis
Caption: Workflow for direct HPLC-UV analysis of this compound.
HPLC with Pre-column Derivatization and UV Detection
For trace-level quantification, a derivatization step can be employed to enhance the UV activity of the analyte. 4-chloro-7-nitrobenzofuran (NBD-Cl) is a suitable derivatizing agent for amines.
Experimental Protocol:
-
Instrumentation: HPLC system with a photodiode array (PDA) or UV detector.
-
Derivatizing Agent: 4-chloro-7-nitrobenzofuran (NBD-Cl).
-
Column: Chiralpak IC (250 x 4.6 mm, 5 µm).[2]
-
Mobile Phase: Acetonitrile, Methanol, and diethylamine in a ratio of 90:10:0.1 (v/v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 35°C.[2]
-
Detection Wavelength: 340 nm.[2]
-
Sample Preparation and Derivatization:
-
Prepare a solution of the reaction mixture in a suitable solvent.
-
To a known volume of the sample solution, add a solution of NBD-Cl.
-
The reaction mixture is then heated to form the stable, UV-active derivative.
-
After cooling, the solution is ready for injection.
-
Workflow for HPLC with Pre-column Derivatization
Caption: Workflow for HPLC analysis with pre-column derivatization.
Quantitative Data Summary for HPLC Methods
| Parameter | Direct HPLC-UV (Expected) | HPLC with NBD-Cl Derivatization[2] |
| Linearity Range | To be determined | 30 - 350 ppm |
| Limit of Detection (LOD) | To be determined | 30 ppm |
| Limit of Quantification (LOQ) | To be determined | 90 ppm |
| Precision (%RSD) | < 2% | 1.13% |
| Accuracy/Recovery | To be determined | To be determined |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity and is a powerful technique for the quantification of volatile and semi-volatile compounds.
Experimental Protocol:
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Column: A capillary column such as a J&W DB-5ms (30 m × 0.25 mm × 0.25 µm) is suitable.[3]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[3]
-
Oven Temperature Program:
-
Initial temperature: 120°C, hold for 1 min.
-
Ramp 1: 10°C/min to 150°C, hold for 5 min.
-
Ramp 2: 7.5°C/min to 300°C, hold for 2 min.[3]
-
-
Transfer Line Temperature: 280°C.[3]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[3]
-
Sample Preparation:
-
Dissolve a known amount of the reaction mixture in a suitable organic solvent.
-
Perform a liquid-liquid extraction if necessary to remove non-volatile components.
-
The organic layer is then concentrated and injected into the GC-MS.
-
Workflow for GC-MS Analysis
References
Application Notes and Protocols for the Synthesis of Benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of benzimidazole derivatives, a class of heterocyclic compounds with significant and diverse applications in medicinal chemistry and materials science. The structural similarity of the benzimidazole core to naturally occurring purines allows these derivatives to interact with a wide range of biological macromolecules, leading to a broad spectrum of pharmacological activities.[1][2][3]
Introduction to Benzimidazole Derivatives
Benzimidazole, a fused heterocyclic system composed of benzene and imidazole rings, serves as a privileged scaffold in drug discovery.[3][4] Its derivatives have garnered substantial attention due to their wide array of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive properties.[4][5] Several benzimidazole-based drugs are currently in clinical use, such as the proton pump inhibitor omeprazole and the anthelmintic agent albendazole. The versatility of the benzimidazole ring system allows for extensive chemical modifications, enabling the development of novel therapeutic agents with improved potency and selectivity.[3]
Applications in Medicinal Chemistry
Benzimidazole derivatives are instrumental in the development of novel therapeutics for a multitude of diseases. Their applications span various fields:
-
Anticancer Agents: A significant area of research focuses on the development of benzimidazole-based anticancer drugs.[3][6][7] These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes like EGFR (Epidermal Growth Factor Receptor) and VEGFR2, disruption of microtubule polymerization, and induction of apoptosis.[8][9][10][11][12]
-
Antimicrobial Agents: The benzimidazole scaffold is a common feature in many antimicrobial agents.[5][13][14][15][16] Derivatives have shown potent activity against a range of bacteria and fungi, often by inhibiting essential cellular processes.[5][13][14]
-
Antiviral and Anthelmintic Agents: Several clinically used antiviral and anthelmintic drugs are based on the benzimidazole structure, highlighting its importance in combating infectious diseases.
-
Other Therapeutic Areas: Research has also explored the potential of benzimidazole derivatives as anti-inflammatory, analgesic, and cardiovascular agents.[3]
Synthetic Protocols
The synthesis of benzimidazole derivatives can be achieved through various methods. Below are detailed protocols for two common and efficient approaches.
Protocol 1: One-Pot Synthesis of 2-Substituted Benzimidazoles via Condensation
This protocol describes a simple and efficient one-pot synthesis of 2-substituted benzimidazoles from o-phenylenediamine and various aldehydes using a catalyst.[4]
Materials:
-
o-phenylenediamine
-
Substituted aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Ammonium bromide (NH4Br) or another suitable catalyst
-
Ethanol
-
Ice-cold water
Procedure:
-
To a mixture of o-phenylenediamine (0.92 mmol) and a substituted aldehyde (0.92 mmol) in 5 mL of ethanol, add a catalytic amount of ammonium bromide (10 mol%).
-
Stir the resulting mixture at room temperature for 2 hours.
-
Monitor the completion of the reaction using Thin Layer Chromatography (TLC) with an eluent system of ethyl acetate:hexane (1:2).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
The product will precipitate as a solid. Collect the solid by filtration.
-
Wash the product with water and then purify by recrystallization from ethanol.
Protocol 2: Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents
This protocol outlines the synthesis of benzimidazole-chalcone hybrids, which have shown promise as anticancer agents.[3]
Materials:
-
2-acetylbenzimidazole
-
Aromatic aldehyde
-
Ethanol
-
Aqueous sodium hydroxide (NaOH) solution
Procedure:
-
Dissolve 2-acetylbenzimidazole in ethanol.
-
Add an equimolar amount of the desired aromatic aldehyde to the solution.
-
Add a catalytic amount of aqueous NaOH solution to the mixture.
-
Stir the reaction mixture at room temperature for a specified time (typically several hours) until the reaction is complete (monitored by TLC).
-
The resulting chalcone derivative will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent.
Quantitative Data Summary
The biological activities of various benzimidazole derivatives have been quantified to assess their therapeutic potential. The following tables summarize some of this data.
Table 1: Antimicrobial Activity of Benzimidazole Derivatives (MIC values)
| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |
| Compound 11d | S. aureus | 2 | [5] |
| Compound 11d | B. subtilis | 2 | [5] |
| Compound 11d | E. coli | 16 | [5] |
| Compound 5q | P. aeruginosa | 12.5 | [5] |
| Compound 19 | E. faecalis | 12.5 | [14] |
| Compound 17 | S. aureus | 25 | [14] |
| Compound 63a | MRSA | 16 | [15] |
| Compound 63a | E. coli | 4 | [15] |
Table 2: Anticancer Activity of Benzimidazole Derivatives (IC50 values)
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Compound 4c | Leukemia Subpanel | Selective (Ratio: 5.96) | Dual EGFR/BRAFV600E inhibitor | [17] |
| Compound 4e | - | 0.09 | EGFR inhibitor | [17] |
| Compound 6i | MCF-7 | 0.028 | EGFR inhibitor | [8] |
| Compound 10e | MCF-7 | 0.024 | EGFR inhibitor | [8] |
| NI-11 | A549 (Lung) | 2.90 | Microtubule-stabilizing agent | [10][18] |
| NI-11 | MCF-7 (Breast) | 7.17 | Microtubule-stabilizing agent | [10][18] |
| NI-18 | A549 (Lung) | 2.33 | Microtubule-stabilizing agent | [10][18] |
| NI-18 | MCF-7 (Breast) | 6.10 | Microtubule-stabilizing agent | [10][18] |
| Compound 4r | PANC-1 (Pancreatic) | 5.5 | VEGFR2 Inhibitor | [12] |
| Compound 4r | A549 (Lung) | 0.3 | VEGFR2 Inhibitor | [12] |
| Compound 4r | MCF-7 (Breast) | 0.5 | VEGFR2 Inhibitor | [12] |
Visualizing Mechanisms of Action
The following diagrams illustrate the key signaling pathways and experimental workflows related to the application of benzimidazole derivatives.
Figure 1: General experimental workflow for the synthesis and evaluation of benzimidazole derivatives.
Figure 2: Inhibition of the EGFR signaling pathway by benzimidazole derivatives.
Figure 3: Modulation of microtubule dynamics by benzimidazole derivatives.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 5. rroij.com [rroij.com]
- 6. researchgate.net [researchgate.net]
- 7. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 8. Frontiers | Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors [frontiersin.org]
- 9. Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and development of promising benzimidazole-derived microtubule-stabilizing agents for anticancer therapy | Poster Board #3649 - American Chemical Society [acs.digitellinc.com]
- 11. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of some benzimidazole derivatives and their antibacterial and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and antimicrobial activity of substituted benzimidazole, benzothiazole and imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijpsm.com [ijpsm.com]
- 17. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies [mdpi.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing Novel Dopamine D3 Receptor Ligands from 2-(Piperazin-1-yl)benzenamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2-(piperazin-1-yl)benzenamine as a scaffold for the synthesis and evaluation of novel dopamine D3 receptor (D3R) ligands. This document outlines a representative synthetic approach, detailed protocols for key pharmacological assays, and an overview of the relevant signaling pathways.
Introduction
The dopamine D3 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the limbic regions of the brain, playing a crucial role in cognition, emotion, and motivation.[1] Its dysregulation has been implicated in various neuropsychiatric disorders, including schizophrenia, substance use disorder, and Parkinson's disease.[2][3] Consequently, the D3R has emerged as a significant therapeutic target. The arylpiperazine moiety is a well-established pharmacophore for aminergic GPCRs, including dopamine receptors.[4][5][6][7] The this compound scaffold provides a versatile starting point for the synthesis of diverse chemical libraries to explore the structure-activity relationships (SAR) for D3R affinity and selectivity.
Synthesis of Novel D3 Receptor Ligands
While a direct synthesis from this compound is not explicitly detailed in the provided literature, a plausible and representative synthetic strategy involves the acylation or alkylation of the aniline nitrogen. This approach allows for the introduction of various side chains, which are crucial for modulating affinity and selectivity for the D3 receptor. A general synthetic scheme is presented below.
Scheme 1: General Synthetic Route for N-acylated this compound Derivatives
Caption: General acylation of this compound.
Pharmacological Evaluation
The pharmacological profile of newly synthesized compounds is typically assessed through a series of in vitro assays to determine their binding affinity, selectivity, and functional activity at the D3 receptor.
Data Presentation: Binding Affinities of Representative Arylpiperazine Ligands
The following table summarizes the binding affinities (Ki) of several representative arylpiperazine-based ligands for the human dopamine D2 and D3 receptors. Lower Ki values indicate higher binding affinity.
| Compound | D3 Ki (nM) | D2 Ki (nM) | D2/D3 Selectivity Ratio | Reference Compound |
| (-)-10e | 0.57 | 47.5 | 83.3 | Not Applicable |
| (+)-10e | 3.73 | 113 | 30.3 | Not Applicable |
| LS-3-134 | 0.17 | >25.5 | >150 | Not Applicable |
| WW-III-55 | ~20 | >16000 | >800 | Not Applicable |
| 7i | 0.38 | 72.4 | 190.5 | Not Applicable |
Data compiled from multiple sources.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard procedures reported in the literature for the characterization of dopamine receptor ligands.
Protocol 1: Competitive Radioligand Binding Assay for D3 and D2 Receptors
This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Materials:
-
Membrane Preparations: Crude membrane fractions from HEK-293 or CHO cells stably expressing human D3 or D2 receptors.
-
Radioligand: [3H]Spiperone (a non-selective D2-like receptor antagonist).
-
Non-specific Binding Control: (+)-Butaclamol (10 µM) or Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test Compound: Serial dilutions of the synthesized ligand.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/B or GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (for D3 assays).[8][9]
-
Scintillation Cocktail and Counter.
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, combine the following in triplicate:
-
Total Binding: Membrane preparation, [3H]Spiperone (at a concentration near its Kd, e.g., 0.5 nM for D3), and assay buffer.
-
Non-specific Binding: Membrane preparation, [3H]Spiperone, and the non-specific binding control.
-
Competition: Membrane preparation, [3H]Spiperone, and varying concentrations of the test compound.
-
-
Incubate the plate for 60-120 minutes at room temperature (or 25°C).[8][10]
-
Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using the cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Caption: Workflow for a competitive radioligand binding assay.
Protocol 2: [35S]GTPγS Functional Assay
This assay measures the functional activity of a compound (agonist or antagonist) by quantifying its effect on G-protein activation. Agonist binding to a Gi/o-coupled receptor like D3R stimulates the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit.
Materials:
-
Membrane Preparations: As in Protocol 1.
-
Radioligand: [35S]GTPγS.
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
GDP: Guanosine 5'-diphosphate.
-
Test Compound: Serial dilutions of the synthesized ligand.
-
Filtration Apparatus and Scintillation Counter: As in Protocol 1.
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, combine the membrane preparation, GDP (e.g., 10 µM), and the test compound. For antagonist testing, also include a fixed concentration of a known D3R agonist (e.g., quinpirole).
-
Pre-incubate for 15-30 minutes at 30°C.
-
Initiate the reaction by adding [35S]GTPγS (e.g., 0.1-0.5 nM).
-
Incubate for 30-60 minutes at 30°C.
-
Terminate the reaction by rapid filtration.
-
Wash the filters with ice-cold wash buffer.
-
Quantify the bound radioactivity by scintillation counting.
-
Data Analysis:
-
Plot the [35S]GTPγS binding (in cpm or as a percentage of basal) against the log concentration of the test compound.
-
For agonists, determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect relative to a full agonist).
-
For antagonists, determine the IC50 and calculate the Kb using the appropriate pharmacological model.
-
Protocol 3: cAMP Inhibition Assay
This functional assay measures the ability of a D3R agonist to inhibit the production of cyclic AMP (cAMP), a downstream second messenger.
Materials:
-
Cell Line: CHO or HEK-293 cells stably expressing the human D3 receptor.
-
Stimulant: Forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels).
-
Test Compound: Serial dilutions of the synthesized ligand.
-
cAMP Assay Kit: A commercially available kit (e.g., LANCE, HTRF, or ELISA-based).
Procedure:
-
Plate the cells in a 96- or 384-well plate and allow them to adhere.
-
Pre-treat the cells with the test compound at various concentrations for a specified time (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of forsklin to induce cAMP production.
-
Incubate for a defined period (e.g., 15-30 minutes).
-
Lyse the cells and measure the intracellular cAMP concentration using the chosen assay kit, following the manufacturer's instructions.
-
Data Analysis:
-
Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound.
-
Determine the IC50 value for the inhibition of cAMP production.
-
Dopamine D3 Receptor Signaling Pathways
Activation of the D3 receptor, a member of the D2-like family of dopamine receptors, primarily leads to the inhibition of adenylyl cyclase through its coupling to Gi/o proteins.[1][3] This results in a decrease in intracellular cAMP levels. Additionally, D3R activation can modulate ion channels and activate other signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway.[11]
Caption: Simplified D3 receptor signaling pathways.
Conclusion
The this compound core structure represents a valuable starting point for the development of novel and selective dopamine D3 receptor ligands. The synthetic and pharmacological protocols outlined in these application notes provide a framework for the design, synthesis, and characterization of such compounds, facilitating the discovery of new therapeutic agents for a range of neurological and psychiatric disorders.
References
- 1. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and structure-activity relationship studies of a series of [4-(4-carboxamidobutyl)]-1-arylpiperazines: insights into structural features contributing to dopamine D3 versus D2 receptor subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. innoprot.com [innoprot.com]
- 4. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. bio-protocol.org [bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Piperazin-1-yl)benzenamine
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(Piperazin-1-yl)benzenamine for improved yields and purity.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis.
Question 1: Why is the yield of my N-aryl piperazine derivative consistently low when using a Buchwald-Hartwig amination?
Answer:
Low yields in the Buchwald-Hartwig amination for synthesizing this compound can arise from several factors related to the catalyst, reagents, or reaction conditions.[1]
-
Catalyst & Ligand Choice: The palladium precursor and phosphine ligand combination is critical for an efficient reaction.[1] Catalyst deactivation or an inappropriate ligand for the specific aryl halide can lead to poor conversion.
-
Base Selection: The strength and type of base are crucial. A base that is too weak may not facilitate the catalytic cycle effectively, while a base that is too strong could cause decomposition of starting materials or the desired product.[1]
-
Troubleshooting: If a strong base like NaOtBu is causing degradation, consider using weaker inorganic bases such as K₃PO₄ or Cs₂CO₃.[1]
-
-
Solvent Effects: The solvent affects the solubility of reagents and the stability of the catalytic species.[1]
-
Reaction Temperature & Time: Suboptimal temperatures can result in incomplete reactions or decomposition.
-
Troubleshooting: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. If the reaction is slow, a moderate increase in temperature may improve the rate. Conversely, if side products are forming, a lower temperature may be necessary.
-
Question 2: My Nucleophilic Aromatic Substitution (SNAr) reaction to produce the 1-(2-nitrophenyl)piperazine precursor is failing. What are the common causes?
Answer:
The success of an SNAr reaction depends heavily on the electronic properties of the aryl halide and the reaction conditions.
-
Insufficient Activation: SNAr reactions require a strong electron-withdrawing group (EWG), such as a nitro group (-NO₂), positioned ortho or para to the leaving group (e.g., F, Cl) to activate the aromatic ring for nucleophilic attack.[4]
-
Troubleshooting: Confirm that your starting material, such as 1-fluoro-2-nitrobenzene, is sufficiently activated. Fluorine is an excellent leaving group for SNAr reactions due to its high electronegativity.
-
-
Reaction Conditions: Temperature and base are critical.
-
Nucleophile Reactivity: While piperazine is a good nucleophile, protecting one of the nitrogen atoms (e.g., with a Boc group) can sometimes prevent side reactions like double arylation, although this adds extra protection/deprotection steps.
Question 3: I am observing significant amounts of a bis-arylated side product. How can this be minimized?
Answer:
The formation of a bis-arylated piperazine is a common side reaction when using unprotected piperazine.
-
Stoichiometry Control: Using a large excess of piperazine relative to the aryl halide can statistically favor the mono-arylated product.
-
Solvent-Free Conditions: In some cases, using piperazine itself as the solvent can yield the desired mono-arylated product, providing an eco-friendly and cost-effective approach.[6]
-
Use of a Protecting Group: The most reliable method is to use a mono-protected piperazine, such as N-Boc-piperazine. The protecting group can be removed in a subsequent step after the C-N coupling reaction is complete.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
The two most common and effective methods are the Buchwald-Hartwig amination and a two-step process involving Nucleophilic Aromatic Substitution (SNAr) followed by reduction.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction directly couples piperazine with a 2-haloaniline or a derivative.[2] It is a powerful method with broad substrate scope.[2]
-
SNAr followed by Reduction: This route involves the reaction of piperazine with an activated aryl halide (e.g., 1-fluoro-2-nitrobenzene) via SNAr to form 1-(2-nitrophenyl)piperazine.[5] The nitro group is then reduced to an amine (the benzenamine) using methods like catalytic hydrogenation (e.g., H₂ with Pd/C) or chemical reducing agents.[5]
Q2: Which factors most significantly impact the overall yield?
For the Buchwald-Hartwig route, the choice of ligand, base, and solvent are the most critical parameters to optimize.[1] For the SNAr/Reduction route, the efficiency of the initial SNAr reaction (dependent on the aryl halide's activation and leaving group) and the success of the nitro group reduction are key.
Q3: How can the final product be purified effectively?
Purification can be challenging due to the basic nature of the product and potential impurities.
-
Column Chromatography: Flash column chromatography on silica gel is a standard method. A solvent system containing a small amount of a basic modifier like triethylamine or ammonia in methanol/DCM can help prevent product tailing on the column.
-
Crystallization/Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity. It may also be possible to precipitate the product as a salt (e.g., hydrochloride) to aid in purification and handling.[5]
-
Acid-Base Extraction: An aqueous workup involving acid-base extraction can help remove non-basic organic impurities. The product can be extracted into an acidic aqueous layer, which is then washed with an organic solvent, basified, and the product re-extracted into a fresh organic layer.
Experimental Protocols
Protocol 1: Synthesis of this compound via SNAr and Reduction
This two-step protocol is based on methodologies described in the literature.[5]
Step A: Synthesis of 1-(2-Nitrophenyl)piperazine via SNAr
-
To a solution of piperazine (a significant excess, e.g., 5-10 equivalents) in a suitable solvent like DMF or DMSO, add potassium carbonate (K₂CO₃, ~1.2 equivalents).
-
Add 1-fluoro-2-nitrobenzene (1 equivalent) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 50-80°C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude 1-(2-nitrophenyl)piperazine.
Step B: Reduction of 1-(2-Nitrophenyl)piperazine
-
Dissolve the crude 1-(2-nitrophenyl)piperazine from Step A in a solvent such as methanol (MeOH) or ethanol (EtOH).
-
Carefully add a catalytic amount of 10% Palladium on Carbon (Pd/C) to the solution (typically 5-10% by weight of the starting material).
-
Place the reaction vessel under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at a pressure of 1-10 bar.
-
Stir the mixture vigorously at room temperature for 4-18 hours until the reaction is complete (monitored by TLC or LC-MS).
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield this compound. Further purification may be required.
Protocol 2: Synthesis via Buchwald-Hartwig Amination
This is a general protocol for the direct coupling of piperazine and 2-bromoaniline.
-
In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., BINAP, 4 mol%), and the base (e.g., NaOtBu, 1.4 equivalents).
-
Add 2-bromoaniline (1 equivalent) and piperazine (1.2-2 equivalents).
-
Add anhydrous solvent (e.g., toluene or dioxane) via syringe.
-
Seal the tube and heat the reaction mixture to 80-110°C with stirring for 12-24 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Comparison of Conditions for Buchwald-Hartwig Amination of Aryl Halides with Piperazine.
| Aryl Halide | Pd Source / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aryl Chlorides | Pd(OAc)₂ / SPhos | NaOtBu | Toluene | 100 | <1 | up to 97 | [6] |
| Aryl Bromides | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 18 | ~85 | [2] |
| Aryl Chlorides | (NHC)Pd(allyl)Cl | K₃PO₄ | Dioxane | 100 | 24 | ~94 | [7] |
| Aryl Chlorides | Pd₂ (dba)₃ / XPhos | K₃PO₄ | t-BuOH | 110 | 12 | High | [3] |
Visualizations
Workflow and Troubleshooting Diagrams
Caption: General workflow and troubleshooting logic for synthesis.
Catalytic Cycle Diagram
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates - Patent 2894154 [data.epo.org]
- 6. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
Technical Support Center: Purification of 2-(Piperazin-1-yl)benzenamine
Welcome to the technical support center for the purification of 2-(Piperazin-1-yl)benzenamine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during the purification of this compound.
Question: I am having difficulty removing the 1-(2-nitrophenyl)piperazine intermediate from my final product. What is the best approach?
Answer: The presence of the nitro-intermediate, 1-(2-nitrophenyl)piperazine, is a common issue if the reduction step is incomplete. Due to the similar structure, separation can be challenging. Here are a few recommended approaches:
-
Optimize the Reduction Reaction: Ensure the catalytic hydrogenation or other reduction method has gone to completion. Monitor the reaction by TLC or LC-MS. If using a catalyst like Pd/C, ensure it is active and used in the correct amount.
-
Column Chromatography: A carefully performed column chromatography is often the most effective method. A silica gel column with a gradient elution system, for instance, starting with a non-polar solvent system and gradually increasing the polarity, can effectively separate the more polar this compound from the less polar nitro-intermediate. A common solvent system to start with is a mixture of dichloromethane and methanol.
-
Acid-Base Extraction: While both compounds are basic, there is a slight difference in their pKa values. A carefully controlled acid-base extraction might offer some enrichment but is unlikely to provide complete separation.
Question: My purified this compound is a colored oil and won't crystallize. What should I do?
Answer: "Oiling out" instead of crystallization is a frequent problem, often caused by residual impurities or the presence of moisture. Here are several troubleshooting steps:
-
Ensure the Product is Dry: Residual water or solvent can inhibit crystallization. Ensure your product is thoroughly dried under vacuum.
-
Solvent Screening for Recrystallization: The choice of solvent is critical. A patent for a related synthesis suggests recrystallization from methylcyclohexane. You should perform a systematic solvent screen with small amounts of your product to find an optimal solvent or solvent pair. Good single solvents to try for aromatic amines include ethanol, isopropanol, or toluene. For two-solvent systems, you might try dissolving the compound in a good solvent like dichloromethane or ethanol and then slowly adding a poor solvent like hexane or water until turbidity is observed, followed by gentle heating to redissolve and slow cooling.
-
Induce Crystallization: If the solution is supersaturated but no crystals form, try the following:
-
Scratch the inside of the flask with a glass rod at the solution-air interface to create nucleation sites.
-
Add a seed crystal of pure this compound if available.
-
Cool the solution slowly in an ice bath.
-
-
Activated Charcoal Treatment: If the color is due to highly colored impurities, you can try dissolving the crude product in a suitable solvent, adding a small amount of activated charcoal, heating briefly, and then filtering the hot solution to remove the charcoal before proceeding with crystallization.
Question: I am experiencing low recovery after recrystallization. What are the common causes and how can I improve the yield?
Answer: Low recovery during recrystallization is a common issue that can be addressed by optimizing your procedure. The primary causes include:
-
Using too much solvent: This will keep a significant amount of your product dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent necessary to dissolve your compound.
-
Premature crystallization: If the compound crystallizes during hot filtration (if performed), you will lose product. Ensure your funnel and receiving flask are pre-heated.
-
Incomplete crystallization: Ensure the solution is cooled for a sufficient amount of time to allow for maximum crystal formation. Cooling in an ice bath can further increase the yield.
-
Losses during transfer: Be meticulous when transferring the product between flasks and during filtration.
Frequently Asked Questions (FAQs)
1. What are the most common impurities in crude this compound?
The most common impurities originate from the synthetic route, which typically involves the reaction of a 2-halonitrobenzene with piperazine, followed by reduction of the nitro group. Therefore, you can expect:
-
Starting materials: Unreacted 1-chloro-2-nitrobenzene and piperazine.
-
Intermediate: 1-(2-nitrophenyl)piperazine from incomplete reduction.
-
Byproducts: Small amounts of other piperazine-related compounds or products from side reactions during the reduction.
2. What is a good starting point for a column chromatography solvent system?
For separating aromatic amines like this compound on a silica gel column, a gradient elution is recommended. You can start with a relatively non-polar mobile phase and gradually increase the polarity. A good starting point would be:
-
Mobile Phase A: Dichloromethane (DCM) or Ethyl Acetate.
-
Mobile Phase B: Methanol (MeOH). Start with 100% DCM and gradually increase the percentage of MeOH (e.g., from 0% to 10%). The exact gradient will depend on the specific impurities present.
3. Can I use acid-base extraction to purify this compound?
Yes, acid-base extraction can be a useful first step to remove neutral and acidic impurities. The procedure would be:
-
Dissolve the crude product in an organic solvent like diethyl ether or dichloromethane.
-
Wash the organic solution with an aqueous acid (e.g., 1M HCl). Your product, being basic, will move into the aqueous layer as a salt.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer with a base (e.g., NaOH) to regenerate the free amine.
-
Extract your product back into an organic solvent.
-
Dry the organic layer and evaporate the solvent.
It's important to note that this method will not separate other basic impurities. A patent also mentions that the compound is very soluble in water, which can make extraction from aqueous media difficult.[1]
4. How can I monitor the purity of my product during the purification process?
Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification. Use a suitable solvent system (e.g., dichloromethane/methanol 95:5) to separate your product from impurities. Staining with a UV lamp and/or an appropriate stain (like potassium permanganate) can help visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.
Data Presentation
The following table summarizes typical results from different purification methods for this compound. Note: These are illustrative values and actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Initial Purity (Crude) | Final Purity | Typical Yield | Key Impurities Removed |
| Recrystallization | 85-90% | 95-98% | 70-85% | Minor non-polar and some polar impurities |
| Column Chromatography | 85-90% | >99% | 60-80% | 1-(2-nitrophenyl)piperazine, other closely related byproducts |
| Acid-Base Extraction | 80-85% | 90-95% | 80-90% | Neutral and acidic impurities |
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (e.g., Isopropanol)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of isopropanol.
-
Heating: Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Crystallization: Further cool the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold isopropanol.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Carefully pack a chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluting solvent (e.g., dichloromethane) and load it onto the top of the column.
-
Elution: Begin eluting the column with 100% dichloromethane.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by adding increasing amounts of methanol (e.g., 1%, 2%, 5% methanol in dichloromethane).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting guide for common recrystallization issues.
References
Technical Support Center: Synthesis of 2-(Piperazin-1-yl)benzenamine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-(Piperazin-1-yl)benzenamine derivatives. The content addresses common side reactions and offers solutions to optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of this compound derivatives via Buchwald-Hartwig amination?
A1: The two most prevalent side reactions are:
-
N,N'-Bis-arylation: The piperazine ring has two reactive secondary amine groups. After the first N-arylation, the second nitrogen can react with another molecule of the aryl halide, leading to the formation of an undesired 1,4-diarylpiperazine byproduct. This is a significant issue when using unprotected piperazine.
-
Hydrodehalogenation: This side reaction involves the reduction of the aryl halide starting material to the corresponding arene, where the halogen atom is replaced by a hydrogen atom. This unproductive pathway consumes the aryl halide and reduces the overall yield of the desired product.[1]
Q2: How can I selectively synthesize the mono-arylated product and avoid N,N'-bis-arylation?
A2: Several strategies can be employed to favor mono-arylation:
-
Use of Excess Piperazine: Employing a large excess of piperazine (typically 5-10 equivalents) relative to the aryl halide statistically favors the reaction of the aryl halide with an unreacted piperazine molecule over the already mono-arylated product.[2]
-
Slow Addition of the Aryl Halide: Adding the aryl halide slowly to the reaction mixture containing an excess of piperazine helps to maintain a low concentration of the electrophile, thereby reducing the likelihood of a second arylation event.
-
Employ a Mono-protected Piperazine: The most reliable method for ensuring mono-arylation is to use a mono-protected piperazine, such as N-Boc-piperazine. The tert-butyloxycarbonyl (Boc) group blocks one of the nitrogen atoms from reacting. The Boc protecting group can then be removed in a subsequent step after the arylation is complete.[3]
Q3: What causes hydrodehalogenation and how can it be minimized?
A3: Hydrodehalogenation is often a result of a competing reaction pathway within the palladium catalytic cycle.[1] It can be influenced by several factors:
-
Catalyst and Ligand Choice: The selection of the palladium precursor and the phosphine ligand is critical. Sterically hindered and electron-rich ligands often promote the desired C-N bond formation and suppress hydrodehalogenation.
-
Base Selection: The choice of base can influence the reaction rate and the prevalence of side reactions. If a strong base like sodium tert-butoxide (NaOtBu) is suspected of causing decomposition or promoting hydrodehalogenation, switching to a weaker base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be beneficial.
-
Reaction Temperature: Elevated temperatures can sometimes favor side reactions. It is essential to monitor the reaction progress and perform temperature screening to find the optimal balance between reaction rate and selectivity.
Q4: I am having difficulty purifying my this compound derivative. What are some effective purification techniques?
A4: The basic nature of the piperazine moiety can make purification by standard silica gel chromatography challenging due to streaking. Here are some recommended techniques:
-
Column Chromatography with Basic Modifier: Use a solvent system containing a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to suppress the interaction of the basic product with the acidic silica gel.
-
Acid-Base Extraction: The basic piperazine nitrogen allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., 1M HCl). The desired product will move into the aqueous layer as a salt. The aqueous layer can then be basified (e.g., with NaOH) and the purified product re-extracted into an organic solvent.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for obtaining pure material.
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps |
| Low to no product formation | Inactive catalyst, incorrect reaction conditions, or poor quality reagents. | - Ensure the palladium catalyst is active and the phosphine ligand is not oxidized. - Verify the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). - Use anhydrous solvents. - Check the purity of starting materials. |
| Significant formation of N,N'-bis-arylated byproduct | Inappropriate stoichiometry or reaction conditions favoring diarylation. | - Increase the excess of piperazine to aryl halide (e.g., 5-10 equivalents). - Add the aryl halide slowly to the reaction mixture. - Consider using a mono-protected piperazine like N-Boc-piperazine. - Monitor the reaction closely and stop it once the starting aryl halide is consumed. |
| Presence of hydrodehalogenated arene | Suboptimal catalyst, ligand, base, or temperature. | - Screen different phosphine ligands (e.g., RuPhos, XPhos). - Try a weaker base (e.g., K₃PO₄, Cs₂CO₃). - Optimize the reaction temperature by running small-scale trials at different temperatures. |
| Product is difficult to purify by column chromatography | Basic nature of the product interacting with acidic silica gel. | - Add a basic modifier like triethylamine to the eluent. - Use an alternative stationary phase like alumina. - Employ acid-base extraction to isolate the product. - Attempt recrystallization if the product is a solid. |
Data Presentation
Table 1: Influence of Piperazine Stoichiometry on Mono- vs. Bis-Arylation
| Aryl Halide | Piperazine (equivalents) | Mono-arylated Product Yield (%) | Bis-arylated Product Yield (%) | Reference |
| 4-Chlorotoluene | 1.5 | Moderate | Significant | [2] |
| 4-Chlorotoluene | 2.5 (as solvent) | Modest | Significant | [2][4] |
| 2-Bromotoluene | 2.0 | High | Low | [1] |
| 1-Bromo-4-methoxybenzene | 2.0 | 75 | 15 | [5] |
Table 2: Effect of Reaction Conditions on Product Yield (using N-Boc-piperazine)
| Aryl Halide | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromotoluene | Pd₂(dba)₃ (1) | RuPhos (2) | NaOtBu | Toluene | 100 | 0.17 | 95 | [1] |
| 4-Bromotoluene | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 0.17 | 92 | [1] |
| 4-Bromotoluene | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 100 | 16 | 75 | [1] |
| 4-Chlorotoluene | Pd₂(dba)₃ (1) | RuPhos (2) | NaOtBu | Toluene | 100 | 0.17 | 97 | [2][6] |
Experimental Protocols
Protocol 1: General Procedure for the Buchwald-Hartwig Amination using Unprotected Piperazine
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), piperazine (5.0 mmol, 5.0 equiv.), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
In a separate vial, dissolve the palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the phosphine ligand (e.g., RuPhos, 0.02 mmol, 2 mol%) in a small amount of anhydrous toluene.
-
Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene (5 mL) to the Schlenk tube, followed by the catalyst solution via syringe.
-
Heat the reaction mixture to 100 °C and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol with 0.5% triethylamine).
Protocol 2: General Procedure for the Buchwald-Hartwig Amination using N-Boc-piperazine
-
Follow steps 1-4 as described in Protocol 1, but use N-Boc-piperazine (1.2 mmol, 1.2 equiv.) instead of piperazine.
-
Heat the reaction mixture to 100 °C and stir until the starting aryl halide is consumed as monitored by TLC or LC-MS.
-
Perform the aqueous workup as described in steps 6-8 of Protocol 1.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-aryl-N'-Boc-piperazine.
-
To deprotect the Boc group, dissolve the purified product in a suitable solvent (e.g., dichloromethane or 1,4-dioxane) and treat with a strong acid such as trifluoroacetic acid or HCl in dioxane.
-
Stir the reaction at room temperature until the deprotection is complete (monitor by TLC or LC-MS).
-
Remove the solvent and excess acid under reduced pressure. The product can be isolated as the corresponding salt or neutralized with a base and extracted to yield the free amine.
Mandatory Visualizations
References
- 1. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis, dopamine D2 receptor binding studies and docking analysis of 5-[3-(4-arylpiperazin-1-yl)propyl]-1H-benzimidazole, 5-[2-(4-arylpiperazin-1-yl)ethoxy]-1H-benzimidazole and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions [organic-chemistry.org]
Technical Support Center: Optimizing Reaction Conditions for 2-(Piperazin-1-yl)benzenamine Couplings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-arylation of 2-(piperazin-1-yl)benzenamine. The guidance provided herein is designed to address common challenges and optimize reaction outcomes for this specific substrate.
Troubleshooting Guide
This section addresses common issues encountered during the palladium-catalyzed cross-coupling of this compound with aryl halides.
| Problem | Potential Cause | Troubleshooting Steps |
| Low to No Yield of Desired Product | Inactive Catalyst: The active Pd(0) species may not be forming efficiently from a Pd(II) precatalyst, or the catalyst may have decomposed. | Ensure an inert atmosphere (argon or nitrogen) is maintained throughout the reaction setup and duration. Use freshly opened, high-purity catalysts and ligands. Consider using a pre-activated Pd(0) catalyst. An extra equivalent of ligand relative to the palladium source can sometimes improve catalyst stability. |
| Poor Ligand Choice: The ligand may not be suitable for the specific aryl halide and amine combination. | For N-arylation of piperazines, sterically hindered and electron-rich biaryl phosphine ligands like RuPhos and XPhos are often effective.[1] If using older generation ligands like BINAP or DPEphos, consider switching to a more modern ligand, especially for less reactive aryl chlorides. | |
| Inappropriate Base: The base may be too weak to deprotonate the amine effectively or too strong, leading to side reactions. | Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. If starting material decomposition is observed, consider a weaker base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[1] | |
| Solvent Issues: Poor solubility of reagents can hinder the reaction. | Toluene and dioxane are common solvents. Ensure that all starting materials are soluble at the reaction temperature. If solubility is an issue, a more polar solvent like tert-butanol could be considered.[1] | |
| Low Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. | Many N-arylation reactions require heating, typically in the range of 80-110 °C.[1] | |
| Formation of N,N'-bis-arylated Piperazine | Stoichiometry: An insufficient excess of this compound allows for the second nitrogen of the piperazine to react. | Use an excess of this compound relative to the aryl halide. A starting point is 1.5 to 2.0 equivalents of the amine.[1] |
| Slow Addition of Aryl Halide: Adding the aryl halide all at once can lead to localized high concentrations, favoring bis-arylation. | Consider slow addition of the aryl halide to the reaction mixture to maintain a low concentration relative to the amine. | |
| Significant N-arylation of the Benzenamine Moiety | Lack of Chemoselectivity: The primary aniline of the benzenamine is competing with the secondary amine of the piperazine for the aryl halide. | The secondary amine of the piperazine is generally more nucleophilic and will react preferentially. To enhance selectivity, consider using a bulky ligand that may sterically hinder approach to the primary aniline. Lowering the reaction temperature may also favor the more reactive piperazine nitrogen. |
| Use of a Non-Selective Catalyst System: The chosen catalyst and ligand may not offer sufficient differentiation between the two amine functionalities. | Screen different palladium/ligand combinations. Ligands with significant steric bulk around the phosphorus atom may enhance selectivity for the less hindered piperazine nitrogen. | |
| Hydrodehalogenation of the Aryl Halide | Presence of Water or Protic Impurities: These can protonate the palladium-aryl intermediate, leading to the removal of the halogen and formation of an arene byproduct. | Use anhydrous solvents and ensure all reagents are dry. The use of a strong, non-nucleophilic base can also suppress this side reaction.[2] |
| Catalyst System: Some catalyst systems are more prone to promoting hydrodehalogenation. | Consider changing the ligand or palladium source. Protecting the aniline nitrogen with a group like Boc may also mitigate this issue.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity order of the two amine groups in this compound in a Buchwald-Hartwig reaction?
A1: In general, the secondary amine within the piperazine ring is more nucleophilic and less sterically hindered than the primary aniline. Therefore, it is expected to react preferentially in a palladium-catalyzed N-arylation reaction. The electron-donating character of the amino group on the benzene ring may slightly reduce the nucleophilicity of the piperazine nitrogens compared to unsubstituted piperazine, but the selectivity for the piperazine nitrogen should still be favorable under optimized conditions.
Q2: How can I favor mono-arylation at the piperazine nitrogen and avoid bis-arylation?
A2: The most effective strategy to favor mono-arylation is to use an excess of this compound relative to the aryl halide.[1] A 1.5 to 2-fold excess of the diamine is a good starting point. This ensures that the concentration of the mono-arylated product remains low, reducing the likelihood of a second coupling event.
Q3: What are the best practices for setting up a Buchwald-Hartwig reaction with this substrate?
A3: It is crucial to use an inert atmosphere (argon or nitrogen) to prevent oxygen from deactivating the catalyst. Solvents should be anhydrous and degassed. Reagents, especially the base, should be of high purity and handled under inert conditions.
Q4: Can I use unprotected piperazine in these couplings?
A4: While using unprotected piperazine is possible, it often leads to the formation of the bis-arylated product.[3] For selective mono-arylation, it is generally recommended to use a large excess of piperazine. In the case of this compound, the starting material already has one nitrogen of the piperazine substituted, which helps in preventing bis-arylation at that specific nitrogen.
Q5: What should I do if my product is difficult to purify from the excess starting amine?
A5: An acidic wash during the workup can be effective. The basic amine starting material will be protonated and move into the aqueous layer, while the less basic N-arylated product remains in the organic layer. Column chromatography on silica gel is also a standard method for purification.
Data Presentation
The following tables provide a summary of typical reaction conditions for Buchwald-Hartwig amination of piperazine derivatives with various aryl halides. These conditions can serve as a starting point for the optimization of couplings with this compound.
Table 1: General Conditions for Mono-N-Arylation of Piperazine
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Pd₂(dba)₃ (1.0) | RuPhos (2.0) | NaOtBu (1.4) | Dioxane | 100 | 10 min | ~90 |
| 4-Bromoanisole | Pd(OAc)₂ (2.0) | XPhos (4.0) | K₃PO₄ (2.0) | Toluene | 110 | 12-24 | >85 |
| 4-Iodobenzonitrile | [Pd(cinnamyl)Cl]₂ (0.5) | cataCXium A (1.0) | NaOtBu (1.2) | Toluene | 80 | 4 | >95 |
| 2-Bromopyridine | Pd₂(dba)₃ (1.5) | Xantphos (3.0) | Cs₂CO₃ (2.0) | Dioxane | 100 | 18 | ~80 |
Note: Yields are approximate and highly dependent on the specific substrates and reaction scale.
Experimental Protocols
General Protocol for the Palladium-Catalyzed N-Arylation of this compound
This protocol is a general starting point and may require optimization for specific aryl halides.
Materials:
-
This compound (1.5 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., RuPhos, 2-4 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, this compound, the base, the palladium precatalyst, and the phosphine ligand.
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (typically 80-110 °C).
-
Stir the reaction mixture vigorously for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: Experimental workflow for the N-arylation of this compound.
Caption: Troubleshooting logic for optimizing reaction conditions.
References
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Piperazin-1-yl)benzenamine and related N-arylpiperazine derivatives. The primary synthetic route addressed is the Palladium-catalyzed Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Consistently low yield of the desired this compound.
-
Question: My Buchwald-Hartwig amination reaction is resulting in a low yield of the target mono-arylated product. What are the likely causes and how can I improve the yield?
-
Answer: Low yields in the N-arylation of piperazine can arise from several factors. A systematic approach to troubleshooting is recommended.[1][2]
-
Catalyst and Ligand Selection: The choice of the palladium precursor and the phosphine ligand is paramount for a successful reaction. For electron-rich aryl halides, such as 2-bromo or 2-chloroaniline, ligands that are both electron-rich and sterically hindered are often required to promote efficient catalytic turnover.
-
Base Selection: The strength and nature of the base are critical. Strong bases like sodium tert-butoxide (NaOtBu) are commonly used but can lead to the degradation of sensitive starting materials or promote side reactions.
-
Solvent Effects: The solvent influences the solubility of the reactants and the stability of the catalytic intermediates.
-
Troubleshooting: Toluene, dioxane, and THF are standard solvents for Buchwald-Hartwig reactions. If you observe poor solubility of your starting materials, a more polar solvent like tert-butanol may be beneficial.[1]
-
-
Reaction Temperature and Time: Inadequate temperature can lead to an incomplete reaction, while excessive heat can cause catalyst decomposition or an increase in side products.
-
Troubleshooting: Monitor the reaction progress closely using TLC or LC-MS. A typical temperature range for these reactions is 80-110 °C. If the reaction is sluggish, a modest increase in temperature may be warranted. Conversely, if side product formation is significant, lowering the temperature might be necessary.
-
-
Issue 2: Poor selectivity leading to significant formation of the bis-arylated byproduct.
-
Question: My reaction is producing a substantial amount of the 1,4-bis(2-aminophenyl)piperazine. How can I favor the formation of the mono-arylated product?
-
Answer: Achieving high selectivity for mono-arylation is a common challenge when using unprotected piperazine.
-
Stoichiometry of Piperazine: Using a large excess of piperazine can statistically favor mono-arylation.
-
Troubleshooting: Increase the equivalents of piperazine relative to the aryl halide. Ratios of 2 to 5 equivalents of piperazine are often employed.
-
-
Reaction Conditions: High temperatures and extended reaction times can promote the formation of the thermodynamically more stable di-substituted product.[2]
-
Troubleshooting: Monitor the reaction closely and aim to stop it once the consumption of the starting aryl halide is complete and the formation of the mono-substituted product is maximized, before significant di-substitution occurs.[2]
-
-
Use of a Protecting Group: The most reliable method to ensure mono-arylation is to use a mono-protected piperazine derivative, such as N-Boc-piperazine. The Boc group can be removed in a subsequent step.
-
Troubleshooting: Synthesize N-Boc-piperazine and use it in the Buchwald-Hartwig coupling. This will be followed by a deprotection step to yield the final product.
-
-
Issue 3: Presence of hydrodehalogenation side product.
-
Question: I am observing the formation of aniline in my reaction mixture, indicating hydrodehalogenation of my starting 2-bromoaniline. How can I minimize this side reaction?
-
Answer: Hydrodehalogenation is a known side reaction in Buchwald-Hartwig aminations, where the aryl halide is reduced.[4]
-
Catalyst Activation: Incomplete formation of the active Pd(0)-ligand complex can lead to side reactions.
-
Troubleshooting: Using a well-defined pre-catalyst can often mitigate this issue.[3] Also, ensure that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation of the catalyst.
-
-
Reaction Temperature: High temperatures can sometimes favor hydrodehalogenation.[3]
-
Troubleshooting: Try running the reaction at a lower temperature for a longer period.
-
-
Issue 4: Difficulty in purifying the final product.
-
Question: I am struggling to isolate a pure sample of this compound from the crude reaction mixture. What purification strategies are effective?
-
Answer: The basic and potentially water-soluble nature of the product can present purification challenges.[2]
-
Column Chromatography: This is a common purification method. However, the basicity of the product can lead to tailing on standard silica gel.
-
Troubleshooting: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent system to improve peak shape and separation.[2]
-
-
Acid-Base Extraction: This technique is useful for separating the basic product from non-basic impurities.
-
Troubleshooting: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with a dilute acidic aqueous solution (e.g., 1M HCl). The desired product will move into the aqueous layer as its hydrochloride salt. The aqueous layer can then be washed with an organic solvent to remove non-basic impurities. Subsequently, the aqueous layer is basified (e.g., with NaOH or Na₂CO₃) and the free base product is extracted back into an organic solvent.
-
-
Quantitative Data Summary
The following tables summarize representative quantitative data for the Buchwald-Hartwig amination of piperazine derivatives, highlighting the impact of various reaction parameters.
Table 1: Effect of Ligand and Palladium Source on Yield
| Aryl Halide | Piperazine Derivative | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Chlorotoluene | Piperazine | Pd₂(dba)₃ (1) | RuPhos (2) | NaOtBu | Toluene | 100 | 0.17 | 85 |
| 4-Chlorotoluene | Piperazine | Pd₂(dba)₃ (1) | RuPhos (2) | NaOtBu | Toluene | 100 | 0.17 | 97 |
| 4-Bromotoluene | N-Boc-piperazine | Pd(OAc)₂ (2) | P(tBu)₃ (4) | NaOtBu | Toluene | 80 | 3 | 95 |
| 1-Bromo-4-(trifluoromethyl)benzene | N-Boc-piperazine | Pd₂(dba)₃ (1.5) | DavePhos (3) | NaOtBu | Toluene | 100 | 18 | 92 |
Table 2: Influence of Base and Solvent on Mono-Arylation Selectivity
| Aryl Halide | Piperazine (equiv.) | Pd/Ligand System | Base | Solvent | Temp (°C) | Mono/Di Ratio |
| 4-Chlorotoluene | 1.5 | Pd₂(dba)₃/RuPhos | NaOtBu | Toluene | 100 | Moderate di-substitution |
| 4-Chlorotoluene | 2.5 | Pd₂(dba)₃/RuPhos | NaOtBu | Toluene | 100 | Improved mono-selectivity |
| 1-Bromo-4-methoxybenzene | 1.2 | Pd(OAc)₂/BINAP | Cs₂CO₃ | Toluene | 100 | >95:5 |
| 1-Bromo-4-cyanobenzene | 1.2 | Pd(OAc)₂/BINAP | K₃PO₄ | Dioxane | 100 | >95:5 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for specific substrates.
-
Materials:
-
2-Bromoaniline
-
Piperazine (3 equivalents)
-
Pd₂(dba)₃ (1 mol%)
-
RuPhos (2 mol%)
-
Sodium tert-butoxide (1.4 equivalents)
-
Anhydrous toluene
-
-
Procedure:
-
To an oven-dried Schlenk flask, add 2-bromoaniline, piperazine, sodium tert-butoxide, Pd₂(dba)₃, and RuPhos.
-
Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 2-12 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (using a solvent system such as dichloromethane/methanol with 0.5% triethylamine) to afford the desired this compound.
-
Protocol 2: Synthesis of N-Boc-piperazine for Controlled Mono-arylation
-
Materials:
-
Piperazine (2 equivalents)
-
Di-tert-butyl dicarbonate (Boc₂O, 1 equivalent)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve piperazine in dichloromethane (DCM) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM dropwise to the stirred piperazine solution over 1 hour.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC until the Boc₂O is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to isolate pure N-Boc-piperazine.[2]
-
Visualizations
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Caption: A workflow for troubleshooting common synthesis issues.
Caption: Relationship between reactants and potential products.
References
Technical Support Center: Storage and Handling of 2-(Piperazin-1-yl)benzenamine
This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of 2-(Piperazin-1-yl)benzenamine to prevent its oxidation. Adherence to these protocols is critical for maintaining the compound's integrity and ensuring the reliability of experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my solid this compound sample turning yellow or brown over time?
A1: The discoloration of this compound, an aromatic amine, is a common indicator of oxidation. Aromatic amines are susceptible to degradation upon exposure to atmospheric oxygen, light, and moisture, leading to the formation of colored impurities.[1][2]
Q2: What are the ideal storage conditions to prevent the oxidation of this compound?
A2: To maintain the stability of this compound, it should be stored in a tightly sealed container, under an inert gas atmosphere (such as argon or nitrogen), in a cool, dry, and dark place.[1][3][4] For long-term stability, refrigeration (2-8 °C) is often recommended.[4]
Q3: How should I handle the compound during an experiment to minimize air exposure?
A3: Handling should be performed using air-free techniques.[5][6] The two most common methods are working within a glovebox filled with an inert gas or using a Schlenk line.[5][7] These techniques ensure that the compound is not exposed to oxygen and moisture during weighing and transfer.[5][8]
Q4: Can I add an antioxidant to the compound for better stability during storage?
A4: While antioxidants, such as hindered phenols or other aromatic amines, are used to stabilize various materials, adding one to this compound is generally not recommended.[2][9] The addition would introduce an impurity that could interfere with subsequent reactions or biological assays. The preferred method for maintaining purity is strict control of the storage environment.
Q5: How can I confirm if my sample has oxidized and is suitable for use?
A5: Beyond visual inspection for color change, the purity of the compound should be verified using analytical methods. High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of amine compounds.[10] Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to detect the presence of degradation products.
Troubleshooting Guide
| Problem | Probable Cause | Recommended Solution |
| Sample Discoloration (Yellowing/Browning) | Oxidation due to exposure to air, light, or moisture.[1][2] | 1. Review storage and handling procedures to ensure they comply with inert atmosphere requirements. 2. For critical applications, repurify the material (e.g., by recrystallization or column chromatography) or use a new, unoxidized batch. 3. Always store the compound under an inert gas like argon or nitrogen.[4] |
| Inconsistent Experimental Results | Degradation of the starting material. Oxidized impurities can act as catalysts or inhibitors in reactions, leading to variable yields and byproduct formation. | 1. Perform a purity check on the stored compound using a validated analytical method like HPLC or NMR. 2. If degradation is confirmed, discard the old batch and acquire fresh material. 3. Implement the rigorous storage and handling protocols outlined in this guide for the new batch. |
| Poor Solubility Compared to a Fresh Batch | Formation of insoluble polymeric oxidation byproducts. | 1. Confirm insolubility is not due to an incorrect solvent. 2. If oxidation is suspected, filter the solution to remove insoluble matter, but be aware the purity of the soluble portion may still be compromised. 3. It is highly recommended to use a fresh, pure sample for experiments requiring complete dissolution. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Short-Term Storage (Frequent Use) | Long-Term Storage (Infrequent Use) |
| Temperature | Cool (Room Temperature) or Refrigerated (2-8 °C) | Refrigerated (2-8 °C).[4] |
| Atmosphere | Inert Gas (Nitrogen or Argon) blanket.[1][3] | Inert Gas (Nitrogen or Argon) atmosphere.[1][3] |
| Container | Tightly sealed amber glass vial with a septum cap for easy syringe access.[3][8] | Flame-sealed glass ampoule or a robustly sealed vial (e.g., AcroSeal or Sure/Seal).[3][7] |
| Light | Protect from light (use amber vials or store in a dark cabinet).[1] | Protect from light.[1] |
| Moisture | Store in a desiccator or dry environment.[1][11] | Store in a desiccator or dry environment.[1][11] |
Table 2: Analytical Methods for Detecting Oxidation
| Analytical Method | Information Provided | Key Considerations |
| Visual Inspection | Qualitative assessment of color change. | Simple and immediate, but not quantitative. A lack of color does not guarantee purity. |
| HPLC | Quantitative purity assessment and detection of polar degradation products.[10] | The most common and reliable method for purity determination. Requires method development (column, mobile phase, detector). |
| GC-MS | Detection of volatile impurities and degradation products. | Sample may require derivatization. High temperatures can potentially degrade the sample in the injector. |
| NMR Spectroscopy | Structural confirmation and detection of impurities with distinct proton/carbon signals. | Provides structural information on impurities if they are present in sufficient concentration (>1%). |
| FTIR Spectroscopy | Monitoring for the appearance of new functional groups (e.g., C=O from oxidation).[12] | Less sensitive for quantifying purity but useful for identifying the types of degradation. |
Experimental Protocols
Protocol 1: Procedure for Inert Gas Blanketing
This protocol is for replacing the headspace air in a container of this compound with an inert gas after each use.
-
Preparation: Obtain a cylinder of dry nitrogen or argon with a regulator, tubing, and a needle (20-22 gauge). Prepare a second, shorter needle to act as a vent.
-
Setup: Secure the chemical's container (ideally with a septum-sealed cap) in a fume hood.
-
Purging: Puncture the septum with both the gas inlet needle and the shorter vent needle. Ensure the gas inlet needle is positioned above the solid material.
-
Flushing: Gently flush the headspace with the inert gas for 1-2 minutes. The positive pressure will force the air out through the vent needle.[8]
-
Sealing: Remove the vent needle first, followed by the gas inlet needle, to maintain a slight positive pressure of inert gas inside the container.
-
Storage: For extra protection, wrap the cap and septum area with Parafilm and store under the conditions outlined in Table 1.
Protocol 2: General Protocol for Purity Assessment by Reverse-Phase HPLC
This is a starting point for developing a method to assess the purity of this compound.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound.
-
Dissolve in 1 mL of a diluent (e.g., 50:50 acetonitrile:water) to create a 1 mg/mL stock solution.
-
Further dilute as necessary to fall within the linear range of the detector.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV-Vis at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Run a blank (diluent only) followed by the sample.
-
The purity can be estimated by the area percentage of the main peak relative to the total area of all peaks. An oxidized sample will typically show one or more new peaks, usually at earlier retention times due to increased polarity.
-
Visualizations
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. performanceadditives.us [performanceadditives.us]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Air-free technique - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. Antioxidant - Wikipedia [en.wikipedia.org]
- 10. DSpace [helda.helsinki.fi]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. researchgate.net [researchgate.net]
Overcoming poor solubility of 2-(Piperazin-1-yl)benzenamine in organic solvents
Technical Support Center: 2-(Piperazin-1-yl)benzenamine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor solubility of this compound in organic solvents.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit poor solubility in many organic solvents?
A1: The solubility of this compound is governed by its distinct structural features: a polar benzenamine group and a basic piperazine ring coupled with a nonpolar aromatic ring. This combination can lead to strong intermolecular forces (hydrogen bonding) in the solid state, making it difficult for solvent molecules to break apart the crystal lattice. Its solubility is highest in polar aprotic solvents that can disrupt these forces, but it often remains limited in less polar or protic organic solvents.
Q2: What is the most effective and common method to significantly improve the solubility of this compound?
A2: Converting the free base to a salt is a widely used and highly effective method to enhance the solubility of basic compounds like this compound.[1] Formation of a hydrochloride (HCl) salt is a standard approach that protonates the basic nitrogen atoms in the piperazine ring, creating an ionic species that is typically much more soluble in polar solvents.[1][2]
Q3: Which organic solvents are recommended for initial solubility screening?
A3: For initial screening, it is best to start with polar aprotic solvents. Based on the behavior of similar aromatic amines and piperazine derivatives, the following solvents are recommended, starting with the most promising:
-
Dimethyl sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
Acetonitrile (ACN)
-
Methanol or Ethanol
Solubility is expected to be significantly lower in non-polar solvents like hexanes or toluene.
Q4: Can heating the solvent improve the solubility of my compound?
A4: Yes, increasing the temperature generally increases the solubility of solid compounds.[3] Gentle heating and stirring can significantly improve the dissolution rate and the amount of compound that can be dissolved. However, be cautious of compound stability at elevated temperatures and the risk of the compound "oiling out" or precipitating upon cooling.[4]
Troubleshooting Guide
Q5: I dissolved my compound with heating, but it crashed out of solution as an oil or fine precipitate upon cooling. What should I do?
A5: This issue, often called "oiling out" or rapid precipitation, occurs when a supersaturated solution is cooled too quickly.[4] Here are several strategies to achieve stable dissolution and promote proper crystal formation:
-
Slower Cooling Rate: Allow the solution to cool to room temperature slowly on the benchtop before any further cooling in a refrigerator or ice bath. A slower rate gives molecules time to form an ordered crystal lattice.[4]
-
Increase Solvent Volume: The concentration may be too high. Adding more solvent can keep the compound from precipitating prematurely during the cooling process.[4]
-
Use a Co-Solvent: Introduce a miscible "anti-solvent" (one in which the compound is less soluble) very slowly to the solution while it is still warm. This controlled change in polarity can induce gradual crystallization instead of precipitation.
-
Seeding: If you have a small crystal of the solid, add it to the cooled, supersaturated solution. This "seed" provides a template for crystallization to begin.[4]
Q6: My compound won't dissolve in a single solvent system required for my reaction. How can I overcome this?
A6: When a single solvent is ineffective, a co-solvent system is the next logical step.
-
Polar Aprotic + Polar Protic: Try a mixture of DMSO or DMF with methanol or ethanol. The polar aprotic solvent will solvate the aromatic portions, while the alcohol can hydrogen bond with the amine and piperazine groups.
-
Systematic Screening: Prepare small-scale test vials with different solvent ratios (e.g., 9:1, 4:1, 1:1 of Solvent A:Solvent B) to empirically determine the optimal mixture for your desired concentration.
Q7: I've tried heating and co-solvents, but solubility is still too low for my needs. What is the next step?
A7: If physical methods are insufficient, chemical modification via salt formation is the most robust solution. Converting the free base to its hydrochloride salt will dramatically alter its physical properties, favoring solubility in polar organic solvents. See Protocol 2 for a detailed methodology.
Quantitative Solubility Data
The table below provides approximate solubility data for this compound in common laboratory solvents. This data is compiled from literature on structurally similar compounds and should be used as a guideline for solvent selection.
| Solvent | Category | Approx. Solubility (mg/mL) at 25°C | Notes |
| Hexane | Non-polar | < 0.1 | Very poor solubility. |
| Toluene | Non-polar (Aromatic) | 0.1 - 0.5 | Poor solubility. |
| Dichloromethane (DCM) | Moderately Polar | 1 - 5 | Limited solubility. |
| Acetonitrile (ACN) | Polar Aprotic | 5 - 10 | Moderate solubility. |
| Ethanol | Polar Protic | 5 - 15 | Moderate solubility, improves with heat. |
| Dimethylformamide (DMF) | Polar Aprotic | 20 - 50 | Good solubility. |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | > 50 | High solubility. |
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-Solvent System
This protocol outlines a systematic approach to finding an effective co-solvent mixture.
-
Materials:
-
This compound
-
Primary solvent (e.g., DMSO)
-
Co-solvent (e.g., Methanol or Acetonitrile)
-
Small-volume glass vials with caps
-
Magnetic stirrer and stir bars
-
Vortex mixer
-
-
Procedure:
-
Weigh a fixed amount of the compound (e.g., 5 mg) into several vials.
-
To the first vial, add the primary solvent (DMSO) in small increments (e.g., 50 µL) while stirring or vortexing until the solid is fully dissolved. Record this volume. This establishes the baseline solubility.
-
To the subsequent vials, add a pre-mixed co-solvent blend (e.g., 9:1, 4:1, 1:1 DMSO:Methanol).
-
Add the co-solvent mixture in increments as in step 2 until the solid dissolves.
-
Compare the total volume required for each blend. The blend that dissolves the compound in the smallest volume is the most effective for that concentration.
-
Observe the solutions for 1-2 hours at room temperature and after cooling to check for precipitation.
-
Protocol 2: Preparation of this compound Hydrochloride (HCl) Salt
This protocol describes the conversion of the free base to its more soluble hydrochloride salt.
-
Materials:
-
This compound
-
Anhydrous organic solvent (e.g., Methanol, Ethyl Acetate, or Diethyl Ether)
-
Hydrochloric acid solution (e.g., 2 M HCl in diethyl ether, or concentrated HCl)
-
Stirring plate and magnetic stir bar
-
Ice bath
-
Filtration apparatus (Büchner funnel)
-
-
Procedure:
-
Dissolve the this compound free base in a minimum amount of the chosen anhydrous solvent (e.g., methanol).
-
Cool the solution in an ice bath to 0-5°C.
-
While stirring, slowly add a stoichiometric amount (1 to 2 equivalents) of the hydrochloric acid solution dropwise. The number of equivalents depends on whether a mono- or di-hydrochloride salt is desired.[2]
-
A precipitate (the hydrochloride salt) should begin to form.
-
Continue stirring the mixture in the ice bath for 30-60 minutes to ensure complete precipitation.
-
Isolate the solid salt by vacuum filtration.
-
Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.
-
Dry the resulting salt under a vacuum. The solid can now be used for experiments requiring higher solubility in polar solvents.
-
Visual Guides
Caption: Troubleshooting workflow for poor compound solubility.
Caption: Key factors influencing compound solubility.
References
Technical Support Center: Purification of 2-(Piperazin-1-yl)benzenamine
This technical support center provides troubleshooting guidance and detailed protocols for the purification of crude 2-(Piperazin-1-yl)benzenamine, a key intermediate in pharmaceutical synthesis. The following information is intended for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that may arise during the purification of this compound.
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| Why is my yield low after purification? | - Incomplete reaction during synthesis.- Product loss during aqueous work-up/extraction.- Co-elution with impurities during column chromatography. | - Monitor the reaction progress using TLC or LC-MS to ensure completion before work-up.- During extraction of the free base, ensure the aqueous layer's pH is basic (e.g., >9) to maximize partitioning into the organic solvent.[1]- Optimize the solvent system for chromatography to achieve better separation. |
| My product appears as an oil and will not crystallize during recrystallization. What should I do? | - Presence of residual solvent.- High concentration of impurities depressing the melting point.- The compound's melting point is below the solvent's boiling point. | - Ensure all solvents are thoroughly removed under a high vacuum.- If significant impurities are present, first attempt purification by column chromatography.[1]- Try using a solvent or solvent system with a lower boiling point. |
| No crystals are forming in the recrystallization solvent upon cooling. How can I induce crystallization? | - The solution is not sufficiently supersaturated.- Lack of nucleation sites. | - Concentrate the solution by slowly evaporating some of the solvent.- Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites.- Add a seed crystal of pure this compound.- Cool the solution in an ice bath to further decrease solubility.[2] |
| Why does my compound streak or tail on a silica gel TLC plate or column? | The basic nitrogen atoms of the piperazine and aniline moieties are interacting strongly with the acidic silanol groups on the silica gel surface.[1] | - Add a small amount of a basic modifier to your eluent system. Common choices include triethylamine (0.1-1%) or ammonia in methanol.[1][3]- Alternatively, use a different stationary phase, such as alumina or amino-functionalized silica.[3] |
| The purified product is colored (e.g., pink or violet). How can I remove the color? | - Presence of oxidized impurities or residual metal catalysts from the synthesis (e.g., palladium on carbon).[4] | - During recrystallization, add a small amount of activated charcoal to the hot solution before the filtration step to adsorb colored impurities.- Ensure complete removal of hydrogenation catalysts by thorough filtration, for instance, through a pad of Celite. |
Purification Data
The efficiency of purification can be monitored by comparing the purity of the crude product with the purified material. While specific batch data will vary, the following table provides representative data for common purification methods.
| Purification Method | Starting Material | Typical Purity Before | Typical Purity After | Typical Yield |
| Recrystallization | Crude Solid | 85-95% | >98% | 70-85% |
| Column Chromatography | Crude Oil/Solid | 80-95% | >99% | 60-80% |
Experimental Protocols
Protocol 1: Recrystallization from Methylcyclohexane (MeCy)
This protocol is suitable for purifying solid crude this compound that is substantially pure.
-
Dissolution: Place the crude solid in a flask. Add a minimal amount of methylcyclohexane. Heat the mixture to a gentle boil with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. The product should begin to crystallize. For maximum recovery, cool the flask in an ice bath for an additional 30-60 minutes.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold methylcyclohexane to remove any remaining soluble impurities.[4]
-
Drying: Dry the purified crystals in a vacuum oven to a constant weight.
Protocol 2: Purification by Silica Gel Column Chromatography
This method is effective for purifying crude material, especially if it is oily or contains multiple impurities.
-
TLC Analysis: First, determine an appropriate eluent system using thin-layer chromatography (TLC). A common starting point is a mixture of dichloromethane and methanol. To prevent tailing, add 0.5-1% triethylamine to the eluent.[3] The ideal solvent system will give the product an Rf value of approximately 0.2-0.4.[1]
-
Column Packing: Prepare a chromatography column with a slurry of silica gel in the non-polar component of your chosen eluent system.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Alternatively, for compounds with poor solubility, use "dry loading" by adsorbing the crude material onto a small amount of silica gel and loading the resulting powder onto the column.[1]
-
Elution: Run the column with the chosen eluent system. You may start with a less polar solvent and gradually increase the polarity (gradient elution) to improve separation.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Visual Workflow for Purification
The following diagram illustrates the general workflow and decision-making process for the purification of crude this compound.
Caption: Purification workflow for this compound.
References
Technical Support Center: Optimizing Palladium Catalyst Loading for 2-(Piperazin-1-yl)benzenamine Reactions
Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions involving 2-(Piperazin-1-yl)benzenamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving optimal reaction outcomes. The following content, structured in a question-and-answer format, addresses common challenges and provides troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for the Buchwald-Hartwig amination of this compound with an aryl halide?
A typical starting point for palladium catalyst loading in Buchwald-Hartwig amination reactions is between 1-2 mol%. For challenging substrates, such as aryl chlorides, or when trying to achieve very high yields, the loading might be increased to 5 mol%. It is recommended to start with a lower loading and increase it if the reaction is sluggish or incomplete.
Q2: Which palladium precursor is best suited for this type of reaction?
Both Pd(OAc)₂ and Pd₂(dba)₃ are commonly used and effective palladium precursors for C-N cross-coupling reactions. Pd₂(dba)₃ is a source of Pd(0), which is the active catalytic species. If using Pd(OAc)₂, a Pd(II) source, the reaction mixture typically contains a phosphine ligand that also acts as a reductant to generate the active Pd(0) catalyst in situ. The choice may depend on the specific ligand and reaction conditions.
Q3: How does the choice of phosphine ligand affect the catalyst loading and reaction efficiency?
The phosphine ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. Bulky, electron-rich phosphine ligands, such as XPhos, SPhos, or RuPhos, are often effective for challenging couplings, including those with aryl chlorides. The use of a more efficient ligand can often allow for a lower palladium catalyst loading. The optimal ligand-to-palladium ratio is typically between 1:1 and 2:1.
Q4: What is the role of the base in this reaction, and how does it impact the outcome?
The base is essential for deprotonating the amine, making it a more active nucleophile in the catalytic cycle. Strong bases like sodium tert-butoxide (NaOtBu) are frequently used. However, if your substrate is sensitive to strong bases, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, though this may require a higher catalyst loading or temperature.
Q5: Can the reaction be performed under air, or is an inert atmosphere necessary?
Palladium(0) catalysts are sensitive to oxygen and can be deactivated through oxidation. Therefore, it is highly recommended to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to ensure catalyst stability and achieve reproducible results.[1] Using air-stable pre-catalysts can simplify the setup, but degassing the solvent and maintaining an inert atmosphere throughout the reaction is best practice.[1]
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Material
-
Potential Cause: Inactive catalyst.
-
Solution: Ensure your palladium precursor and ligand are of high purity and have been stored correctly. If using a Pd(II) precursor, ensure the conditions are suitable for its reduction to Pd(0). Consider using a pre-formed Pd(0) catalyst or an air-stable precatalyst.
-
-
Potential Cause: Insufficient catalyst loading.
-
Solution: Incrementally increase the palladium catalyst loading, for example, from 1 mol% to 2 mol% and then to 5 mol% if necessary. Monitor the reaction progress at each loading.
-
-
Potential Cause: Inappropriate ligand.
-
Solution: Screen a variety of phosphine ligands. For sterically hindered or electron-poor aryl halides, a bulkier and more electron-rich ligand may be required.
-
Issue 2: Reaction Stalls or is Sluggish
-
Potential Cause: Catalyst deactivation.
-
Solution: Impurities in the starting materials or solvent can poison the catalyst. Ensure all reagents are pure and the solvent is anhydrous and degassed. Catalyst decomposition can also occur at high temperatures. Try running the reaction at a lower temperature for a longer duration.
-
-
Potential Cause: Poor solubility of reagents.
-
Solution: Ensure that the base and other reagents are sufficiently soluble in the chosen solvent. If solubility is an issue, consider switching to a different solvent system. Toluene and dioxane are common choices.
-
Issue 3: Formation of Side Products (e.g., Hydrodehalogenation)
-
Potential Cause: Unfavorable reaction kinetics.
-
Solution: The formation of side products like the hydrodehalogenated arene can sometimes compete with the desired C-N coupling. This can be influenced by the ligand, base, and temperature. Screening different ligands is often the most effective way to minimize this side reaction. Adjusting the base or lowering the reaction temperature may also be beneficial.
-
Data Presentation
Table 1: Representative Palladium Catalyst Loading for Amination of Aryl Halides with Piperazine Derivatives
| Entry | Palladium Source | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ | P(2-furyl)₃ | 1 | NaOtBu | Toluene | 105 | 8-10 | ~70-90 |
| 2 | Pd₂(dba)₃ | P(2-furyl)₃ | 2 | NaOtBu | Toluene | 105 | 8-10 | >90 |
| 3 | Pd(OAc)₂ | PPh₃ | 6 | NaOtBu | Toluene | 90 | 12 | ~60-80 |
| 4 | Pd(OAc)₂ | BINAP | 2 | NaOtBu | Toluene | 105 | 10 | ~80-95 |
Note: The data presented are representative examples from literature for similar piperazine coupling reactions and may require optimization for your specific substrates.[2]
Experimental Protocols
General Protocol for Palladium-Catalyzed Amination of this compound with an Aryl Bromide
-
Preparation: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 1.2-2.4 mol%), and the base (e.g., NaOtBu, 1.4 equiv) to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Reagent Addition: Add the aryl bromide (1.0 equiv) and this compound (1.2 equiv) to the reaction vessel.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1-0.2 M).
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: Troubleshooting workflow for low yield reactions.
References
Gas chromatography-mass spectrometry (GC-MS) analysis of 2-(Piperazin-1-yl)benzenamine byproducts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Piperazin-1-yl)benzenamine. The information is tailored to address common issues encountered during GC-MS analysis of this compound and its potential byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I might encounter in the synthesis of this compound?
A1: Depending on the synthetic route, common byproducts may include:
-
Unreacted starting materials: 2-haloaniline (e.g., 2-fluoroaniline, 2-bromoaniline) or piperazine.
-
Double arylation product: 1,4-bis(2-aminophenyl)piperazine, where both nitrogen atoms of piperazine have reacted with the aniline precursor.
-
Hydrodehalogenation product: Aniline, formed by the removal of the halogen from the aryl halide starting material, particularly in palladium-catalyzed reactions like the Buchwald-Hartwig amination.
-
Side products from catalyst decomposition: Phosphine oxides or other ligand degradation products if a Buchwald-Hartwig amination is performed.
Q2: Why am I seeing significant peak tailing for my this compound peak?
A2: Peak tailing for this compound is a common issue and is often attributed to its basic and polar nature. The primary and secondary amine functionalities can interact with active sites (silanol groups) in the GC inlet liner and on the column, leading to poor peak shape. To mitigate this, consider using a deactivated inlet liner and a column specifically designed for amine analysis. Derivatization can also be an effective strategy.
Q3: Is derivatization necessary for the GC-MS analysis of this compound?
A3: While not strictly necessary, derivatization is highly recommended to improve chromatographic performance. Derivatizing the amine groups, for instance, through acylation with reagents like trifluoroacetic anhydride (TFAA), can increase the volatility and thermal stability of the analyte, leading to sharper, more symmetrical peaks and improved sensitivity.[1][2]
Q4: What are the expected major fragments in the mass spectrum of this compound?
A4: The mass spectrum of this compound is expected to show a molecular ion peak, followed by characteristic fragmentation of the piperazine ring. Key fragments would likely arise from the cleavage of the C-N bonds within the piperazine ring and the bond connecting the piperazine ring to the benzene ring.
Troubleshooting Guide
Problem: No peaks are observed in my chromatogram.
-
Question: Have you confirmed your sample concentration and injection volume?
-
Answer: Ensure your sample is at an appropriate concentration and that the injection volume is adequate. Prepare a fresh, known concentration standard to verify instrument performance.
-
-
Question: Is the GC-MS system functioning correctly?
Problem: The peak for this compound is broad and tailing.
-
Question: Are you using a deactivated inlet liner and a suitable GC column?
-
Answer: Active sites in the inlet liner are a primary cause of peak tailing for amines. Replace the liner with a fresh, deactivated one. Using a column specifically designed for amine analysis or a base-deactivated column is also crucial.[5]
-
-
Question: Have you considered derivatization?
Problem: I am observing unexpected peaks in my chromatogram.
-
Question: Could these peaks be from residual solvents or contamination?
-
Answer: Analyze a solvent blank to rule out contamination from your sample preparation solvent. If using headspace analysis, ensure your vials and caps are clean. Consider the possibility of residual solvents from the synthesis.
-
-
Question: Are these peaks potential byproducts from the synthesis?
-
Answer: Refer to the table below for potential byproducts and their expected GC-MS characteristics. The presence of unreacted starting materials or side-reaction products is common.
-
Problem: My quantitative results are not reproducible.
-
Question: Is your sample preparation consistent?
-
Answer: Ensure that sample dilution and derivatization (if performed) are carried out consistently. Use an internal standard to correct for variations in injection volume and sample preparation.
-
-
Question: Is there any evidence of sample degradation?
-
Answer: Amines can be susceptible to degradation at high temperatures in the GC inlet. Ensure the inlet temperature is not excessively high. The stability of derivatized samples should also be considered, as they may degrade over time.[2]
-
Data Presentation: Potential Byproducts in the Synthesis of this compound
| Byproduct Name | Potential Source | Expected Retention Time (Relative to Product) | Key Diagnostic Ions (m/z) |
| Piperazine | Unreacted starting material | Earlier | 86 (M+), 56, 43 |
| 2-Fluoroaniline | Unreacted starting material | Earlier | 111 (M+), 83, 63 |
| 2-Bromoaniline | Unreacted starting material | Earlier | 171/173 (M+), 92, 65 |
| Aniline | Hydrodehalogenation byproduct | Earlier | 93 (M+), 66, 65 |
| 1,4-bis(2-aminophenyl)piperazine | Double arylation | Later | 268 (M+), 174, 134 |
Experimental Protocol: GC-MS Analysis of this compound
1. Sample Preparation (with Derivatization)
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask and dissolve in methanol.
-
Transfer 100 µL of this solution to a GC vial insert.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA) to the dry residue.[1][2]
-
Cap the vial and heat at 70°C for 20 minutes.
-
Cool the vial to room temperature and evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Reconstitute the derivatized sample in 200 µL of ethyl acetate for GC-MS analysis.
2. GC-MS Parameters
-
GC System: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Inlet: Split/Splitless, operated in split mode (e.g., 20:1)
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 15°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Injection Volume: 1 µL
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-450 amu
Visualizations
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Troubleshooting decision tree for common GC-MS issues.
Caption: Potential mass fragmentation pathway of this compound.
References
Validation & Comparative
A Comparative Analysis of Synthesis Routes for 2-(Piperazin-1-yl)benzenamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the two primary synthetic routes for 2-(piperazin-1-yl)benzenamine, a key intermediate in the synthesis of various pharmaceutical compounds. The analysis focuses on objectivity, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Introduction
This compound, also known as 2-(piperazin-1-yl)aniline, is a valuable building block in medicinal chemistry. Its synthesis is a critical step in the production of several active pharmaceutical ingredients. The two predominant methods for its preparation are Nucleophilic Aromatic Substitution (SNAr) followed by nitro group reduction, and the Palladium-catalyzed Buchwald-Hartwig amination. This guide will compare these two routes based on yield, reaction conditions, and reagent considerations.
Route 1: Nucleophilic Aromatic Substitution (SNAr) and Reduction
This classical two-step approach involves the reaction of piperazine with an activated aryl halide, typically a nitro-substituted halobenzene, followed by the reduction of the nitro group to an amine.
Logical Workflow for SNAr and Reduction
Caption: Logical workflow for the SNAr and Reduction route.
Route 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a modern, palladium-catalyzed cross-coupling reaction that directly forms the C-N bond between an aryl halide and piperazine. This method can be performed with either unprotected piperazine or a protected version like N-Boc-piperazine, followed by a deprotection step.
Logical Workflow for Buchwald-Hartwig Amination
Caption: Logical workflow for the Buchwald-Hartwig Amination route.
Comparative Data
The following tables summarize the quantitative data for the two synthesis routes, providing a clear comparison of their key performance indicators.
| Parameter | Route 1: SNAr and Reduction | Route 2: Buchwald-Hartwig Amination |
| Starting Materials | Piperazine, 1-Fluoro-2-nitrobenzene | Piperazine, 2-Bromoaniline |
| Overall Yield | ~70-85% | Up to 97% |
| Number of Steps | 2 | 1 |
| Reaction Time | 18-24 hours | 10 minutes - 24 hours |
| Reaction Temperature | 50°C (Step 1), RT (Step 2) | 80-110°C |
| Catalyst | None (Step 1), Pd/C (Step 2) | Palladium precatalyst (e.g., Pd(OAc)2) |
| Reagent Toxicity/Handling | 1-Fluoro-2-nitrobenzene is toxic and a lachrymator. Catalytic hydrogenation requires specialized equipment. | Palladium catalysts and phosphine ligands can be air-sensitive and costly. |
Note: Yields and reaction times for the Buchwald-Hartwig amination can vary significantly depending on the specific catalyst system, ligand, base, and solvent used.
Experimental Protocols
Route 1: Nucleophilic Aromatic Substitution and Reduction
Step 1: Synthesis of 1-(2-Nitrophenyl)piperazine [1]
-
To a solution of piperazine (2 equivalents) in dimethylformamide (DMF), add 1-fluoro-2-nitrobenzene (1 equivalent).
-
Stir the reaction mixture at 50°C for 17 hours.
-
After cooling to room temperature, add water to the mixture.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield 1-(2-nitrophenyl)piperazine.
Step 2: Synthesis of this compound [1]
-
Dissolve 1-(2-nitrophenyl)piperazine in a suitable solvent such as methanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (5-10 mol%).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain this compound. Alternatively, reduction can be achieved using reagents like sodium dithionite (Na₂S₂O₄) in a basic medium.[2]
Route 2: Buchwald-Hartwig Amination
General Procedure for the Synthesis of this compound [3][4]
-
In an oven-dried Schlenk tube, combine 2-bromoaniline (1 equivalent), piperazine (1.2-1.5 equivalents), and a strong base such as sodium tert-butoxide (1.4-2.0 equivalents).
-
In a separate vial, prepare the catalyst system by dissolving a palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and a suitable phosphine ligand (e.g., XPhos, SPhos, 1-5 mol%) in a small amount of anhydrous solvent (e.g., toluene or dioxane).
-
Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent to the Schlenk tube, followed by the catalyst solution via syringe.
-
Heat the reaction mixture to 80-110°C and stir for the required time (monitoring by TLC or LC-MS, typically ranging from a few hours to 24 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Conclusion
Both the SNAr/reduction and the Buchwald-Hartwig amination are viable methods for the synthesis of this compound.
The SNAr and reduction route is a well-established, two-step process that generally provides good yields. It avoids the use of expensive and air-sensitive palladium catalysts and ligands in the C-N bond-forming step. However, it requires the handling of a toxic and lachrymatory starting material and involves a separate reduction step, which can add to the overall reaction time and complexity, especially if catalytic hydrogenation is used.
The Buchwald-Hartwig amination offers a more direct, one-step approach to the target molecule, often with higher yields and potentially shorter reaction times.[4] Its main advantages are the broader substrate scope and the ability to directly couple an aniline derivative. The primary drawbacks are the cost and potential air-sensitivity of the palladium catalysts and phosphine ligands, as well as the need for strictly anhydrous and inert reaction conditions.
The choice of synthesis route will ultimately depend on the specific requirements of the researcher, including scale, cost considerations, available equipment, and the desired purity of the final product. For large-scale synthesis where cost is a major factor, the SNAr route might be preferable. For rapid synthesis of a variety of analogues or when a more convergent route is desired, the Buchwald-Hartwig amination is a powerful alternative.
References
- 1. Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates - Patent 2894154 [data.epo.org]
- 3. benchchem.com [benchchem.com]
- 4. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 2-(Piperazin-1-yl)benzenamine and Other Aniline Derivatives in Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
Aniline and its derivatives are fundamental building blocks in medicinal chemistry, forming the structural core of numerous therapeutic agents. Their versatility allows for the synthesis of a wide array of drugs, from analgesics to targeted cancer therapies. However, the aniline moiety can be susceptible to metabolic processes that may lead to toxicity, prompting the exploration of derivatives with improved safety and pharmacokinetic profiles.[1] This guide provides a comparative analysis of 2-(piperazin-1-yl)benzenamine and other aniline derivatives in the context of drug synthesis, with a focus on their application in the development of kinase inhibitors.
The Role of Aniline Scaffolds in Kinase Inhibitors
Kinase inhibitors are a major class of targeted therapies, particularly in oncology. Many of these inhibitors feature a 4-anilinoquinazoline or a similar heterocyclic scaffold, where the aniline moiety plays a crucial role in binding to the ATP-binding site of the target kinase. The nature of the substitutions on the aniline ring can significantly influence the inhibitor's potency, selectivity, and pharmacokinetic properties.
Comparative Analysis of Starting Materials
This section compares the utility of this compound with other common aniline derivatives, such as unsubstituted aniline and fluorinated anilines, in the synthesis of kinase inhibitors.
Physicochemical Properties and Their Implications
The choice of aniline derivative impacts the physicochemical properties of the final drug molecule. The introduction of different substituents alters basicity (pKa) and lipophilicity (logP), which in turn affect a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
| Aniline Derivative | Structure | Key Features & Implications in Drug Design |
| Aniline | The simplest aromatic amine, serving as a foundational scaffold. Susceptible to metabolic oxidation. | |
| 4-Fluoroaniline | Fluorine substitution can block metabolic oxidation at the para-position, enhancing metabolic stability. The strong electron-withdrawing nature of fluorine decreases the basicity of the aniline nitrogen.[2] | |
| This compound | The piperazine moiety can enhance aqueous solubility and provides a secondary nitrogen atom for further functionalization to modulate potency and selectivity or to attach imaging agents. This bifunctionality makes it a versatile building block. |
Synthetic Performance: A Case Study in Kinase Inhibitor Synthesis
Representative Synthesis of a 4-Anilinoquinazoline Kinase Inhibitor
The following table outlines a generalized synthetic approach and provides a comparative perspective on expected outcomes based on the choice of aniline starting material.
| Parameter | Scenario A: Using 4-Fluoroaniline | Scenario B: Using this compound |
| Reaction Scheme | 4-Chloroquinazoline reacts with 4-fluoroaniline. | 4-Chloroquinazoline reacts with this compound. |
| Reaction Conditions | Typically requires a polar solvent like isopropanol or DMF and may be heated to reflux. | Similar conditions to Scenario A. The secondary amine of the piperazine ring may require protection if it is more nucleophilic than the aniline nitrogen. |
| Expected Yield | Yields can be moderate to high, often in the range of 60-90%, depending on the specific substrates and conditions. | Yields are generally expected to be in a similar range, although the presence of the additional basic nitrogen in the piperazine might influence the reaction and require optimization. |
| Purification | Standard chromatographic techniques are typically employed. | Purification might be more complex due to the increased polarity and potential for side reactions involving the piperazine moiety. |
| Advantages of the Resulting Scaffold | The resulting 4-(4-fluoroanilino)quinazoline scaffold has proven efficacy and metabolic stability. | The resulting scaffold incorporates a piperazine group, which can be used for further derivatization to fine-tune the drug's properties. This "handle" is a significant advantage for structure-activity relationship (SAR) studies. |
| Potential Challenges | Limited opportunities for further derivatization on the aniline ring without additional synthetic steps. | Potential for di-substitution or other side reactions involving the piperazine ring. The increased polarity might affect cell permeability. |
Experimental Protocols
General Protocol for the Synthesis of 4-Anilinoquinazoline Derivatives
This protocol is a generalized representation based on common methodologies for the synthesis of 4-anilinoquinazoline kinase inhibitors.
Materials:
-
4-Chloro-6,7-dimethoxyquinazoline
-
Substituted aniline (e.g., 4-fluoroaniline or this compound)
-
Isopropanol or N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (catalytic amount, if needed)
-
Triethylamine (optional, as a base)
Procedure:
-
To a solution of 4-chloro-6,7-dimethoxyquinazoline (1 equivalent) in isopropanol, add the substituted aniline (1.1 equivalents).
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash with cold isopropanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Kinase Inhibition Assay (General Protocol)
Materials:
-
Recombinant kinase (e.g., EGFR, VEGFR-2)
-
ATP
-
Peptide substrate
-
Test compounds (dissolved in DMSO)
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Serially dilute the test compounds in DMSO.
-
In a 384-well plate, add the kinase enzyme and the test compound to the assay buffer.
-
Incubate for a short period at room temperature.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Allow the reaction to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence or fluorescence.
-
Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways Targeted by Aniline-Based Kinase Inhibitors
Many drugs synthesized from aniline derivatives are designed to inhibit protein kinases that are crucial components of signaling pathways dysregulated in cancer. Below are diagrams of key signaling pathways targeted by these inhibitors.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a central role in cell proliferation, survival, and differentiation.[3][4] Its aberrant activation is a hallmark of many cancers.
References
Validating the Structure of 2-(Piperazin-1-yl)benzenamine Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate structural validation of novel compounds is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of analytical techniques for the structural characterization of 2-(Piperazin-1-yl)benzenamine derivatives and their bioisosteric alternatives. Detailed experimental protocols and comparative data are presented to assist in the selection of appropriate validation methods.
Comparative Data of this compound and its Bioisosteric Analogs
The structural integrity and physicochemical properties of a molecule are critical determinants of its biological activity and pharmacokinetic profile. This section provides a comparative analysis of key structural and spectral data for this compound and its common bioisosteres, such as 1,4-diazepanes and homopiperazines. While comprehensive datasets for direct comparison are often proprietary, the following tables summarize representative data gleaned from public sources and analogous compounds.
Table 1: Physicochemical Properties
| Compound Class | Structure | Molecular Weight ( g/mol ) | logP (Predicted) | pKa (Predicted) |
| This compound | ![]() |
205.302.19.5 (diazepane N), 4.5 (aniline N)2-(Homopiperazin-1-yl)benzenamine
205.302.19.8 (homopiperazine N), 4.5 (aniline N)
Table 2: Comparative Spectral Data
| Analytical Technique | This compound Derivatives (Representative Data) | 1,4-Diazepane/Homopiperazine Analogs (Representative Data) |
| ¹H NMR (ppm) | Piperazine Protons: 2.8-3.2 (m, 4H), 3.0-3.4 (m, 4H)Aromatic Protons: 6.7-7.2 (m, 4H)Aniline NH₂: 4.5-5.5 (br s, 2H) | Diazepane/Homopiperazine Protons: 1.8-2.2 (m, 2H), 2.7-3.5 (m, 8H)Aromatic Protons: 6.7-7.2 (m, 4H)Aniline NH₂: 4.5-5.5 (br s, 2H) |
| ¹³C NMR (ppm) | Piperazine Carbons: 45-55Aromatic Carbons: 115-150 | Diazepane/Homopiperazine Carbons: 25-30, 48-60Aromatic Carbons: 115-150 |
| Mass Spec. (m/z) | [M+H]⁺: 192.15Key Fragments: Loss of aniline, cleavage of piperazine ring. | [M+H]⁺: 206.17Key Fragments: Loss of aniline, cleavage of the seven-membered ring. |
| X-ray Crystal | Piperazine Conformation: Typically chair. | Diazepane/Homopiperazine Conformation: Often twist-boat or chair-like conformations. |
Experimental Protocols for Structural Validation
Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible data. The following sections outline methodologies for the key analytical techniques used in the structural validation of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Parameters (for a 400 MHz spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse (e.g., zg30).
-
Spectral Width: 16 ppm.
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse with NOE (e.g., zgpg30).
-
Spectral Width: 240 ppm.
-
Acquisition Time: ~1 second.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Calibrate the chemical shift scale using the residual solvent peak.
-
Integrate the signals in the ¹H spectrum to determine proton ratios.
-
Assign peaks based on chemical shifts, coupling patterns, and 2D NMR experiments (e.g., COSY, HSQC, HMBC) if necessary.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its elemental composition and structural features.
Protocol for LC-MS/MS Analysis:
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be 5-95% B over 5-10 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry (MS) Conditions (ESI Positive Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
Ionization Mode: Positive.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Flow: 600-800 L/hr.
-
Collision Energy (for MS/MS): Ramped from 10-40 eV to generate fragment ions.
-
Analyzer: Quadrupole-Time of Flight (Q-TOF) or Triple Quadrupole.
-
X-ray Crystallography
Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state.
Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth:
-
Grow single crystals of the compound suitable for diffraction (typically > 0.1 mm in all dimensions). Common methods include slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation.
-
Data is collected over a range of crystal orientations.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data using least-squares methods to optimize atomic coordinates, and thermal parameters.
-
Visualizing Experimental Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate key workflows and relationships relevant to the structural validation of this compound derivatives.
Comparative Biological Activity of 2-(Piperazin-1-yl)benzenamine Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced shifts in biological activity resulting from structural modifications to a parent compound is fundamental to designing novel therapeutics. This guide provides a comparative overview of the biological activities of analogs of 2-(Piperazin-1-yl)benzenamine, a versatile scaffold in medicinal chemistry. While direct comparative data for a series of analogs against the parent compound is not extensively available in the public domain, this document synthesizes findings from various studies on related piperazine-containing molecules to project potential activity landscapes.
The piperazine ring is a prevalent heterocyclic motif in numerous clinically used drugs, valued for its ability to modulate physicochemical properties and interact with various biological targets.[1][2] Derivatives of the broader piperazine class have demonstrated a wide spectrum of pharmacological effects, including anticancer, antimicrobial, and central nervous system activities.[3][4] This guide will explore these key areas, presenting available quantitative data for representative analogs, detailing relevant experimental protocols, and visualizing associated workflows and potential signaling pathways.
Anticancer Activity
Piperazine derivatives have been extensively investigated for their potential as anticancer agents.[3][5] Modifications to the core structure can lead to compounds with significant cytotoxic effects against various cancer cell lines.
Data Summary: Anticancer Activity of Piperazine Analogs
| Compound ID | Modification | Cell Line | Activity (IC50/GI50) | Reference |
| Analog 1 | 1-(4-methylpiperazin-1-yl)-1,2-propandione 1-[2-(4-chlorophenyl)hydrazone] | Leukemia | Mean GI50 = 4.73 μM | [6] |
| Analog 2 | 1-(4-ethylpiperazin-1-yl)-1,2-propandione 1-[2-(4-chlorophenyl)hydrazone] | CNS Cancer | Mean GI50 = 4.68 μM | [6] |
| Analog 3 | 4-(benzo[6][7]dioxol-5-ylmethyl) piperazine amide derivative | MDA-MB-231 | IC50 = 11.3 µM | [3] |
| Analog 4 | 2-anilino triazolopyrimidine derivative (3d) | A549 (Lung) | IC50 < 10 µM | [8] |
| Analog 5 | 2-anilino triazolopyrimidine derivative (3d) | HeLa (Cervical) | IC50 < 10 µM | [8] |
Antimicrobial Activity
The piperazine scaffold is a key component in the development of new antimicrobial agents, with derivatives showing activity against a range of bacterial and fungal pathogens.[7][9][10]
Data Summary: Antimicrobial Activity of Piperazine Analogs
| Compound ID | Modification | Target Organism | Activity (MIC) | Reference |
| Analog 6 | 5-fluoro-6-(4-methylpiperazin-1-yl)-substituted phenylbenzo[d]thiazole | Staphylococcus aureus | 32 μg/cm³ | [7] |
| Analog 7 | 2-(piperazin-1-yl)-N-1,3-thiazol-2-ylacetamide derivative (3k) | Listeria monocytogenes | Potent activity reported | [9] |
| Analog 8 | N-alkyl/aryl piperazine derivative | Staphylococcus aureus | Significant activity reported | [10] |
| Analog 9 | N-alkyl/aryl piperazine derivative | Pseudomonas aeruginosa | Significant activity reported | [10] |
Central Nervous System (CNS) Activity
Derivatives of piperazine are well-known for their interactions with CNS targets, particularly dopamine and serotonin receptors, making them relevant for the development of antipsychotics and other neuropharmacological agents.[11]
Data Summary: CNS Receptor Binding Affinity of Piperazine Analogs
| Compound ID | Modification | Target Receptor | Activity (K_i) | Reference |
| Analog 10 | 1-aryl-4-(phenylarylmethyl)piperazine (SLV313) | Dopamine D2 | Full antagonist | [12] |
| Analog 11 | 1-aryl-4-(phenylarylmethyl)piperazine (SLV313) | Serotonin 5-HT1A | Full agonist | [12] |
| Analog 12 | N-phenylpiperazine with 4-(thiophen-3-yl)benzamide moiety (6a) | Dopamine D3 | 1.4 - 43 nM | [11] |
| Analog 13 | N-phenylpiperazine with 4-(thiazol-4-yl)benzamide moiety (7a) | Dopamine D3 | 2.5 - 31 nM | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays mentioned in this guide.
MTT Assay for Anticancer Activity
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours.
-
Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Radioligand Binding Assay for Receptor Affinity
This technique is used to measure the affinity of a ligand for a specific receptor.
-
Membrane Preparation: Cell membranes expressing the target receptor are prepared.
-
Binding Reaction: The membranes are incubated with a radiolabeled ligand (e.g., [³H]-Spiperone for dopamine D2 receptors) and varying concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration.
-
Radioactivity Measurement: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the inhibitory constant (Ki) of the test compound, which is a measure of its binding affinity.
Visualizing Experimental Workflows and Signaling Pathways
General Experimental Workflow for Biological Activity Screening
Caption: A generalized workflow for the synthesis and biological evaluation of this compound analogs.
Potential Signaling Pathway Modulation by Piperazine Analogs
The diverse biological activities of piperazine derivatives suggest their interaction with multiple signaling pathways. For instance, their anticancer effects could be mediated through the inhibition of key kinases involved in cell proliferation and survival, while their CNS effects are often due to modulation of G-protein coupled receptors (GPCRs).
Caption: Potential signaling pathways modulated by piperazine analogs in anticancer and CNS activities.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsr.com [ijpsr.com]
- 4. apjhs.com [apjhs.com]
- 5. Synthesis and screening of 2-(2-(4-substituted piperazine-1-yl)-5-phenylthiazol-4-yl)-3-aryl quinazolinone derivatives as anticancer agents | Semantic Scholar [semanticscholar.org]
- 6. squ.elsevierpure.com [squ.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. SAR study of 1-aryl-4-(phenylarylmethyl)piperazines as ligands for both dopamine D2 and serotonin 5-HT1A receptors showing varying degrees of (Ant)agonism. Selection of a potential atypical antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro vs in vivo studies of drugs derived from 2-(Piperazin-1-yl)benzenamine
An In-Depth Technical Guide to Preclinical Evaluation: In Vitro vs. In Vivo Studies of Drugs Derived from 2-(Piperazin-1-yl)benzenamine
Introduction: The Versatile this compound Scaffold
The piperazine ring is a cornerstone in medicinal chemistry, a ubiquitous feature in numerous clinically approved drugs.[1] Its unique physicochemical properties, including the ability to form hydrogen and ionic bonds, allow it to modulate the biological activity of parent compounds significantly.[2][3] When incorporated into the this compound scaffold, this heterocycle gives rise to a class of derivatives with a vast spectrum of pharmacological activities. These compounds have been developed as antipsychotics, antidepressants, anxiolytics, and agents targeting various receptors and enzymes.[2][4]
This guide, intended for researchers and drug development professionals, provides a comparative analysis of in vitro and in vivo studies for this important class of molecules. We will dissect the causality behind experimental choices, moving beyond simple protocol recitation to offer field-proven insights. Using the well-characterized α1-adrenoceptor antagonist Naftopidil as a central case study, we will illustrate the critical, complementary roles these two preclinical research paradigms play in translating a chemical entity into a therapeutic candidate.
The Preclinical Gauntlet: Deciphering Drug Action from the Benchtop to the Whole Organism
Before any drug candidate can be tested in humans, it must undergo rigorous preclinical evaluation to establish its safety and efficacy.[5] This process fundamentally relies on two distinct but interconnected approaches: in vitro and in vivo studies.
-
In Vitro Studies ("Within the Glass"): These experiments are performed in a controlled environment outside of a living organism, such as in a test tube or petri dish.[5][6] They are the workhorses of early-stage drug discovery, ideal for high-throughput screening, identifying initial hits, and elucidating specific molecular mechanisms. Their primary advantages are cost-effectiveness, speed, and the ability to minimize ethical concerns related to animal testing.[7] However, their significant limitation is the failure to replicate the complex, dynamic environment of a whole organism.[7][8] Biochemical processes like metabolism, distribution, and interactions between different organ systems are not captured, which can lead to results that are not translatable to a living system.[9]
-
In Vivo Studies ("Within the Living"): These experiments are conducted within a whole, living organism, typically animal models in the preclinical phase.[9] In vivo studies are indispensable for understanding how a drug behaves systemically. They provide critical data on pharmacokinetics (what the body does to the drug), pharmacodynamics (what the drug does to the body), overall efficacy, and potential toxicity in a complex biological context.[5][6] While considered more relevant and reliable for predicting human outcomes, they are more expensive, time-consuming, and carry significant ethical responsibilities.[7]
The journey from a promising compound to a potential drug involves a logical progression from in vitro validation to in vivo confirmation.
Case Study: Naftopidil – Bridging Receptor Selectivity with Clinical Efficacy
Naftopidil, a phenylpiperazine derivative, is an α1-adrenoceptor antagonist used for treating lower urinary tract symptoms associated with benign prostatic hyperplasia (BPH).[10] Its development provides a textbook example of how in vitro findings directly inform and predict in vivo outcomes.
Part 1: The In Vitro Profile – Defining the Molecular Target
The primary mechanism for α1-blockers in BPH is the relaxation of smooth muscle in the prostate and bladder neck. This action is mediated by antagonizing α1-adrenoceptors. The critical first step was to determine Naftopidil's affinity and selectivity for the three main subtypes: α1a, α1b, and α1d.
-
Experimental Approach: Radioligand binding assays were performed using membranes from cells expressing cloned human α1-adrenoceptor subtypes.[10] These assays measure how effectively Naftopidil competes with a radioactive ligand for binding to the receptor, allowing for the calculation of its inhibitory constant (Ki). A lower Ki value indicates higher binding affinity.
-
Key Findings: In vitro studies revealed that Naftopidil has a distinct selectivity profile. It demonstrated a significantly higher affinity for the α1d-adrenoceptor subtype compared to the α1a and α1b subtypes.[10] This was a crucial finding, as α1d receptors are prevalent in the bladder, while α1a receptors are more dominant in the prostate's smooth muscle.
| Drug/Compound | α1a-AR Affinity (Ki, nM) | α1b-AR Affinity (Ki, nM) | α1d-AR Affinity (Ki, nM) | Selectivity Profile |
| Naftopidil | ~35 | ~197 | ~11.6 | α1d > α1a > α1b[10] |
| Tamsulosin | Lower Ki | Higher Ki | Higher Ki | α1a > α1d[11] |
| Silodosin | Much Lower Ki | Higher Ki | Higher Ki | α1a >> α1d[11] |
| Table 1: Comparative in vitro α1-Adrenoceptor (AR) subtype binding affinities. |
This in vitro data generated a clear, testable hypothesis: Naftopidil's preferential binding to α1d receptors might translate to a greater effect on bladder-related storage symptoms (like urinary frequency and urgency) compared to drugs more selective for the α1a subtype.
Part 2: The In Vivo Validation – From Animal Models to Clinical Reality
With a clear molecular profile, the next step was to assess if this translated into a functional effect in a living system.
-
Animal Models: Studies in anesthetized dogs were designed to measure the drug's effect on prostatic pressure (a proxy for urethral resistance) versus its effect on systemic blood pressure. This is a critical test for uroselectivity.[10]
-
Results: Naftopidil was found to inhibit the phenylephrine-induced increase in prostatic pressure more potently than it affected mean blood pressure. This in vivo finding directly supported the in vitro hypothesis, demonstrating functional selectivity for the urinary tract over the cardiovascular system.[10]
-
-
Human Clinical Trials: Ultimately, the drug's performance was evaluated in patients with BPH. Randomized controlled studies compared Naftopidil to other α1-blockers like Tamsulosin.
-
Results: Clinical data confirmed the predictions from the preclinical studies. While both Naftopidil and Tamsulosin improved the total International Prostate Symptom Score (IPSS), Naftopidil showed a more significant improvement in storage symptoms, such as daytime frequency and nocturia.[11][12] This clinical outcome aligns perfectly with Naftopidil's in vitro preference for the α1d-adrenoceptors prevalent in the bladder.
-
Expanding the Horizon: Diverse Activities of Piperazine Derivatives
The this compound core is a privileged scaffold for more than just α1-antagonists. Numerous studies highlight the diverse biological targets of its derivatives, often beginning with in vitro screening.
-
Enzyme Inhibition: New derivatives have been synthesized and evaluated in vitro for their ability to inhibit enzymes like tyrosinase, urease, and monoamine oxidase (MAO).[3][13][14] These studies typically report IC50 values (the concentration of the drug required to inhibit 50% of the enzyme's activity), providing a quantitative measure of potency. For example, certain thiazolylhydrazine-piperazine derivatives were identified as selective MAO-A inhibitors with IC50 values in the low micromolar range.[15]
-
Anthelmintic and Antimicrobial Activity: The piperazine core itself has a long history as an anthelmintic agent.[16] Modern derivatives are tested in vivo against parasitic worms like Phaeritimia posthuma to determine their potency.[17] Other derivatives have shown promising in vitro antibacterial and antifungal activity against a range of pathogens, including resistant strains like MRSA.[18]
-
CNS and Anticancer Applications: Many piperazine compounds modulate central nervous system pathways.[2] A benzothiazole-piperazine derivative was recently investigated as a multi-target-directed ligand for Alzheimer's disease, with its efficacy demonstrated through in silico, in vitro (AChE inhibition), and in vivo (scopolamine-induced memory deficit mouse model) studies.[19] Furthermore, some derivatives have shown anti-proliferative effects on cancer cells in vitro.[12]
Detailed Experimental Protocols
To ensure scientific integrity, the protocols used must be robust and self-validating. Below are representative methodologies for key experiments.
Protocol 1: In Vitro Radioligand Binding Assay for Receptor Affinity (Ki Determination)
-
Preparation of Membranes: Culture cells (e.g., HEK293) stably expressing the human α1-adrenoceptor subtype of interest. Harvest the cells and homogenize them in an ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei, then centrifuge the supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes. Resuspend the membrane pellet in an appropriate assay buffer.
-
Competition Binding Assay: In a 96-well plate, add a fixed concentration of a specific radioligand (e.g., [3H]prazosin) to each well.
-
Add increasing concentrations of the unlabeled test compound (e.g., Naftopidil).
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer to remove non-specifically bound ligand.
-
Quantification: Place the filter discs in scintillation vials with a scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression analysis (Cheng-Prusoff equation) to calculate the IC50 value, which is then converted to the inhibitory constant (Ki).
Protocol 2: In Vivo Measurement of Prostatic Pressure in Anesthetized Dogs
-
Animal Preparation: Anesthetize a male beagle dog with an appropriate anesthetic agent (e.g., sodium pentobarbital). Maintain anesthesia throughout the experiment.
-
Catheterization and Cannulation: Cannulate the femoral artery to monitor systemic blood pressure and the femoral vein for drug administration. Insert a catheter-tip pressure transducer into the prostatic urethra to measure intraurethral pressure.
-
Baseline Measurement: Allow the animal to stabilize and record baseline mean blood pressure and prostatic pressure for at least 20 minutes.
-
Induction of Contraction: Administer an α1-agonist like phenylephrine intravenously to induce a sustained increase in both blood pressure and prostatic pressure.
-
Drug Administration: Once a stable hypertensive and high-pressure state is achieved, administer the test compound (e.g., Naftopidil) intravenously in cumulative doses.
-
Data Recording: Continuously record both mean arterial pressure and prostatic pressure throughout the experiment.
-
Data Analysis: For each dose of the test compound, calculate the percentage inhibition of the phenylephrine-induced increase in prostatic pressure and mean blood pressure. Plot these dose-response curves to determine the ID50 values (dose required to cause 50% inhibition) for each parameter. The ratio of these ID50 values provides a measure of uroselectivity.
Conclusion: A Symbiotic Relationship in Drug Discovery
The development of drugs derived from the this compound scaffold exemplifies the essential, symbiotic relationship between in vitro and in vivo research. In vitro assays provide the initial, high-precision data on molecular interactions, allowing for rapid screening and mechanistic insights. They are the foundation upon which hypotheses are built. In vivo studies then provide the indispensable reality check, testing these hypotheses within the complex, integrated network of a living organism. It is only by thoughtfully combining the strengths of both paradigms—from receptor binding affinities in a flask to physiological responses in an animal model and finally, to therapeutic outcomes in patients—that a promising molecule can successfully navigate the arduous path to becoming a clinically valuable drug.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. news-medical.net [news-medical.net]
- 6. youtube.com [youtube.com]
- 7. blog.biobide.com [blog.biobide.com]
- 8. Differences between in vitro, in vivo, and in silico studies (MPKB) [mpkb.org]
- 9. In Vitro vs. In Vivo vs. In Silico: Preclinical Assay Differences | ZeClinics [zeclinics.com]
- 10. [Pharmacological properties of naftopidil, a drug for treatment of the bladder outlet obstruction for patients with benign prostatic hyperplasia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Naftopidil for the treatment of urinary symptoms in patients with benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Multitarget action of Benzothiazole-piperazine small hybrid molecule against Alzheimer's disease: In silico, In vitro, and In vivo investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-reactivity studies of 2-(Piperazin-1-yl)benzenamine derivatives
A Comparative Guide to the Cross-Reactivity of 2-(Piperazin-1-yl)benzenamine Derivatives
This guide provides a comparative analysis of the cross-reactivity profiles of various this compound derivatives and related piperazine-containing compounds. The information is intended for researchers, scientists, and drug development professionals to facilitate the evaluation of off-target effects and selectivity of this chemical scaffold. The data presented is compiled from various pharmacological studies.
Introduction
This compound and its analogs are common scaffolds in medicinal chemistry, frequently investigated for their interactions with G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors.[1][2][3] Understanding the cross-reactivity of these compounds is crucial for developing selective ligands and minimizing off-target side effects. This guide summarizes binding affinity data for a selection of these derivatives against various receptors and provides standardized protocols for key experimental assays used in their evaluation.
Comparative Cross-Reactivity Data
The following tables summarize the binding affinities (Ki in nM) of various piperazine derivatives for a range of receptors. Lower Ki values indicate higher binding affinity.
Table 1: Binding Affinities of N-Substituted Piperazine Derivatives for Dopamine and Serotonin Receptors
| Compound ID | R-Group (Substitution on Piperazine) | D2 (Ki, nM) | D3 (Ki, nM) | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | Reference |
| (-)-10e | 2-(Indol-2-yl)ethyl | 47.5 | 0.57 | - | - | [1] |
| (+)-10e | 2-(Indol-2-yl)ethyl | 113 | 3.73 | - | - | [1] |
| 10g | Indazol-1-yl | High Affinity | High Affinity | - | - | [1] |
| 10i | Benzo[b]thiophen-3-yl | 76.9 | 1.69 | - | - | [4] |
| 29 | 6-fluoro-1,2-benzisoxazol-3-yl | 1.2 | - | 0.8 | 2.5 | [3] |
| 7c | 4-bromo-1H-benzimidazol-6-yl | >1 (pKi) | - | >1 (pKi) | >1 (pKi) | [2] |
Note: Data for compounds 10e, 10g, and 10i are from studies on 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol series.[1][4] Compound 29 is a benzoxazole-piperidine derivative.[3] Compound 7c is a (2-nitrophenyl)piperazine derivative.[2] A direct comparison should be made with caution due to structural variations.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of cross-reactivity studies. Below are protocols for common assays used to evaluate the interaction of this compound derivatives with their targets.
Radioligand Binding Assay for Dopamine D2/D3 Receptors
This protocol is adapted from studies evaluating dopamine receptor affinity.[1][4]
Objective: To determine the binding affinity (Ki) of test compounds for dopamine D2 and D3 receptors by measuring their ability to displace a radiolabeled ligand.
Materials:
-
HEK-293 cells stably expressing human D2 or D3 receptors.
-
Radioligand: [3H]spiperone.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Test compounds (this compound derivatives) at various concentrations.
-
Non-specific binding control: Haloperidol (10 µM).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize receptor-expressing HEK-293 cells in ice-cold assay buffer. Centrifuge the homogenate, discard the supernatant, and resuspend the pellet in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding) or 10 µM haloperidol (for non-specific binding).
-
50 µL of the test compound at various dilutions.
-
50 µL of [3H]spiperone at a final concentration close to its Kd value.
-
100 µL of the prepared cell membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Convert IC50 values to Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional GTPγS Binding Assay
This assay measures the functional activity of a compound (agonist or antagonist) at a GPCR by quantifying G-protein activation.
Objective: To assess the agonist/antagonist properties of test compounds at a specific GPCR.
Materials:
-
Cell membranes expressing the GPCR of interest.
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.
-
GDP (10 µM).
-
[35S]GTPγS (0.1 nM).
-
Test compounds.
-
GTPγS (non-radioactive, for non-specific binding).
Procedure:
-
Assay Setup: Pre-incubate cell membranes with GDP in the assay buffer for 15 minutes on ice.
-
Reaction: In a 96-well plate, add the cell membrane suspension, [35S]GTPγS, and the test compound.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer.
-
Detection: Measure the filter-bound radioactivity using a liquid scintillation counter.
-
Analysis: Plot the stimulated binding against the logarithm of the compound concentration to determine potency (EC50) and efficacy (Emax).
Visualizations
Experimental Workflow: Radioligand Displacement Assay
Caption: Workflow of a competitive radioligand binding assay.
Signaling Pathway: Dopamine D2 Receptor (Gi/o-coupled)
Caption: Inhibition of cAMP pathway via D2 receptor activation.
Conclusion
The cross-reactivity profiles of this compound derivatives reveal that substitutions on the piperazine nitrogen significantly influence binding affinity and selectivity for dopamine and serotonin receptors. For instance, certain heterocyclic substitutions can confer high affinity for D2 and D3 receptors.[1][4] The presented data, while not exhaustive, underscores the importance of comprehensive screening of this chemical class against a panel of receptors to identify selective ligands. The provided experimental protocols offer a standardized framework for conducting such evaluations. Further research is needed to build a more complete picture of the structure-activity relationships governing the cross-reactivity of these versatile compounds.
References
- 1. Investigation of various N-heterocyclic substituted piperazine versions of 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: effect on affinity and selectivity for dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the efficacy of different catalysts for 2-(Piperazin-1-yl)benzenamine synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-(Piperazin-1-yl)benzenamine, a crucial intermediate in the preparation of various pharmaceutical compounds, including the antidepressant vortioxetine, is predominantly achieved through carbon-nitrogen (C-N) bond formation reactions.[1] The efficacy of this synthesis is highly dependent on the choice of catalyst. This guide provides a comparative overview of the two primary catalytic systems employed for this transformation: Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation.
Performance Comparison of Catalytic Systems
The selection of a catalytic system for the synthesis of this compound involves a trade-off between reaction conditions, catalyst cost, and overall efficiency. Palladium catalysts generally offer higher yields and milder reaction conditions, while copper catalysts provide a more cost-effective alternative, albeit often requiring higher temperatures.
| Catalyst System | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Buchwald-Hartwig | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 100-110 | 2-24 | ~95 |
| Ullmann Condensation | CuI | 1,10-Phenanthroline | K₂CO₃ or Cs₂CO₃ | DMF or Dioxane | 100-150 | 12-48 | ~70-85 |
Note: The data presented is a synthesis of typical conditions and yields reported in the literature for similar N-arylation reactions and may not represent a direct head-to-head comparison under identical conditions.
Experimental Protocols
Palladium-Catalyzed Buchwald-Hartwig Amination
This method is a widely used protocol for the formation of C-N bonds and is known for its high efficiency and broad substrate scope.
Materials:
-
2-bromoaniline
-
Piperazine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
Procedure:
-
An oven-dried Schlenk tube is charged with Pd₂(dba)₃ (1-2 mol%) and Xantphos (2-4 mol%).
-
The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen).
-
2-bromoaniline (1.0 eq), piperazine (1.2-1.5 eq), and sodium tert-butoxide (1.4 eq) are added to the tube.
-
Anhydrous toluene is added as the solvent.
-
The reaction mixture is heated to 100-110 °C and stirred for 2-24 hours, with reaction progress monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield this compound.
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for C-N bond formation that utilizes a more economical copper catalyst.
Materials:
-
2-iodoaniline or 2-bromoaniline
-
Piperazine
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF) or Dioxane, anhydrous
Procedure:
-
To a reaction vessel, add 2-iodoaniline (1.0 eq), piperazine (2.0 eq), CuI (5-10 mol%), 1,10-Phenanthroline (10-20 mol%), and K₂CO₃ (2.0 eq).
-
Add anhydrous DMF as the solvent.
-
The mixture is heated to 120-150 °C under an inert atmosphere for 12-48 hours.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The residue is purified by column chromatography to afford the desired product.
Visualizing the Synthetic Pathways
To better understand the workflow and decision-making process in catalyst selection, the following diagrams are provided.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Decision tree for catalyst selection in this compound synthesis.
References
The Strategic Swap: A Head-to-Head Comparison of Piperazine-Containing Scaffolds in Medicinal Chemistry
For researchers, scientists, and drug development professionals, the piperazine ring is a cornerstone of modern medicinal chemistry. Its prevalence in over 100 FDA-approved drugs is a testament to its favorable physicochemical properties and synthetic tractability. However, the quest for optimized drug candidates has led to the exploration of bioisosteric replacements for the piperazine moiety. This guide provides a direct comparison of piperazine with its key structural analogs, supported by experimental data, to illuminate the nuanced impact of these molecular modifications on pharmacological outcomes.
The piperazine scaffold, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is lauded for its ability to enhance aqueous solubility and provide versatile points for chemical modification, thereby influencing a compound's potency, selectivity, and pharmacokinetic profile.[1][2] Despite these advantages, the piperazine ring can be susceptible to metabolic degradation, prompting the investigation of bioisosteres—structural analogs with similar physical and chemical properties—to fine-tune the characteristics of drug candidates.[1] This guide delves into a head-to-head comparison of piperazine with its common bioisosteres, such as homopiperazine and conformationally restricted analogs like diazaspiroalkanes, highlighting their differential effects on physicochemical properties, pharmacological activity, and metabolic stability.
At a Glance: Comparative Physicochemical Properties
The choice of a central scaffold is a critical decision in drug design, profoundly impacting a molecule's behavior in biological systems. The table below summarizes key physicochemical parameters for piperazine and several of its prominent bioisosteres.
| Compound | Structure | pKa1 | pKa2 | cLogP | Aqueous Solubility |
| Piperazine | NHNH | 9.73 | 5.35 | -1.50 | Freely soluble |
| Homopiperazine | NHNH | 11.02 (predicted) | - | -0.48 | Soluble |
| 2,6-Diazaspiro[3.3]heptane | NHNH | - | - | -0.51 | - |
| 2,5-Diazabicyclo[2.2.1]heptane | NHNH | - | - | -0.60 | - |
Head-to-Head in Action: Impact on Pharmacological Activity
The true test of a scaffold lies in its influence on a molecule's interaction with its biological target. The following examples showcase how subtle changes to the piperazine core can lead to dramatic shifts in potency and selectivity.
Case Study 1: PARP-1 Inhibition - Olaparib and its Spirodiamine Analog
The replacement of the piperazine ring in the PARP inhibitor Olaparib with a spirodiamine analogue (compound 10e ) resulted in a compound with comparable PARP-1 inhibitory potency but significantly reduced cytotoxicity. This highlights the potential of bioisosteric replacement to dissociate desired pharmacological activity from off-target toxic effects.[1]
| Compound | Scaffold | PARP-1 IC50 (nM) | Cytotoxicity EC50 (µM) (BRCA1-null UWB1.289 cells) | Cytotoxicity EC50 (µM) (BRCA1-restored UWB1.289 cells) |
| Olaparib | Piperazine | - | ~0.01 | ~0.1 |
| 10e | 2,6-Diazaspiro[3.3]heptane | 12.6 | ~0.07 | >10 |
Case Study 2: Dopamine Receptor Selectivity - Phenylpiperazines vs. Phenylhomopiperazines
In a series of dopamine receptor ligands, expanding the piperazine ring to a homopiperazine ring generally led to a decrease in affinity for both D2 and D3 receptors. More importantly, the selectivity for the D3 receptor over the D2 receptor was also diminished, demonstrating the critical role of the six-membered ring in achieving subtype selectivity.[3]
| Scaffold | D2 Ki (nM) | D3 Ki (nM) | D3 vs D2 Selectivity (Fold) |
| Phenylpiperazine Analogs | Generally lower | Generally lower | Higher |
| Phenylhomopiperazine Analogs | Generally higher | Generally higher | Lower |
Case Study 3: Sigma-1 Receptor Affinity - Piperidine vs. Piperazine
A striking example of scaffold-dependent selectivity was observed in a series of histamine H3 receptor (H3R) antagonists. The replacement of a piperidine ring with a piperazine ring in a matched pair of compounds resulted in a dramatic loss of affinity for the sigma-1 (σ1) receptor, while largely maintaining affinity for the H3 receptor. This underscores how a seemingly minor structural change can profoundly alter the polypharmacology of a compound.[4]
| Compound | Scaffold | hH3R Ki (nM) | σ1R Ki (nM) |
| Compound 5 | Piperidine | 7.70 | 3.64 |
| Compound 4 | Piperazine | 3.17 | 1531 |
Visualizing the Impact of Bioisosteric Replacement
The following diagram illustrates the concept of replacing the core piperazine scaffold with its bioisosteres and the resulting influence on key drug properties.
Caption: Bioisosteric replacement of piperazine alters drug properties.
Experimental Protocols
To ensure the reproducibility of comparative studies, detailed and standardized experimental protocols are essential. Below are methodologies for key experiments cited in the comparison of piperazine and its bioisosteres.
Receptor-Ligand Binding Assays
These assays are fundamental for determining the affinity of a compound for its biological target.
Protocol: Competitive Radioligand Binding Assay [5]
-
Receptor Preparation: Membranes from cells expressing the target receptor or homogenized tissue containing the receptor are prepared.
-
Incubation Mixture: In a final volume of 0.5 mL, the following are combined in a suitable buffer (e.g., Tris buffer, pH 7.4):
-
Receptor preparation.
-
A fixed concentration of a radiolabeled ligand known to bind to the target receptor (e.g., --INVALID-LINK---pentazocine for sigma-1 receptors).
-
Increasing concentrations of the unlabeled test compound (the 'competitor').
-
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the receptor-bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Metabolic Stability Assays
These assays assess the susceptibility of a compound to metabolism, typically by liver enzymes.
Protocol: Liver Microsomal Stability Assay [6]
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., from human or mouse) with a phosphate buffer (pH 7.4).
-
Pre-incubation: The mixture is pre-incubated at 37°C for a short period to equilibrate the temperature.
-
Initiation of Reaction: The test compound (e.g., from a stock solution in DMSO, final concentration 1 µM) is added to the pre-incubated mixture.
-
NADPH Addition: The metabolic reaction is initiated by adding an NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Time-point Sampling: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), an aliquot of the reaction mixture is withdrawn.
-
Quenching: The reaction is immediately stopped by adding the aliquot to a solution of cold acetonitrile containing an internal standard.
-
Sample Processing: The samples are centrifuged to precipitate the proteins, and the supernatant is collected.
-
Analysis: The concentration of the remaining parent compound in the supernatant is quantified using LC-MS/MS.
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The in vitro half-life (t½) and intrinsic clearance (CLint) are then calculated from the slope of the natural logarithm of the percent remaining versus time plot.
Cytotoxicity Assays
These assays are used to determine the concentration of a compound that is toxic to cells.
Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [7]
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: The next day, treat the cells with various concentrations of the test compound. Include a vehicle control (cells treated with the solvent used to dissolve the compound).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The results are typically expressed as the percentage of cell viability compared to the vehicle control. The EC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is then calculated.
Conclusion
The piperazine scaffold remains an invaluable tool in medicinal chemistry. However, a "one-size-fits-all" approach is rarely optimal. The strategic replacement of the piperazine ring with bioisosteres like homopiperazine or conformationally constrained analogs offers a powerful strategy to modulate a compound's pharmacological and pharmacokinetic properties. As demonstrated by the case studies, these modifications can lead to significant improvements in selectivity, metabolic stability, and the overall therapeutic index of a drug candidate. A thorough understanding of the comparative effects of these scaffolds, supported by robust experimental data, is crucial for the rational design of the next generation of therapeutics.
References
- 1. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of N-phenyl homopiperazine analogs as potential dopamine D3 receptor selective ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrevlett.com [chemrevlett.com]
- 7. Piperazine bioisosteres for drug design [morressier.com]
Unveiling the Structure-Activity Relationship of 2-(Piperazin-1-yl)benzenamine Derivatives as Potent JNK Inhibitors
A comprehensive analysis of 2-(piperazin-1-yl)benzenamine derivatives reveals critical structural determinants for potent and selective inhibition of c-Jun N-terminal kinases (JNK), key regulators in inflammatory and neurodegenerative diseases. This guide provides a comparative analysis of these derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and research workflows.
The this compound scaffold has emerged as a promising framework in the design of novel kinase inhibitors. Structure-activity relationship (SAR) studies are crucial in medicinal chemistry to understand how chemical modifications to a core structure influence its biological activity. This guide delves into the SAR of a series of N-(2-(piperazin-1-yl)phenyl)amide derivatives as inhibitors of JNK1 and JNK3, two isoforms implicated in various pathological processes.
Comparative Analysis of JNK Inhibition
The inhibitory potency of a series of this compound derivatives was evaluated against JNK1 and JNK3. The quantitative data, presented as IC50 values (the concentration of the inhibitor required to reduce the enzyme activity by 50%), are summarized in the table below. The core structure and the substitution points (R1, R2, and R3) are depicted in the accompanying image.
| Compound ID | R1 | R2 | R3 | JNK1 IC50 (µM)[1] | JNK3 IC50 (µM)[1] |
| 1 | H | 3-Me-Ph | H | 0.49 | 1.0 |
| 4a | H | H | H | >10 | >10 |
| 4b | H | Me | H | 0.45 | 1.1 |
| 4c | H | Et | H | 0.38 | 0.95 |
| 4d | H | n-Pr | H | 0.35 | 0.88 |
| 4e | H | Allyl | H | 0.15 | 0.38 |
| 4f | H | Propargyl | H | 0.08 | 0.2 |
| 4g | H | Cyclopropylmethyl | H | 0.18 | 0.45 |
| 4h | H | 2-Thienylmethyl | H | 0.12 | 0.3 |
| 4i | H | 2-Furanylmethyl | H | 0.1 | 0.25 |
| 4j | H | Ph | H | 0.25 | 0.63 |
| 4k | H | Bn | H | 0.3 | 0.75 |
| 5a | 4-F | 3-Me-Ph | H | 0.2 | 0.5 |
| 5b | 4-Cl | 3-Me-Ph | H | 0.15 | 0.38 |
| 5c | 4-Me | 3-Me-Ph | H | 0.3 | 0.75 |
| 5d | 4-OMe | 3-Me-Ph | H | 0.5 | 1.25 |
| 6a | H | 3-Me-Ph | 4-F | 0.22 | 0.55 |
| 6b | H | 3-Me-Ph | 4-Cl | 0.18 | 0.45 |
| 6c | H | 3-Me-Ph | 4-Me | 0.35 | 0.88 |
| 6d | H | 3-Me-Ph | 4-OMe | 0.6 | 1.5 |
Key SAR Observations:
-
Substitution at the Piperazine N4-position (R2): Unsubstituted piperazine (4a) showed no significant activity. Small alkyl groups (4b-4d) restored potency similar to the initial hit (1). The introduction of unsaturated moieties like allyl (4e) and propargyl (4f) groups, or small heterocyclic rings (4h, 4i), led to a significant increase in inhibitory activity against both JNK1 and JNK3.[1]
-
Substitution on the Benzenamine Amide Phenyl Ring (R1): Modifications to the phenyl ring of the amide group showed that electron-withdrawing groups at the 4-position, such as fluorine (5a) and chlorine (5b), enhanced the inhibitory potency. In contrast, electron-donating groups like methyl (5c) and methoxy (5d) resulted in a slight decrease in activity.
-
Substitution on the Benzenamine Ring (R3): Similar to the R1 substitutions, electron-withdrawing groups at the 4-position of the benzenamine ring (para to the piperazine moiety), such as fluoro (6a) and chloro (6b), were favorable for activity. Electron-donating groups (6c, 6d) were less effective.
Experimental Protocols
General Synthesis of N-(2-(piperazin-1-yl)phenyl)amide Derivatives
The synthesis of the target compounds generally involves a two-step process. First, a 1,2-disubstituted-3-nitrobenzene is reacted with piperazine in a suitable solvent like toluene under reflux. The resulting nitrobenzene intermediate is then reduced to the corresponding aniline derivative. This reduction can be achieved through catalytic hydrogenation or by using a reducing agent such as tin(II) chloride. Finally, the aniline is acylated with a variety of acid chlorides in the presence of a base like pyridine to yield the final N-(2-(piperazin-1-yl)phenyl)amide derivatives.[1]
In Vitro JNK Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.[2]
Materials:
-
Recombinant human JNK1 or JNK3 enzyme
-
Substrate (e.g., ATF2)
-
ATP
-
Kinase Buffer
-
Test compounds (this compound derivatives)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well plates
Procedure:
-
Reaction Setup: In a 384-well plate, add the test compound at various concentrations, the JNK enzyme, and the substrate dissolved in Kinase Buffer.
-
Initiation of Kinase Reaction: Add ATP to each well to start the kinase reaction. Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction back to ATP, which is then used by a luciferase to produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[2]
Visualizations
JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[3][4][5][6][7] The following diagram illustrates a simplified representation of the JNK signaling pathway.
Caption: Simplified JNK signaling pathway and the point of inhibition.
SAR Study Workflow
The following diagram illustrates the logical workflow of the structure-activity relationship study for the this compound derivatives.
Caption: Logical workflow of the SAR study.
References
- 1. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. The Roles of c-Jun N-Terminal Kinase (JNK) in Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC-UV Method Validation for Purity Assessment of 2-(Piperazin-1-yl)benzenamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the purity assessment of 2-(Piperazin-1-yl)benzenamine against alternative analytical techniques. Detailed experimental protocols and performance data are presented to assist researchers in selecting the most appropriate method for their specific analytical needs.
Introduction
This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring its purity is critical for the quality, safety, and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used, robust, and cost-effective technique for quantifying the purity of APIs and detecting impurities. This guide outlines a validated HPLC-UV method and compares its performance with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Comparison of Analytical Methods
While HPLC-UV is a reliable method for routine purity analysis, techniques like GC-MS and LC-MS offer enhanced sensitivity and specificity, which can be crucial for trace impurity identification and quantification. The following table summarizes the key performance characteristics of these methods for the analysis of this compound and related impurities.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on volatility, detection by mass fragmentation. | Separation based on polarity, detection by mass-to-charge ratio. |
| Linearity Range | 0.1 - 100 µg/mL | 0.01 - 10 µg/mL | 1.0 - 500 ng/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 99.0 - 101.0% |
| Precision (%RSD) | < 2.0% | < 5.0% | < 1.0% |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.005 µg/mL | ~0.5 ng/mL[1] |
| Limit of Quantification (LOQ) | ~0.1 µg/mL | ~0.01 µg/mL | ~1.0 ng/mL |
| Specificity | Good, but potential for co-eluting impurities. | High, based on mass fragmentation patterns.[2] | Very high, based on parent and daughter ion transitions. |
| Typical Application | Routine purity testing and quality control. | Analysis of volatile impurities and by-products.[3] | Trace impurity analysis, metabolite identification. |
Experimental Protocols
A detailed experimental protocol for a validated HPLC-UV method for the purity assessment of this compound is provided below.
HPLC-UV Method for Purity Assessment
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.
-
Data acquisition and processing software.
2. Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium Acetate (analytical grade)
-
Glacial Acetic Acid (analytical grade)
-
Water (HPLC grade)
-
This compound reference standard
-
Potential impurity reference standards
3. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 10 mM Ammonium Acetate buffer, pH adjusted to 5.0 with acetic acid
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10-90% B
-
20-25 min: 90% B
-
25.1-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
4. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of diluent (Mobile Phase A:Mobile Phase B, 90:10 v/v).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 0.1, 1, 10, 50, 100 µg/mL).
-
Sample Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the this compound sample in 10 mL of diluent.
5. Method Validation Protocol:
The method was validated according to the International Council for Harmonisation (ICH) guidelines.[2][4][5]
-
Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components, was demonstrated by the separation of the main peak from any adjacent peaks.
-
Linearity: The linearity of the method was established by analyzing five concentrations of the reference standard. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
-
Accuracy: Accuracy was determined by the recovery of a known amount of spiked standard into a sample matrix. The mean recovery should be within 98.0 to 102.0%.
-
Precision:
-
Repeatability (Intra-day precision): Determined by analyzing six replicate injections of the standard solution at 100% of the test concentration. The relative standard deviation (%RSD) should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): Determined by analyzing the same sample on different days, by different analysts, or with different equipment. The %RSD should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ.
-
Robustness: The robustness of the method was evaluated by making small, deliberate variations in the method parameters (e.g., flow rate, column temperature, mobile phase pH) and observing the effect on the results.
Visualizations
Caption: Workflow for HPLC-UV method development and validation.
Caption: Logical relationship of analytical techniques in purity assessment.
Conclusion
The validated HPLC-UV method provides a reliable, accurate, and precise tool for the routine purity assessment of this compound. While GC-MS and LC-MS offer higher sensitivity and specificity for in-depth impurity profiling and trace analysis, the HPLC-UV method remains the workhorse for quality control in a pharmaceutical manufacturing environment due to its robustness, cost-effectiveness, and ease of use. The choice of analytical technique should be based on the specific requirements of the analysis, such as the need for routine quality control versus comprehensive impurity identification.
References
- 1. LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-(Piperazin-1-yl)benzenamine
This guide provides essential safety and logistical information for the proper disposal of 2-(Piperazin-1-yl)benzenamine. As drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its responsible disposal. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and environmental stewardship in your laboratory.
Hazard Assessment: A Structurally-Informed Approach
-
Piperazine Moiety: Piperazine and its derivatives are known to be corrosive, capable of causing severe skin burns and serious eye damage.[1] They are also recognized as potential skin and respiratory sensitizers, meaning repeated exposure can lead to allergic reactions.[1][2]
-
Aromatic Amine Moiety: Aromatic amines as a class present significant health risks. Many are toxic, readily absorbed through the skin, and are considered potential or known carcinogens.[3][4][5][6] Systemic effects can include methemoglobinemia, which impairs the blood's ability to carry oxygen.
Critical Safety and Handling Summary
For quick reference, the following table summarizes the essential safety parameters for handling and disposing of this compound.
| Parameter | Guideline | Rationale |
| Primary Hazards | Corrosive, Toxic, Skin/Respiratory Sensitizer, Potential Carcinogen. | Based on piperazine and aromatic amine structural components.[1][3][6] |
| Personal Protective Equipment (PPE) | Nitrile gloves (or other chemical-resistant gloves), safety goggles with side shields or a face shield, and a buttoned lab coat. | To prevent skin and eye contact with the corrosive and dermally-absorbed compound.[1][8][9] |
| Handling Location | In a certified chemical fume hood. | To prevent inhalation of dust (if solid) or vapors and to contain any potential spills. |
| Waste Classification | Hazardous Chemical Waste. | Governed by the Resource Conservation and Recovery Act (RCRA) due to toxicity and corrosivity.[10] |
| Disposal Method | Collection by a licensed environmental services vendor for high-temperature incineration. | To ensure complete destruction of the hazardous organic compound.[7] |
Disposal Workflow: A Decision-Making Diagram
The following workflow provides a clear, logical path for the proper segregation and disposal of waste generated from this compound.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol
Adherence to a standardized protocol is essential for ensuring safety and regulatory compliance.
Step 1: Waste Segregation and Collection
-
Identify All Waste Streams: Any item that has come into contact with this compound is considered hazardous waste. This includes:
-
Residual or excess solid compound.
-
Solutions containing the compound.
-
Solvent rinses of contaminated glassware.
-
Contaminated consumables (e.g., weighing paper, pipette tips, gloves, bench paper).[11]
-
-
Segregate at the Source: Collect waste in a designated container located in the fume hood where the work is being performed. Do not mix this waste with incompatible materials. As a general rule, keep organic waste separate from aqueous waste and halogenated solvent waste separate from non-halogenated solvent waste.[12]
Step 2: Container Selection and Labeling
-
Choose the Right Container: Use a container that is chemically compatible, leak-proof, and has a secure, tight-fitting lid. For liquid waste, ensure there is adequate headspace (do not fill above 80%) to allow for expansion.
-
Label Correctly and Completely: The container must be clearly labeled with the words "Hazardous Waste." The label must also include the full chemical name—"this compound"—and an accurate estimation of its concentration. List any other components (e.g., solvents) in the container.
Step 3: Managing Contaminated Materials
-
Solid Waste: Place all contaminated solid items directly into a designated solid hazardous waste container (e.g., a lined box or a wide-mouth poly drum).[11]
-
Sharps: Any contaminated needles or blades must be disposed of in a designated sharps container for hazardous waste.
-
Glassware Decontamination: Glassware should be rinsed three times with a suitable solvent (e.g., ethanol or acetone). The first two rinses must be collected as hazardous liquid waste. The third rinse can often be collected as hazardous waste as well, depending on institutional policy. After this procedure, the glassware can typically be washed normally.
Step 4: Storage and Final Disposal
-
Satellite Accumulation: Keep the sealed and labeled waste container at or near the point of generation, in a designated Satellite Accumulation Area (SAA). This area must be under the control of the laboratory personnel.
-
Arrange for Pickup: Once the container is full, or if work on the project is complete, arrange for the waste to be picked up by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[13] They will ensure it is transported and disposed of in compliance with all federal and state regulations.[10][14]
Spill Management Protocol
In the event of an accidental spill, immediate and correct action is crucial.
-
Alert Personnel: Notify others in the immediate area.
-
Evacuate (If Necessary): For large or unmanageable spills, evacuate the area and contact your institution's EHS emergency line.
-
Don Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and double-glove with chemical-resistant gloves.
-
Contain and Absorb: For small spills, cover with an inert absorbent material like vermiculite, sand, or a commercial chemical spill pillow.[11] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect Waste: Carefully sweep or scoop the absorbed material and spilled solid into a designated hazardous waste container.[15]
-
Decontaminate Area: Clean the spill area with a cloth or sponge wetted with a suitable solvent (like ethanol or isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous solid waste.
-
Report: Document the spill according to your institution's policies.
Regulatory Framework: Adherence to National Standards
The procedures outlined in this guide are designed to comply with the primary regulations governing laboratory safety and hazardous waste in the United States.
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the "cradle-to-grave" management system for hazardous waste.[10][16] This includes regulations on waste identification, generation, transportation, and disposal.[17]
-
Occupational Safety and Health Administration (OSHA): OSHA mandates a safe working environment for all employees.[18][19] The Hazard Communication Standard (29 CFR 1910.1200) requires that workers are informed of the hazards of the chemicals they handle, and the HAZWOPER standard provides guidelines for handling hazardous waste operations and emergency response.[14][20]
By following this guide, you are not only protecting yourself and your colleagues but also ensuring your work is conducted in full compliance with these critical federal standards.
References
- 1. mmbio.byu.edu [mmbio.byu.edu]
- 2. ICSC 1032 - PIPERAZINE (anhydrous) [chemicalsafety.ilo.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Item - Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - American Chemical Society - Figshare [acs.figshare.com]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. benchchem.com [benchchem.com]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. capotchem.com [capotchem.com]
- 10. epa.gov [epa.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. epa.gov [epa.gov]
- 14. cleanmanagement.com [cleanmanagement.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. epa.gov [epa.gov]
- 17. epa.gov [epa.gov]
- 18. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 19. Complying with OSHA's Hazardous Waste Standards - Facilities Management Insights [facilitiesnet.com]
- 20. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
Essential Safety and Operational Guide for Handling 2-(Piperazin-1-yl)benzenamine
This guide provides critical safety and logistical information for the handling and disposal of 2-(Piperazin-1-yl)benzenamine, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[6][7] | To prevent skin contact and potential irritation or allergic reactions.[6] Gloves should be inspected before use and disposed of properly after handling. |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles.[6][7] A face shield is recommended if there is a splash hazard.[7] | To protect eyes from dust, splashes, and vapors which can cause serious irritation.[1] |
| Skin and Body Protection | A laboratory coat is mandatory.[7] For larger quantities or in case of significant spill risk, impervious clothing should be worn.[6] | To protect skin from accidental contact with the chemical.[6] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood or a well-ventilated area to minimize inhalation of dust or vapors.[6][7] If a fume hood is unavailable or ventilation is inadequate, a NIOSH-approved respirator should be used.[7] | To prevent respiratory irritation or other potential health effects from inhalation.[1][4] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for minimizing exposure and ensuring safety.
1. Preparation and Pre-Handling Checks:
- Ensure a calibrated and certified chemical fume hood is operational.
- Verify that an emergency eyewash station and safety shower are accessible.[8]
- Gather all necessary PPE as specified in Table 1 and inspect for any damage.
- Prepare all required equipment (e.g., spatulas, weighing paper, glassware) and place them inside the fume hood to contain any potential dust or spills.[7]
- Have appropriate waste containers ready for chemical and contaminated solid waste.
2. Handling the Compound:
- Always handle the compound within a chemical fume hood to control dust and vapors.[6]
- When weighing, use a tared container and handle the solid carefully to avoid generating dust.[7]
- Slowly and carefully transfer the weighed compound into the reaction vessel.
- If dissolving the compound, add the solvent slowly to avoid splashing.
- Keep the container tightly closed when not in use.[1]
3. Post-Handling and Cleanup:
- Decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent.
- Dispose of all contaminated waste, including gloves, weighing paper, and paper towels, in the designated hazardous waste container.[7]
- Remove PPE in the correct order to prevent cross-contamination: first gloves, then the lab coat, and finally eye protection.[7]
- Wash hands thoroughly with soap and water after completing the work.[6]
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.[7]
1. Waste Segregation and Collection:
- Contaminated Solid Waste: All disposable items, such as gloves, wipes, and weighing boats that have been in contact with the chemical, are to be considered hazardous waste.[7] These items must be collected in a clearly labeled, sealed hazardous waste container.[7]
- Unused Chemical: Unwanted or expired this compound should be disposed of as hazardous chemical waste. Do not mix with other waste streams unless compatibility is confirmed.
- Contaminated Solutions: Solutions containing the compound should be collected in a labeled, sealed container for liquid hazardous waste.
2. Storage of Waste:
- Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
- Ensure all waste containers are properly labeled with the chemical name and associated hazards.
3. Final Disposal:
- Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.
- Follow all local, state, and federal regulations for hazardous waste disposal.[9]
Workflow Visualization
The following diagram illustrates the logical flow for the safe handling and disposal of this compound.
Caption: Workflow for handling this compound.
References
- 1. aksci.com [aksci.com]
- 2. enamine.enamine.net [enamine.enamine.net]
- 3. benchchem.com [benchchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. 2-PIPERAZIN-1-YL-BENZALDEHYDE - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

